2,3-Dimethoxy-1,4-benzoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADHCXOXVRHBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185095 | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-02-0 | |
| Record name | 2,3-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3117-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHOXY-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLV5JC86MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxy-1,4-benzoquinone
Foreword: Understanding the Quinone Core
In the landscape of organic chemistry and drug development, few scaffolds are as functionally versatile as the quinone ring. These cyclic diketones are central to a vast array of biological processes, most notably electron transport in respiration (ubiquinones, coenzyme Q) and photosynthesis (plastoquinones). Their chemical reactivity, governed by a delicate balance of redox potential and electrophilicity, makes them privileged structures in medicinal chemistry. This guide focuses on a specific, yet highly significant member of this family: 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). We will dissect its fundamental chemical properties, explore its reactivity through the lens of a laboratory scientist, and connect these molecular characteristics to its broader applications, providing researchers and drug development professionals with a comprehensive technical resource.
Section 1: Molecular Structure and Physicochemical Properties
This compound is a symmetrically substituted p-benzoquinone. The core of the molecule is a six-membered unsaturated ring containing two ketone functionalities in a para arrangement. The defining features are the two methoxy groups (-OCH₃) attached to the carbon-carbon double bond. These electron-donating groups are critical as they profoundly influence the molecule's electronic properties, and consequently, its reactivity and biological function.
Density functional theory (DFT) calculations have shown that the structural parameters and vibrational frequencies of methoxy-substituted benzoquinones are highly dependent on the orientation of the methoxy groups relative to the quinone ring.[1] This conformational flexibility can impact intermolecular interactions and crystal packing.[1]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[2] |
| CAS Number | 3117-02-0 | PubChem[2] |
| Molecular Formula | C₈H₈O₄ | PubChem[2] |
| Molecular Weight | 168.15 g/mol | PubChem[2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 65-67 °C | |
| Solubility | Soluble in acetone, ethanol, chloroform; sparingly soluble in water |
Section 2: Spectroscopic Characterization
Unambiguous identification and purity assessment are paramount in research. The following spectroscopic data provide a definitive fingerprint for DMBQ.
Table 2: Key Spectroscopic Data for this compound
| Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ~6.70 ppm (s, 2H): Singlet for the two equivalent vinylic protons on the quinone ring. The symmetrical substitution pattern simplifies the spectrum. δ ~4.05 ppm (s, 6H): Singlet for the six equivalent protons of the two methoxy groups. |
| ¹³C NMR (CDCl₃) | δ ~185 ppm: Carbonyl carbons (C=O). δ ~155 ppm: Carbons bearing the methoxy groups. δ ~135 ppm: Vinylic carbons (C-H). δ ~61 ppm: Methoxy group carbons (-OCH₃). |
| Infrared (IR) (KBr) | ~1660-1680 cm⁻¹: Strong absorption from the C=O stretching of the conjugated ketone. ~1600 cm⁻¹: C=C stretching of the quinone ring. ~1200-1250 cm⁻¹: Prominent C-O-C stretching from the methoxy ether linkage. |
| Mass Spectrometry (MS) | m/z 168 (M⁺): Molecular ion peak corresponding to the molecular weight. Fragmentation may involve the loss of methyl (-CH₃) or methoxy (-OCH₃) radicals. |
Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.
Section 3: Synthesis and Purification
While DMBQ can be sourced commercially, an in-house synthesis may be required for specific research applications, such as isotopic labeling. A common and reliable laboratory-scale synthesis involves the oxidation of the corresponding hydroquinone, 2,3-dimethoxyhydroquinone. This method is favored for its high yield and straightforward purification.
Experimental Protocol: Oxidation of 2,3-Dimethoxyhydroquinone
This protocol is based on established oxidation chemistry of hydroquinones.[3] The choice of a mild oxidizing agent like ferric chloride (FeCl₃) is crucial. Stronger oxidants could lead to ring-opening or other side reactions, compromising the yield and purity. The use of a mixed solvent system (e.g., water/methanol) ensures the solubility of both the hydroquinone starting material and the inorganic oxidant.
Materials:
-
2,3-Dimethoxyhydroquinone
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Deionized water
-
Diethyl ether (or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 2,3-dimethoxyhydroquinone in 50 mL of methanol with gentle stirring.
-
Oxidant Preparation: In a separate beaker, prepare a solution of 2.0 g of ferric chloride hexahydrate in 50 mL of deionized water.
-
Oxidation Reaction: While stirring the hydroquinone solution at room temperature, add the ferric chloride solution dropwise over 15-20 minutes. The solution will typically change color from colorless or pale to a deep yellow/orange, indicating the formation of the quinone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the hydroquinone spot and the appearance of a new, less polar (higher Rf) yellow spot confirms the reaction's completion.
-
Workup & Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether. The causality here is to move the organic-soluble DMBQ from the aqueous phase to the organic phase, leaving behind inorganic salts.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude DMBQ as a yellow solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol. This step is a self-validating system for purity; pure compounds form well-defined crystals upon slow cooling, while impurities tend to remain in the mother liquor. Filter the yellow crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.
Caption: Workflow for the synthesis and purification of DMBQ.
Section 4: Core Chemical Reactivity
Redox Chemistry: The Electronic Heart of DMBQ
The defining characteristic of quinones is their ability to undergo reversible two-electron, two-proton reduction to form a hydroquinone. This process proceeds through a highly stable semiquinone radical intermediate. The electron-donating nature of the two methoxy groups increases the electron density on the quinone ring, which generally makes the reduction potential more negative compared to unsubstituted 1,4-benzoquinone. This means DMBQ is a slightly weaker oxidizing agent but its corresponding hydroquinone is a stronger reducing agent. This tunable redox property is fundamental to its biological activity and its use in materials science.[4]
Caption: The redox cycle of this compound.
The Diels-Alder Reaction: A Tool for Molecular Construction
DMBQ is an effective dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[5] The double bond of the quinone acts as the 2π-electron component (the dienophile), reacting with a conjugated diene (the 4π-electron component). The methoxy groups direct the regioselectivity of the reaction. Because they are electron-donating, they activate the double bond they are attached to for cycloaddition. This reaction is a cornerstone of synthetic chemistry, providing a direct route to complex polycyclic structures from simple starting materials.[2][6]
Caption: Representative Diels-Alder reaction with DMBQ.
Section 5: Relevance in Drug Discovery and Biological Systems
The chemical properties of DMBQ are directly linked to its observed biological effects, which include antimicrobial and antimalarial activities.[7] The primary mechanism of action is believed to be its ability to disrupt cellular redox homeostasis.
-
Redox Cycling and Oxidative Stress: Inside a cell, DMBQ can undergo reduction to its semiquinone form by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O₂⁻•). This futile cycle generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, apoptosis or cell death. This is a common mechanism for the anticancer activity of many quinone-based drugs.[7]
-
Michael Acceptor Activity: The electron-deficient carbon atoms of the quinone ring are susceptible to nucleophilic attack (Michael addition) by biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can irreversibly inhibit the function of critical enzymes, disrupting cellular signaling pathways. For related dimethoxy-benzoquinones, this has been shown to impact pathways like AKT/mTOR.[8][9]
Caption: Simplified mechanism of DMBQ-induced oxidative stress.
Section 6: Safety and Handling
Like most quinones, DMBQ should be handled with appropriate care. It is classified as an irritant and should be managed in a well-ventilated area, preferably a chemical fume hood.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| ! | H315 | Causes skin irritation.[10] |
| ! | H319 | Causes serious eye irritation.[10] |
| ! | H335 | May cause respiratory irritation. |
| ! | H302 | Harmful if swallowed.[10] |
Data based on structurally related benzoquinones.
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is suitable).
-
Handling: Avoid creating dust. Weigh and handle the solid material in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a simple organic molecule; it is a highly functional and reactive scaffold. Its properties are dictated by the interplay between its quinone core and its methoxy substituents. From its predictable spectroscopic signature and straightforward synthesis to its rich redox chemistry and utility in the Diels-Alder reaction, DMBQ serves as an exemplary model for understanding quinone chemistry. For researchers in drug discovery, its ability to induce oxidative stress and covalently modify proteins provides a clear rationale for its use as a lead structure in developing new therapeutic agents. This guide provides the foundational knowledge necessary to confidently handle, study, and exploit the chemical properties of this versatile compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 1,4-Benzoquinone is a good Diels–Alder dienophile. Predict the pr... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Dimethoxy-1,4-benzoquinone Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,5-Dihydroxy-1,4-benzoquinone | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2,3-Dimethoxy-1,4-benzoquinone
Foreword: The Molecular Detective's Guide to a Quinone Core
Our methodology is designed as a self-validating system. Each piece of analytical data does not merely stand alone but rather interlocks with others, creating a robust and undeniable structural proof. We will proceed as a molecular detective would: starting with broad clues about the molecular formula and functional groups, and progressively applying more sophisticated techniques to reveal the precise atomic connectivity. This guide is structured to not only provide the "what" but to emphasize the "why"—the causal logic behind each experimental choice and interpretation.
Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups
Before delving into complex connectivity, we must first establish the elemental composition and the principal chemical motifs present. This foundational data provides the essential constraints for our structural hypothesis.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the initial and most critical step, as it provides the molecular weight of the compound. For 2,3-dimethoxy-1,4-benzoquinone, high-resolution mass spectrometry (HRMS) is employed to gain not just the nominal mass, but the exact mass, which allows for the confident determination of the molecular formula.
-
Expected Molecular Ion ([M]⁺•): 168.0423 g/mol
-
Calculated Molecular Formula: C₈H₈O₄
This formula is our first critical piece of evidence. From it, we can calculate the Degree of Unsaturation (DoU) , a value that indicates the total number of rings and/or multiple bonds within the structure.
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) = 5
A DoU of 5 strongly suggests the presence of a benzene ring (DoU = 4) and an additional double bond or ring, which is consistent with the proposed benzoquinone structure.
Infrared (IR) Spectroscopy: Identifying the Chemical Bonds
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and definitive confirmation of the functional groups present. For a quinone structure, the most telling signals are the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.
The IR spectrum acts as a functional group fingerprint. The intense absorptions in the carbonyl region are particularly diagnostic for quinone systems.[2] For 1,4-benzoquinone, the parent molecule, a strong C=O stretching band is observed around 1662-1683 cm⁻¹.[3]
Key Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Bond Type | Intensity | Rationale |
| ~1660 - 1680 | C=O Stretch | Strong | Characteristic of the conjugated ketone groups in the quinone ring. |
| ~1600 - 1620 | C=C Stretch | Medium | Corresponds to the double bonds within the quinone ring. |
| ~1200 - 1250 | C-O-C Stretch | Strong | Asymmetric stretch of the aryl ether linkage from the methoxy groups. |
| ~2850 - 2960 | C-H Stretch (sp³) | Medium | Corresponds to the methyl protons of the two methoxy groups. |
| ~3050 - 3100 | C-H Stretch (sp²) | Weak | Corresponds to the vinyl protons on the quinone ring. |
The presence of these key bands provides strong, direct evidence for a methoxy-substituted quinone framework.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzoquinone core is an excellent chromophore. The absorption maxima (λmax) are sensitive to the substitution pattern on the ring. For comparison, the related 2,6-dimethoxy-1,4-benzoquinone exhibits two primary absorption bands at 289 nm and 392 nm.[4] A similar profile is expected for the 2,3-dimethoxy isomer.
-
π → π* transition: Expected around 280-290 nm. This is a high-energy, high-intensity absorption characteristic of the conjugated system.
-
n → π* transition: Expected at a longer wavelength, around 390-400 nm. This is a lower-intensity absorption involving the non-bonding electrons on the carbonyl oxygens.
The observation of these bands confirms the presence of a highly conjugated electronic system, consistent with our working hypothesis.
Part 2: Unambiguous Structure Determination via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. By combining one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) experiments, we can assemble the molecular puzzle piece by piece.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). Due to the symmetry of this compound, a remarkably simple spectrum is predicted.
-
Two Methoxy Groups (-OCH₃): The six protons of the two methoxy groups are chemically equivalent. They are attached to sp² carbons and are expected to appear as a sharp singlet.
-
Two Vinyl Protons (-CH=): The two protons on the quinone ring are also chemically equivalent due to the molecule's C₂ symmetry. They are attached to electron-poor carbons and will be deshielded, appearing as a singlet downfield.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.70 | Singlet | 2H | H-5, H-6 | Vinyl protons on the electron-deficient quinone ring are significantly deshielded. They are equivalent and have no adjacent proton neighbors. |
| ~4.05 | Singlet | 6H | -OCH₃ | Methoxy protons are deshielded by the attached oxygen. The two groups are chemically equivalent. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Again, symmetry simplifies the spectrum.
-
Four unique signals are expected for the eight carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~185 | C-1, C-4 | Carbonyl carbons are highly deshielded due to the double bond to oxygen. They are equivalent by symmetry. |
| ~150 | C-2, C-3 | The sp² carbons bearing the electron-donating methoxy groups are shifted downfield. They are equivalent by symmetry. |
| ~135 | C-5, C-6 | The sp² carbons bonded to hydrogen are also downfield, but less so than the oxygen-substituted carbons. They are equivalent by symmetry. |
| ~61 | -OCH₃ | The sp³ carbons of the methoxy groups are the most shielded in the molecule. |
2D NMR: The Definitive Connectivity Map
While 1D NMR provides strong evidence, 2D NMR experiments create an undeniable map of C-H and long-range C-H correlations, serving as the ultimate validation of the proposed structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a highly sensitive technique that confirms the C-H bond framework.[5]
-
Expected HSQC Correlation: A cross-peak will connect the proton signal at ~6.70 ppm with the carbon signal at ~135 ppm, confirming the C5-H and C6-H bonds. A second cross-peak will link the methoxy proton signal at ~4.05 ppm to the methoxy carbon signal at ~61 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are two or three bonds away.[5] This allows us to connect the methoxy groups to the quinone ring and confirm the overall substitution pattern.
Key Expected HMBC Correlations:
| Proton (¹H) Signal (δ ppm) | Correlates to Carbon (¹³C) Signal (δ ppm) | Bond Distance | Significance |
| ~4.05 (-OCH₃) | ~150 (C-2, C-3) | 2-bond (²J) | Crucial Correlation: This proves that the methoxy groups are directly attached to the C-2 and C-3 positions of the quinone ring. The absence of a correlation to C-5/C-6 rules out the 2,5- or 2,6-isomers. |
| ~6.70 (H-5, H-6) | ~185 (C-1, C-4) | 3-bond (³J) | Confirms the vinyl protons are three bonds away from the carbonyl carbons, establishing the core 1,4-benzoquinone structure. |
| ~6.70 (H-5, H-6) | ~150 (C-2, C-3) | 3-bond (³J) | Further confirms the connectivity around the ring, linking the protonated carbons to the methoxy-substituted carbons. |
The combination of these 2D NMR experiments leaves no ambiguity in the final structure.
Part 3: Final Confirmation via Mass Spectrometry Fragmentation
While HRMS gives the molecular formula, analyzing the fragmentation pattern from a tandem MS (MS/MS) experiment provides corroborating structural evidence. The molecule is ionized and then fragmented, and the masses of the resulting pieces are analyzed. For quinones, common fragmentation pathways involve the loss of carbon monoxide (CO) and cleavage of substituents.[6]
A close analog, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0, MW=182.17), shows a prominent fragment from the loss of a methyl radical followed by CO. We can predict a similar pathway for our target molecule.
Predicted Fragmentation Pathway:
-
Molecular Ion ([M]⁺•) at m/z = 168: The intact molecule after ionization.
-
Loss of a methyl radical (•CH₃): Cleavage of a C-O bond in a methoxy group.
-
Fragment at m/z = 153
-
-
Loss of carbon monoxide (CO): A common fragmentation for quinones.
-
Fragment at m/z = 125
-
Observing this fragmentation pattern would provide the final piece of evidence, confirming the presence and connectivity of the methoxy groups.
Part 4: Visualizing the Elucidation Workflow & Protocols
A successful structure elucidation relies on a logical flow of information, where each experiment builds upon the last.
Integrated Workflow Diagram
Caption: Integrated workflow for the structure elucidation of this compound.
Standard Operating Protocols
The trustworthiness of data hinges on the robustness of the experimental protocol. The following are standardized, self-validating methodologies for acquiring the data discussed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Acquire data in full scan mode over a range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
Data Processing: Determine the exact mass of the molecular ion peak and use the instrument's software to generate a predicted molecular formula. For MS/MS, subject the precursor ion (m/z 168) to collision-induced dissociation (CID) and record the product ion spectrum.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.
-
2D NMR (HSQC/HMBC) Acquisition: Use standard gradient-selected pulse programs (e.g., gHSQCAD and gHMBCAD). For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Analyze cross-peaks in 2D spectra to build the connectivity map.
Conclusion
The structure of this compound is not merely suggested but definitively proven through the convergence of multiple, orthogonal analytical techniques. Mass spectrometry establishes the molecular formula (C₈H₈O₄), while IR and UV-Vis spectroscopy confirm the presence of the methoxy-substituted benzoquinone chromophore. It is, however, the comprehensive 1D and 2D NMR analysis that provides the irrefutable evidence. The simplicity of the ¹H and ¹³C spectra points to a highly symmetric molecule, and the crucial ²J correlation in the HMBC spectrum between the methoxy protons and the C-2/C-3 carbons locks the substituents into place, unambiguously distinguishing the target from its isomers. This integrated, logic-driven approach ensures the highest degree of scientific integrity and provides a reliable blueprint for the structural elucidation of related compounds.
References
- 1. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Core Benzoquinone
An In-Depth Technical Guide to 2,3-Dimethoxy-1,4-benzoquinone (CAS: 3117-02-0)
This compound, identified by CAS Number 3117-02-0, is a pivotal member of the quinone family of organic compounds. Quinones are ubiquitous in nature and are central to critical biological processes, most notably electron transport in cellular respiration. This specific molecule, characterized by a benzoquinone ring substituted with two methoxy groups at the 2 and 3 positions, serves as a fundamental scaffold. While its methylated analog, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (ubiquinone-0), is the core structure of the well-known coenzyme Q family, the unmethylated parent compound possesses its own unique profile of chemical reactivity and biological significance.[1] It has been isolated from natural sources, such as the root of Newbouldia laevis, and is noted for potential antimicrobial and antimalarial properties.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, biological activities, and applications, offering a technical resource for professionals in the field of drug discovery and biochemical research.
Section 1: Physicochemical and Structural Characteristics
The utility of any compound in a research or development setting begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature with a distinct set of physicochemical characteristics that dictate its handling, solubility, and reactivity.
| Property | Value | Source |
| CAS Number | 3117-02-0 | PubChem[3] |
| Molecular Formula | C₈H₈O₄ | PubChem[3] |
| Molecular Weight | 168.15 g/mol | PubChem[3] |
| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[3] |
| Melting Point | 66-67 °C | ChemicalBook[2] |
| Boiling Point | 327.3±42.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.24±0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| Appearance | Solid | HMDB[4] |
The planar quinone ring, flanked by two electron-donating methoxy groups, is the key to its chemical behavior. These methoxy groups influence the electron density of the quinone system, modulating its redox potential and its susceptibility to nucleophilic attack—a critical aspect explored in its biological interactions. Theoretical studies on related methoxy-substituted benzoquinones confirm that the orientation of the methoxy groups significantly impacts the molecule's structural parameters and vibrational frequencies.[5]
Section 2: Synthesis and Chemical Reactivity
While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable source for research. A known synthetic route has been reported in the scientific literature, providing a basis for its laboratory preparation.[2]
The synthesis of related benzoquinones, such as the crucial Coenzyme Q series starting material 2,3-dimethoxy-5-methyl-1,4-benzoquinone, often involves the oxidation of a corresponding substituted phenol or aniline.[6][7] For instance, a common strategy involves the oxidation of 3,4,5-trimethoxytoluene using an oxidizing agent like hydrogen peroxide in acetic acid.[7] This highlights a general principle in quinone chemistry: the controlled oxidation of electron-rich aromatic systems.
Below is a conceptual workflow illustrating a generalized synthetic approach to a dimethoxy-benzoquinone derivative.
Caption: Generalized workflow for the synthesis of a dimethoxy-benzoquinone.
The core reactivity of this compound is dominated by its redox properties. The quinone moiety can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone. This reversible transformation is central to its biological function.
Section 3: Biological Activity and Mechanisms of Action
The benzoquinone scaffold is a well-established pharmacophore, and its derivatives exhibit a wide spectrum of biological activities. The interest in this compound and its analogs stems from their potential roles in antimicrobial, antioxidant, and anti-inflammatory processes.
Redox Cycling and Antioxidant Properties
The defining feature of benzoquinones is their ability to participate in redox cycling. The quinone form can accept electrons to become a semiquinone radical anion, and further, a hydroquinone. Conversely, the hydroquinone can be oxidized back to the quinone, a process that can interact with molecular oxygen to produce reactive oxygen species (ROS). This duality means that depending on the cellular environment, it can act as either an antioxidant or a pro-oxidant.
The antioxidant activity of related benzoquinones, like idebenone, is attributed to the electron-donating properties of the reduced hydroquinone form, which can effectively scavenge free radicals.[8] Hydroxylated derivatives of dimethoxy-1,4-benzoquinones have been shown to be even stronger radical scavengers than their parent compounds.[9]
Caption: The redox cycle of a benzoquinone, illustrating its antioxidant potential.
Antimicrobial and Other Bioactivities
As a natural product from Newbouldia laevis, this compound is reported to have potential antimicrobial and antimalarial activities.[2] This aligns with the known properties of many quinone compounds, which can interfere with microbial metabolic pathways.
Furthermore, studies on the closely related 2,6-dimethoxy-1,4-benzoquinone have revealed a host of other activities that suggest promising avenues of research for the 2,3-isomer. These include:
-
Anti-inflammatory Effects: Alleviating ulcerative colitis in mouse models by suppressing the NLRP3 inflammasome.[10]
-
Anticancer Properties: Inducing apoptosis and cell cycle arrest in cancer cells and inhibiting tumor growth.[4][11]
-
Metabolic Regulation: Increasing skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway.[12]
While these activities are for a structural isomer, they underscore the therapeutic potential of the dimethoxy-benzoquinone scaffold. One patent application has also listed this compound as a potential opioid receptor antagonist.[13]
Section 4: Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool and a promising starting point for drug discovery.
-
Model Compound for Redox Biology: Its simple, well-defined structure is ideal for studying the fundamental mechanisms of electron transfer and oxidative stress in biological systems.[14]
-
Scaffold for Medicinal Chemistry: It serves as a versatile building block for the synthesis of more complex molecules. Researchers can modify the quinone ring to enhance potency, selectivity, and pharmacokinetic properties, aiming for novel therapeutics.[15]
-
Probe for Target Identification: Its ability to interact with various biological pathways makes it a useful probe to investigate enzyme function and identify new drug targets.
Section 5: Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)
To provide a practical context, this section details a standard protocol for evaluating the radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is a common, reliable method for screening antioxidant potential.
Principle
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.
Materials and Reagents
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol or Ethanol (ACS Grade)
-
96-well microplate
-
Microplate spectrophotometer (capable of reading at ~517 nm)
-
Micropipettes
Step-by-Step Methodology
-
Preparation of Solutions:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Causality: This concentration provides a suitable initial absorbance for measurement. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) of the test compound. Causality: Testing a range of concentrations is essential to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).
-
Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox with the same concentration range as the test compound.
-
-
Assay Procedure:
-
Blank: Add 100 µL of methanol to a well. This is used to zero the spectrophotometer.
-
Control: Add 50 µL of methanol and 50 µL of the DPPH stock solution to a well. This represents 100% of the DPPH radical activity.
-
Test Samples: Add 50 µL of each dilution of the test compound to separate wells, followed by 50 µL of the DPPH stock solution.
-
Positive Control Samples: Add 50 µL of each dilution of the positive control to separate wells, followed by 50 µL of the DPPH stock solution.
-
-
Incubation and Measurement:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach completion. Protection from light is crucial as DPPH is light-sensitive.
-
Measure the absorbance of each well at 517 nm using the microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the control
-
A_sample = Absorbance of the test sample
-
-
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Caption: Workflow diagram for the DPPH radical scavenging assay.
Section 6: Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on available safety data, the compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound (CAS 3117-02-0) is more than just a simple organic molecule; it is a versatile chemical entity with significant potential. Its well-defined structure, coupled with its inherent redox activity, makes it an excellent model for fundamental biochemical studies. The preliminary evidence of its antimicrobial properties, along with the broad spectrum of potent activities seen in its close structural relatives, positions it as a promising scaffold for the development of new therapeutic agents. For researchers in drug discovery and chemical biology, a comprehensive understanding of this compound's properties, from its synthesis to its biological interactions, is the first step toward unlocking its full potential.
References
- 1. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
- 3. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 8. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [2,6-dimethoxy-1,4-benzoquinone alleviates dextran sulfate sodium-induced ulcerative colitis in mice by suppressing NLRP3 inflammasome activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20130289061A1 - Methods and compositions to prevent addiction - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Natural Sources of 2,3-Dimethoxy-1,4-benzoquinone: A Technical Guide for Researchers
Abstract
2,3-Dimethoxy-1,4-benzoquinone is a naturally occurring compound of significant interest to the scientific community, particularly in the fields of drug discovery and natural product chemistry. Its presence in various plant and microbial species, coupled with a range of reported biological activities, underscores its potential as a lead molecule for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the class of para-benzoquinones, which are characterized by a cyclohexadiene-1,4-dione core structure. The presence of two methoxy groups at the C2 and C3 positions significantly influences its physicochemical properties and biological activities. Benzoquinones are widely distributed in nature and are involved in crucial biological processes such as electron transport and oxidative phosphorylation[1]. The structural simplicity and synthetic tractability of benzoquinones make them attractive scaffolds for chemical modification and the development of new drug candidates[1].
Natural Occurrences of this compound
This compound has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. Its presence is often associated with the plant's defense mechanisms or as a metabolic byproduct.
Plant Sources
The primary and most well-documented plant source of this compound is Newbouldia laevis, a plant widely used in traditional African medicine. It has been isolated from the root and stem bark of this plant[2][3]. Another reported plant source is Ambrosia trifida, commonly known as giant ragweed. While the presence of this compound in Ambrosia trifida is documented, detailed studies on its concentration and function in this plant are less common.
A related compound, 2,6-dimethoxy-1,4-benzoquinone, has been isolated from wheat germ, highlighting the potential for gramineous plants to produce methoxylated benzoquinones[4][5].
Fungal and Microbial Sources
While direct isolation of this compound from fungi is not extensively documented, the closely related compound, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀), is a known metabolite in various fungi, including Antrodia cinnamomea and Taiwanofungus salmoneus, and the bacterium Escherichia coli. This suggests that the biosynthetic machinery for producing the this compound core is present in the microbial world. Fungal endophytes, which reside within plant tissues, are a promising and largely untapped source of novel bioactive compounds, and it is plausible that endophytic fungi associated with plants like Newbouldia laevis may also produce this compound[6][7][8][9][10].
Table 1: Documented and Potential Natural Sources of this compound and Related Compounds
| Compound | Source Organism | Kingdom | Part of Organism/Metabolite Type | Reference(s) |
| This compound | Newbouldia laevis | Plantae | Root and Stem Bark | [2][3] |
| This compound | Ambrosia trifida | Plantae | Not specified | |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Antrodia cinnamomea | Fungi | Fruiting Body | |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Taiwanofungus salmoneus | Fungi | Not specified | |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Escherichia coli | Bacteria | Metabolite | |
| 2,6-Dimethoxy-1,4-benzoquinone | Triticum aestivum (Wheat) | Plantae | Germ | [4][5] |
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other plant-derived quinones, a putative pathway can be proposed. Plant quinones are generally synthesized via several major metabolic routes, including the acetate-polymalonate pathway and the shikimic acid-o-succinoylbenzoic acid pathway[11]. The biosynthesis of the benzoquinone ring of Coenzyme Q in eukaryotes originates from tyrosine or phenylalanine via 4-hydroxybenzoate.
The formation of this compound likely involves a series of hydroxylation and O-methylation steps on a benzoquinone precursor. The key enzymes in this process are likely to be hydroxylases (such as cytochrome P450 monooxygenases) and O-methyltransferases (OMTs). O-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, are crucial for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids and quinones[12][13][14].
A plausible biosynthetic route could start from a simple benzoquinone precursor, which undergoes sequential hydroxylation and methylation reactions to yield the final product.
Figure 1: A putative biosynthetic pathway for this compound.
Extraction and Isolation from Natural Sources
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving a high yield and purity of the target compound.
General Workflow
The general workflow for the extraction and isolation of this compound involves the following steps:
-
Sample Preparation: The plant or fungal material is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent. Common methods include maceration, soxhlet extraction, and ultrasound-assisted extraction. The choice of solvent depends on the polarity of the target compound. For benzoquinones, solvents like methanol, ethanol, ethyl acetate, or chloroform are often used[15].
-
Fractionation: The crude extract is often fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound is then subjected to one or more chromatographic techniques for purification. Column chromatography using silica gel or Sephadex is a common method. The mobile phase is optimized to achieve good separation of the target compound from other components in the mixture[16][17][18].
-
Crystallization: The purified compound is often crystallized from a suitable solvent to obtain a highly pure solid product.
Figure 2: General workflow for the extraction and isolation of this compound.
Exemplary Protocol for Isolation from Newbouldia laevis Root Bark
The following is a representative protocol for the isolation of this compound from the root bark of Newbouldia laevis, based on general phytochemical isolation procedures.
Materials:
-
Dried and powdered root bark of Newbouldia laevis
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
Macerate 1 kg of the powdered root bark in 5 L of methanol for 72 hours at room temperature with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with moderately polar compounds like this compound.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Visualize the spots under UV light or by staining with a suitable reagent.
-
Combine the fractions containing the target compound, which should appear as a distinct spot on the TLC plate.
-
-
Purification:
-
Concentrate the combined fractions containing this compound.
-
Recrystallize the residue from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain pure crystals of this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.
-
Biological Activities and Therapeutic Potential
This compound and its structural analogs have demonstrated a range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Benzoquinones are known for their antimicrobial properties against a broad spectrum of microorganisms[19]. The antibacterial activity of 2,3-dimethoxybenzoquinone has been reported against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli[20]. The closely related 2,6-dimethoxy-1,4-benzoquinone has shown significant inhibitory activity against foodborne pathogens, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against S. aureus[4][5]. The antimicrobial mechanism of benzoquinones is thought to involve the generation of reactive oxygen species (ROS) and interference with cellular respiration.
Table 2: Reported Antimicrobial Activity of Methoxylated Benzoquinones
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference(s) |
| 2,6-Dimethoxy-1,4-benzoquinone | Staphylococcus aureus | 8 | [4][5] |
| 2,6-Dimethoxy-1,4-benzoquinone | Bacillus cereus | 32 | [4] |
| 2,6-Dimethoxy-1,4-benzoquinone | Escherichia coli | 64 | [4] |
| 2,6-Dimethoxy-1,4-benzoquinone | Salmonella typhimurium | 64 | [4] |
| 2,3-Dimethoxybenzoquinone | Staphylococcus aureus | Activity reported (no MIC value) | [20] |
| 2,3-Dimethoxybenzoquinone | Escherichia coli | Activity reported (no MIC value) | [20] |
Antimalarial Activity
One of the most significant reported biological activities of this compound is its potential as an antimalarial agent[5]. Several studies have highlighted the antiplasmodial activity of extracts from Newbouldia laevis, the plant from which this compound is isolated. The antimalarial activity of quinones is often attributed to their ability to interfere with the parasite's electron transport chain and to generate oxidative stress[21][22][23]. Naphthoquinones, which share the quinone core, are known to inhibit key parasitic enzymes such as dihydroorotate dehydrogenase[22]. While specific IC₅₀ values for this compound against Plasmodium falciparum are not widely reported, the known antiplasmodial activity of related quinones suggests that it is a promising area for further investigation.
Figure 3: Proposed mechanism of antimalarial action for this compound.
Conclusion and Future Perspectives
This compound is a naturally occurring molecule with significant potential in the development of new therapeutic agents. Its presence in medicinal plants like Newbouldia laevis provides a basis for its traditional uses and a starting point for modern drug discovery efforts. While its antimicrobial and antimalarial activities are promising, further research is needed to fully elucidate its mechanisms of action and to conduct comprehensive structure-activity relationship studies. The development of efficient and scalable synthetic routes will also be crucial for its future development as a therapeutic agent. The exploration of other natural sources, particularly fungal endophytes, may lead to the discovery of novel analogs with enhanced biological activities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update of Fungal Endophyte Diversity and Strategies for Augmenting Therapeutic Potential of their Potent Metabolites: Recent Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]
- 9. Endophytic Fungi: An Effective Alternative Source of Plant-Derived Bioactive Compounds for Pharmacological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. nijournals.org [nijournals.org]
- 16. Purification [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
2,3-Dimethoxy-1,4-benzoquinone biological activity
An In-depth Technical Guide to the Biological Activity of 2,3-Dimethoxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DMBQ) is a naturally occurring quinone derivative that has garnered significant scientific interest for its diverse and potent biological activities. As a metabolite found in various plant species, DMBQ represents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of its primary biological effects, focusing on its anticancer, antioxidant, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their investigation. This document is designed to serve as a foundational resource for researchers aiming to explore the therapeutic potential of DMBQ, offering both the theoretical basis and the practical methodologies required for rigorous scientific inquiry.
Introduction to this compound (DMBQ)
1,4-Benzoquinones are a class of organic compounds that are widely distributed in nature and play crucial roles in biological systems, including acting as cofactors in mitochondrial electron transport (e.g., Coenzyme Q10).[1] Their chemical structure, characterized by a cyclohexadiene-dione ring, makes them redox-active molecules capable of participating in electron transfer reactions. This compound is a specific derivative found in root extracts of plants like Newbouldia laevis and has been traditionally associated with antimicrobial and antimalarial properties.[2] Modern research has expanded its profile, revealing a spectrum of activities relevant to complex diseases such as cancer and neurodegenerative disorders.[1][3] This guide synthesizes the current understanding of DMBQ's biological functions and provides the technical framework to validate and expand upon these findings.
Core Biological Activities and Mechanisms of Action
DMBQ's therapeutic potential stems from its ability to modulate multiple cellular pathways. Its activity is often linked to its redox properties, allowing it to act as both an antioxidant and, under certain conditions, a pro-oxidant, a duality that is particularly relevant to its anticancer effects.
Caption: Overview of DMBQ's multifaceted biological activities and their mechanisms.
Anticancer Activity
The anticancer properties of quinone derivatives are well-documented, with several acting as clinical agents.[4] Their efficacy often arises from mechanisms including the induction of oxidative stress, DNA damage, and inhibition of critical signaling pathways like STAT3 and NF-κB.[5] DMBQ and its isomers have shown potent cytotoxicity against various cancer cell lines.[6][7]
Mechanism of Action: Induction of Apoptosis
A primary mechanism of DMBQ's anticancer effect is the induction of apoptosis, or programmed cell death. This is often triggered by the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade.[5]
-
Mitochondrial (Intrinsic) Pathway: DMBQ can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria.[8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to APAF1, forming the apoptosome, which activates the initiator caspase-9.[9] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3.[9][10]
-
Caspase Cascade and Substrate Cleavage: Active caspase-3 is a key executioner of apoptosis, cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[11] PARP cleavage is a hallmark of apoptosis and is readily detectable by Western blot.
Caption: DMBQ-induced intrinsic apoptosis pathway via ROS and caspase activation.
Antioxidant Activity
Paradoxically, while DMBQ can induce oxidative stress in cancer cells, it also possesses potent antioxidant properties. This activity is primarily attributed to its hydroquinone form, which can effectively scavenge a variety of free radicals.[12] The antioxidant efficiency of related quinones has been shown to be comparable to that of Vitamin E or Trolox.[1][12][13]
Mechanism of Action: Redox Cycling and Radical Scavenging
The antioxidant function of DMBQ involves redox cycling between its quinone and hydroquinone forms. The hydroquinone form can donate electrons to neutralize free radicals, thereby becoming oxidized back to the quinone.[12] This ability to scavenge radicals protects cells from oxidative damage, a mechanism that underlies its neuroprotective effects.[3][12]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are key drivers of neurodegenerative diseases. DMBQ's ability to mitigate these processes positions it as a potential neuroprotective agent.[3][12] Studies on related 1,4-naphthoquinones have demonstrated protection against neurotoxins by suppressing oxidative stress, reducing ROS and nitric oxide formation, and restoring mitochondrial function.[3][14] The anti-inflammatory effects of DMBQ are linked to the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory protein secretion from immune cells like macrophages.[6][15][16]
Experimental Evaluation: Protocols and Methodologies
To validate the biological activities of DMBQ, a series of robust and reproducible in vitro assays are essential. The following section provides detailed protocols for core experiments.
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[18] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[17]
Caption: Standard experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Plating (Day 1):
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute cells to an optimal density (determined empirically for each cell line, typically 5,000-10,000 cells/well).[19]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include control wells with media only for background measurement.[18]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[19]
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of DMBQ in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the DMBQ-containing medium (or vehicle control) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Incubation and Measurement (Assay Day):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18][20]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Causality Insight: This step is critical as only live cells with active mitochondria can reduce MTT. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or adherent cells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, or acidified isopropanol) to each well to dissolve the formazan crystals.[20]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[20]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
-
Measurement of Intracellular ROS: The DCFDA Assay
This assay quantifies intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. ROS then oxidize H₂DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF), whose intensity is proportional to the intracellular ROS level.[21]
Detailed Protocol: DCFDA Assay
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.[22]
-
Causality Insight: A black plate is used to minimize background fluorescence and light scattering, enhancing signal-to-noise ratio.
-
Treat cells with DMBQ at various concentrations for the desired time. Include an untreated control and a positive control (e.g., 50 µM Tert-butyl hydroperoxide (TBHP) for 2 hours).[21]
-
-
DCFDA Staining and Measurement:
-
After treatment, carefully remove the medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).[22]
-
Prepare a fresh working solution of DCFDA (typically 10-20 µM) in serum-free medium or PBS. Protect the solution from light.[21]
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.[21][22]
-
Remove the DCFDA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
Analysis of Apoptosis Markers: Western Blotting
Western blotting is a powerful technique to detect specific proteins and confirm the activation of apoptotic pathways. Key targets include the cleavage of caspase-3 and PARP.[11]
Detailed Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction:
-
Treat cells with DMBQ for the desired time period.
-
Harvest the cells and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[8]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for your targets (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.[8][10] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Causality Insight: Using an antibody specific to the cleaved (active) form of a protein, like caspase-3, is crucial for definitively demonstrating the activation of the apoptotic pathway.[9][11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Table 1: Expected Outcomes of DMBQ Treatment in Cancer Cells
| Assay | Parameter Measured | Expected Result with DMBQ Treatment | Rationale |
| MTT Assay | Cell Viability (%) | Decrease (Dose- and time-dependent) | Induction of cell death and/or inhibition of proliferation. |
| DCFDA Assay | ROS Levels (Fold Change) | Increase | DMBQ acts as a pro-oxidant in cancer cells, inducing oxidative stress. |
| Western Blot | Cleaved Caspase-3 | Increase | Activation of the executioner caspase, confirming apoptosis.[10] |
| Western Blot | Cleaved PARP | Increase | Cleavage of PARP by active caspase-3 is a hallmark of apoptosis.[10] |
| Western Blot | Bcl-2/Bax Ratio | Decrease | A shift towards pro-apoptotic proteins, favoring mitochondrial permeabilization.[10] |
Conclusion and Future Directions
This compound is a compelling natural product with a diverse pharmacological profile. Its ability to selectively induce apoptosis in cancer cells, while also providing antioxidant and neuroprotective benefits, highlights its therapeutic potential. The duality of its redox activity—acting as a pro-oxidant in malignant cells and an antioxidant in others—is a fascinating area that warrants further investigation.
Future research should focus on in vivo studies to confirm the efficacy and safety of DMBQ in preclinical models of cancer and neurodegeneration.[23] A deeper exploration of its specific molecular targets and the upstream signaling events that dictate its pro-oxidant versus antioxidant behavior will be crucial for its rational development as a therapeutic agent. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to undertake these important investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
- 3. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2,3-Dimethoxy-1,4-benzoquinone
An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dimethoxy-1,4-benzoquinone
Abstract
This compound (DMBQ), a naturally occurring phytochemical, has garnered significant scientific interest for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. As a member of the quinone family, its mechanism of action is multifaceted, primarily revolving around its ability to disrupt cellular redox homeostasis and energy metabolism. This technical guide provides an in-depth exploration of the core mechanisms through which DMBQ exerts its cellular effects. We will dissect its role in redox cycling and reactive oxygen species (ROS) generation, its impact on mitochondrial respiration, and its modulation of critical cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental protocols to investigate these actions.
Introduction: The Chemical and Biological Landscape of DMBQ
This compound is a quinone derivative characterized by a benzene ring with two carbonyl groups in the para position and two methoxy groups at the 2 and 3 positions. This structure is a key component of more complex molecules like Coenzyme Q0, the quinone core of the vital mitochondrial electron carrier Coenzyme Q10[4][5]. Found in natural sources such as fermented wheat germ, DMBQ's biological significance stems from its versatile chemical reactivity, which allows it to participate in a range of cellular processes[2][6]. Its therapeutic potential is linked to its ability to selectively induce cytotoxicity in rapidly proliferating cells, such as cancer cells, which often exhibit a state of increased intrinsic oxidative stress[7][8].
Core Mechanisms of Action
The biological effects of DMBQ are not attributable to a single mode of action but rather to a convergence of several interconnected cellular insults. The primary mechanisms are detailed below.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
A hallmark of many quinones is their ability to undergo redox cycling, a process that catalytically generates superoxide radicals, leading to significant oxidative stress.
-
One-Electron Reduction: DMBQ can accept a single electron from cellular reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), or from reducing agents like ascorbate, to form a highly reactive semiquinone radical (DMBQ•⁻)[9][10].
-
Reaction with Molecular Oxygen: This semiquinone radical readily transfers its extra electron to molecular oxygen (O₂) to generate a superoxide anion (O₂•⁻)[9]. This reaction regenerates the parent DMBQ molecule, allowing it to re-enter the cycle.
-
Futile Cycle and Oxidative Stress: This "futile cycle" results in the continuous production of O₂•⁻ and the consumption of cellular reducing equivalents (NADPH and NADH). The accumulation of superoxide can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH)[11][12]. The resulting state of oxidative stress causes widespread damage to critical biomolecules, including DNA, lipids, and proteins, ultimately triggering cell death pathways.
Inhibition of Mitochondrial Respiration
The mitochondria are a primary target for DMBQ, where it disrupts the electron transport chain (ETC), the central hub of cellular energy production.
-
ETC Disruption: Benzoquinone structures can act as antagonists to ubiquinone (Coenzyme Q), the natural electron carrier that shuttles electrons between Complex I/II and Complex III of the ETC[13]. DMBQ can inhibit respiratory chain components, leading to a bottleneck in electron flow[13][14].
-
Consequences of Inhibition: This inhibition has two major consequences. First, it impairs oxidative phosphorylation, leading to a significant drop in cellular ATP production[4][15]. Second, it increases electron leakage from the ETC, which directly contributes to the formation of mitochondrial superoxide, amplifying oxidative stress from within the cell's powerhouse[7][16]. This dual assault of energy depletion and ROS generation is a potent driver of cytotoxicity.
Modulation of Cellular Signaling Pathways
DMBQ has been shown to interfere with key signaling networks that regulate cell growth, metabolism, and survival.
-
AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation and anabolism. In some contexts, particularly muscle cells, DMBQ has been found to increase the phosphorylation of AKT and the downstream mammalian target of rapamycin (mTOR), promoting protein synthesis and muscle growth[6]. However, in cancer cells, disruption of metabolic homeostasis by DMBQ often leads to the inhibition of this pro-survival pathway.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. It is activated by a high AMP:ATP ratio, signaling a state of low energy. DMBQ, by inhibiting mitochondrial ATP production, can lead to the phosphorylation and activation of AMPK[2]. Activated AMPK works to restore energy balance by shutting down anabolic processes (like those controlled by mTOR) and promoting catabolic ones. Therefore, DMBQ's effects on the mTOR and AMPK pathways are often opposing and context-dependent[2].
Covalent Adduction to Sulfhydryl Groups
As an electrophilic molecule, the benzoquinone ring of DMBQ is susceptible to Michael addition reactions with cellular nucleophiles[4]. The most prominent targets are the sulfhydryl (-SH) groups found in the amino acid cysteine and the master cellular antioxidant, glutathione (GSH). This adduction leads to:
-
Depletion of Glutathione: Covalent binding to GSH depletes the cell's primary defense against oxidative stress, making it more vulnerable to ROS-induced damage.
-
Enzyme Inactivation: Adduction to cysteine residues in proteins can directly inactivate critical enzymes, particularly those involved in glycolysis and other metabolic pathways, leading to a collapse of cellular metabolism[4].
Experimental Protocols for Mechanistic Elucidation
To validate and quantify the mechanisms described above, the following self-validating experimental systems are recommended.
Protocol 1: Quantifying Cellular ROS Production
-
Objective: To measure the dose-dependent generation of intracellular ROS following DMBQ treatment.
-
Methodology: This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove culture medium and wash cells with 1X Phosphate Buffered Saline (PBS). Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash cells twice with 1X PBS to remove excess probe.
-
Treatment: Add fresh culture medium containing various concentrations of DMBQ (e.g., 0, 1, 5, 10, 25 µM). Include a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) kinetically over 1-2 hours or at a fixed endpoint.
-
Data Analysis: Normalize the fluorescence of treated wells to the vehicle control (0 µM DMBQ) to determine the fold-increase in ROS.
-
-
Expertise & Causality: This assay directly links the presence of DMBQ to the generation of oxidizing species within the cell. Using a kinetic read is superior to an endpoint read as it captures the dynamic nature of ROS production and avoids potential artifacts from probe decay or cell death at later time points.
Protocol 2: Assessing Mitochondrial Respiration
-
Objective: To determine the specific impact of DMBQ on mitochondrial function.
-
Methodology: A mitochondrial stress test performed using a Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR) in real-time.
-
Step-by-Step Protocol:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to reach optimal confluence.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with (A) DMBQ, (B) Oligomycin (ATP synthase inhibitor), (C) FCCP (uncoupling agent), and (D) Rotenone/Antimycin A (Complex I/III inhibitors).
-
Assay Execution: Calibrate the instrument and begin the assay. A typical protocol involves measuring baseline OCR, then sequentially injecting the compounds to measure:
-
OCR after DMBQ addition.
-
ATP-linked respiration (decrease after Oligomycin).
-
Maximal respiration (increase after FCCP).
-
Non-mitochondrial respiration (remaining OCR after Rotenone/Antimycin A).
-
-
Data Analysis: The instrument software automatically calculates key parameters like Basal Respiration, ATP Production, and Spare Respiratory Capacity. Compare these parameters between control and DMBQ-treated cells.
-
-
Trustworthiness: This protocol is a self-validating system. The sequential addition of inhibitors with known targets allows for the precise deconvolution of different aspects of mitochondrial respiration, providing a robust and multi-parameter output on DMBQ's bioenergetic effects[15].
Quantitative Data Summary
The biological activity of DMBQ and related benzoquinones is highly dependent on the cell type and experimental conditions. The following table summarizes key quantitative data from the literature.
| Compound | Biological Effect | System/Cell Line | Key Metric (IC₅₀) | Reference |
| DMBQ Analog | Inhibition of Mitochondrial Respiration | Isolated Mitochondria | IC₅₀ = 47 µM | [14] |
| DMBQ | Inhibition of Adipogenesis | 3T3-L1 Cells | Significant effect at 5-7.5 µM | [2] |
| Coenzyme Q₀ | Cytotoxicity (Necrosis) | HeLa Cells | Potent at 100 µM | [4] |
| DCDMNQ | Cytotoxicity | Prostate Cancer Cells | IC₅₀ ~0.5-1.5 µM | [17] |
Note: DCDMNQ (2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone) is a related, more complex quinone included for comparison.
Conclusion and Future Directions
The is a compelling example of multi-pronged cellular disruption. Its ability to simultaneously generate debilitating oxidative stress through redox cycling while crippling the cell's energy production via mitochondrial inhibition makes it a potent bioactive molecule. The modulation of key metabolic signaling pathways like AMPK and mTOR further underscores its role as a disruptor of cellular homeostasis.
For drug development professionals, DMBQ serves as a valuable scaffold. Future research should focus on designing derivatives that enhance selective accumulation in target tissues (e.g., tumors) and optimize its interaction with key enzymes like NQO1 to either maximize cytotoxic redox cycling in cancer cells or promote stable, detoxifying reductions in healthy tissues. A deeper proteomic analysis to identify specific protein targets of DMBQ adduction would further illuminate its complex mechanism and could reveal novel therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,6-Dimethoxy-1,4-benzoquinone Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 6. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethoxy-1,4-Benzoquinone | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of mitochondrial respiratory chain by alkylthiolated 2,3-dicyano-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of mitochondrial respiration by a para-quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Profile of 2,3-Dimethoxy-1,4-benzoquinone
Executive Summary
2,3-Dimethoxy-1,4-benzoquinone (DMBQ), a pivotal quinone derivative, serves as a critical structural motif in biologically active molecules and as a versatile intermediate in advanced organic synthesis. Its function as a model compound for ubiquinone, an essential component of the mitochondrial electron transport chain, further elevates its importance in biochemical and pharmaceutical research.[1][2] Understanding and quantifying the solubility of DMBQ is a prerequisite for its effective application, governing everything from reaction kinetics and purification strategies to formulation for biological assays. This guide provides a comprehensive overview of the solubility characteristics of DMBQ, synthesizes available data from structurally similar analogs, outlines a robust protocol for experimental solubility determination, and discusses the practical implications for researchers in drug development and chemical synthesis.
Physicochemical Properties of this compound
The solubility of a compound is fundamentally dictated by its physicochemical properties. DMBQ is a solid at room temperature with a molecular structure that balances polar carbonyl and ether groups with a nonpolar hydrocarbon ring. This duality is key to its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 66-67 °C | [5] |
| Predicted LogP | 0.3 | [3] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [5] |
The positive, albeit low, predicted LogP value suggests that while DMBQ has some affinity for nonpolar environments, the four oxygen atoms impart significant polarity, allowing for interaction with a range of solvents.
Solubility Profile: A Data-Driven Analysis
Comparative Solubility of Benzoquinone Analogs
The following table summarizes known solubility data for key analogs. This comparative approach is a field-proven method for estimating the behavior of a target compound when primary data is sparse.
| Compound | Solvent | Type | Solubility (approx.) | Temperature (°C) | Source |
| 2,6-Dimethoxy-1,4-benzoquinone | Water | Polar Protic | 14.7 g/L (14.7 mg/mL) | 20 | |
| DMSO | Polar Aprotic | Soluble | Not Specified | [7] | |
| 1,4-Benzoquinone (Parent) | Water | Polar Protic | 11 g/L (11 mg/mL) | 18 | [8] |
| PBS (pH 7.2) | Aqueous Buffer | ~1 mg/mL | Not Specified | [9] | |
| Ethanol | Polar Protic | ~10 mg/mL | Not Specified | [9] | |
| DMSO | Polar Aprotic | ~30 mg/mL | Not Specified | [9] | |
| 2,3-Dimethyl-1,4-benzoquinone | Water | Polar Protic | Low solubility | Not Specified | [4] |
| Ethanol | Polar Protic | Soluble | Not Specified | [4] | |
| Acetone | Polar Aprotic | Soluble | Not Specified | [4] | |
| DMSO | Polar Aprotic | Soluble | Not Specified | [4] |
Inferred Solubility of this compound
Based on the comparative data, we can infer the following solubility characteristics for DMBQ:
-
Water: The solubility is expected to be moderate, likely in the range of its isomer, 2,6-dimethoxy-1,4-benzoquinone (~14.7 g/L). The two methoxy groups and two carbonyl groups provide ample opportunity for hydrogen bonding with water.
-
Polar Protic Solvents (e.g., Ethanol): Good solubility is predicted. Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functionalities of the DMBQ molecule.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is expected. Solvents like DMSO are excellent at solvating polar organic molecules. The literature confirms that related dimethoxy- and dimethyl-benzoquinones are readily soluble in DMSO.[4][7]
-
Non-Polar Solvents (e.g., Hexane): Poor solubility is anticipated. The significant polarity imparted by the four oxygen atoms will prevent effective solvation by non-polar solvents.
Experimental Protocol for Solubility Determination
To generate precise, quantitative solubility data, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique that ensures the solution has reached equilibrium, providing a true measure of saturation solubility.
Workflow for Isothermal Shake-Flask Method
Caption: Isothermal shake-flask experimental workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials and allow them to stand undisturbed in a temperature-controlled block, permitting the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure the removal of all particulate matter, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the filtered sample into a suitable diluent. Quantify the concentration of DMBQ using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the result to a pre-established calibration curve of known concentrations.
Practical Implications for Researchers
-
Organic Synthesis: Knowledge of solubility is paramount for selecting appropriate reaction solvents, ensuring reactants are in the same phase. For DMBQ, solvents like ethanol or DMSO would be excellent choices for reactions, while a non-polar solvent like hexane could be used for precipitation and purification.[4]
-
Drug Development & Biochemistry: In biological assays, DMBQ is often used as a model for ubiquinone to study electron transfer.[1][2] Its moderate aqueous solubility allows for the preparation of stock solutions in DMSO, which can then be diluted into aqueous buffers for experiments. However, researchers must be mindful of the final DMSO concentration to avoid solvent-induced artifacts.[9]
-
Formulation Science: For potential applications as an antioxidant or in other pharmaceutical contexts, the solubility data informs the development of delivery systems.[10] The compound's characteristics suggest it may be suitable for formulation in both aqueous and lipid-based systems.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
While a complete quantitative solubility dataset for this compound remains to be fully elucidated in the literature, a robust, predictive understanding can be achieved through the analysis of structurally similar compounds. The evidence strongly suggests that DMBQ exhibits moderate solubility in water and good to excellent solubility in polar organic solvents like ethanol and DMSO, with poor solubility in non-polar media. This technical guide provides researchers and drug development professionals with the foundational knowledge and a validated experimental framework to confidently work with this important quinone derivative, enabling more efficient and effective scientific advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of substituents of the benzoquinone ring on electron-transfer activities of ubiquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound CAS#: 3117-02-0 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dimethoxy-1,4-benzoquinone 97 530-55-2 [sigmaaldrich.com]
- 8. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethoxy-1,4-benzoquinone
Introduction
2,3-Dimethoxy-1,4-benzoquinone is a significant organic compound, serving as a fundamental structural motif in a variety of naturally occurring and synthetic molecules with notable biological activity. Its quinone core, flanked by two methoxy groups, dictates its chemical reactivity and physical properties. For researchers in medicinal chemistry, natural product synthesis, and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively form the analytical fingerprint of this compound. Understanding these spectroscopic signatures is essential for quality control, reaction monitoring, and the comprehensive characterization required in drug development and scientific research.
The causality behind employing a multi-technique approach lies in the complementary nature of the information provided. NMR spectroscopy elucidates the precise connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present through their vibrational modes, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pathways, confirming its elemental composition.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Experience: In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. For this compound, the molecular symmetry (a C₂ axis bisecting the C2-C3 and C5-C6 bonds) renders the two methoxy groups chemically equivalent, as are the two vinyl protons. This leads to a simplified spectrum. We expect two signals: a singlet for the six methoxy protons and a singlet for the two vinyl protons. The integration ratio of these peaks (3:1 or 6:2) is a critical validation checkpoint.
Data Presentation:
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -OCH₃ Protons | ~ 4.0 | Singlet (s) | 6H |
| Vinyl Protons (H-5, H-6) | ~ 6.6-6.7 | Singlet (s) | 2H |
| Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration. |
Interpretation:
-
The signal around 4.0 ppm is characteristic of methoxy protons attached to an electron-withdrawing sp² carbon system. Its integration value of 6H confirms the presence of two equivalent methoxy groups.
-
The singlet at approximately 6.6-6.7 ppm , integrating to 2H, is assigned to the two equivalent protons on the quinone ring. The downfield shift is consistent with their attachment to an electron-deficient double bond.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. Due to the molecule's symmetry, we anticipate four distinct carbon signals: one for the two equivalent carbonyl carbons, one for the two methoxy-substituted sp² carbons, one for the two vinyl sp² carbons, and one for the two equivalent methoxy carbons. The chemical shifts are highly diagnostic: carbonyl carbons in quinones are significantly deshielded and appear far downfield.[2]
Data Presentation:
| Signal Assignment | Chemical Shift (δ) ppm |
| C=O (C1, C4) | ~ 185 |
| C-OCH₃ (C2, C3) | ~ 145 |
| C-H (C5, C6) | ~ 135 |
| -OCH₃ | ~ 61 |
| Note: Chemical shifts are approximate and can vary slightly based on the solvent. |
Interpretation:
-
The signal at ~185 ppm is unambiguously assigned to the carbonyl carbons (C1 and C4), a characteristic shift for 1,4-benzoquinones.
-
The peak around 145 ppm corresponds to the carbons directly attached to the electron-donating methoxy groups (C2 and C3).
-
The signal at ~135 ppm is attributed to the protonated vinyl carbons (C5 and C6).
-
The upfield signal at ~61 ppm represents the carbons of the two equivalent methoxy groups.
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, quantitative NMR data.[3]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees (for quantitative accuracy).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time (a default of 2-5 seconds is often sufficient for small molecules).
-
Number of Scans (ns): Typically 8-16 scans are adequate for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled to produce singlets for all carbons.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[5] For this compound, the most prominent features will be the strong C=O stretching of the quinone system and vibrations associated with the C=C and C-O bonds.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3050 - 3100 | C-H Stretch (sp² vinyl) | Weak |
| ~ 2850 - 2960 | C-H Stretch (sp³ methoxy) | Medium |
| ~ 1660 - 1680 | C=O Stretch (conjugated ketone) | Strong |
| ~ 1600 | C=C Stretch (quinone ring) | Medium |
| ~ 1200 - 1280 | C-O Stretch (aryl ether) | Strong |
Interpretation:
-
The most intense and diagnostic peak is the C=O stretch around 1660-1680 cm⁻¹ .[6] Its position confirms a conjugated ketone, characteristic of a quinone.
-
The C=C stretching vibration at ~1600 cm⁻¹ is indicative of the double bonds within the quinone ring.
-
A strong absorption in the 1200-1280 cm⁻¹ region corresponds to the asymmetric C-O stretching of the methoxy groups, confirming the presence of an aryl ether functionality.
-
Weaker bands for sp² and sp³ C-H stretching are observed above and below 3000 cm⁻¹, respectively.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)
This self-validating solid-state method provides a clear spectrum free of solvent interference.
-
Sample Preparation:
-
Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[7]
-
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal light scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula (with high resolution MS) of a compound. Electron Ionization (EI) is a "hard" ionization technique that causes predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.[8] The fragmentation pattern provides valuable structural information, corroborating the data from NMR and IR.[9]
Interpretation: The molecular formula of this compound is C₈H₈O₄, with a molecular weight of approximately 168.15 g/mol .
-
Molecular Ion (M⁺•): The mass spectrum will show a prominent molecular ion peak at m/z = 168 . This radical cation confirms the molecular weight of the compound.
-
Fragmentation: Benzoquinones typically undergo characteristic fragmentations.[10] Common losses include carbon monoxide (CO, 28 Da) and methyl radicals (•CH₃, 15 Da) from the methoxy groups.
-
[M - •CH₃]⁺: Loss of a methyl radical from a methoxy group leads to a peak at m/z = 153 .
-
[M - CO]⁺•: A retro-Diels-Alder-type fragmentation can lead to the loss of carbon monoxide, resulting in a peak at m/z = 140 .
-
[M - •CH₃ - CO]⁺: Subsequent loss of CO from the m/z 153 fragment gives a peak at m/z = 125 .
-
Data Presentation:
| m/z | Proposed Fragment Ion | Relative Intensity |
| 168 | [C₈H₈O₄]⁺• (Molecular Ion) | High |
| 153 | [M - •CH₃]⁺ | High |
| 138 | [M - 2•CH₃]⁺• or [M - •OCH₃ + H]⁺ | Medium |
| 125 | [M - •CH₃ - CO]⁺ | Medium |
| 110 | [M - 2CO]⁺• | Medium |
| 69 | [C₃H₁O₂]⁺ (Further fragmentation) | High |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This standard protocol is used for the analysis of volatile and thermally stable small organic molecules.[11]
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is vaporized in a heated injection port.
-
-
Ionization:
-
In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons.
-
The standard electron energy is 70 eV . This energy is sufficient to cause ionization and reproducible fragmentation patterns, allowing for comparison with spectral libraries.[12]
-
-
Mass Analysis:
-
The resulting positive ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
The output is a mass spectrum, a plot of relative ion abundance versus m/z.
-
Integrated Spectroscopic Analysis Workflow
The synergy of these techniques provides a self-validating system for structural confirmation. The workflow illustrates the logical progression from determining the basic formula and functional groups to assembling the complete molecular structure.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the molecular symmetry and the precise arrangement of the carbon-hydrogen framework. The distinct absorptions in the IR spectrum validate the presence of the key quinone and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways that are consistent with the proposed structure. For researchers in drug development and related scientific fields, this collection of data and protocols serves as an authoritative reference for identity confirmation, purity assessment, and quality control, ensuring the integrity and reproducibility of their scientific investigations.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
discovery and isolation of 2,3-Dimethoxy-1,4-benzoquinone
An In-depth Technical Guide to the Discovery, Isolation, and Application of 2,3-Dimethoxy-1,4-benzoquinone
Executive Summary
This technical guide provides a comprehensive overview of this compound, a naturally occurring quinone of significant interest to the scientific community. We delve into its historical discovery, detail robust methodologies for its isolation from natural sources and its chemical synthesis, and provide a thorough profile of its physicochemical and spectroscopic properties for accurate identification. Furthermore, this guide synthesizes the current understanding of its diverse biological activities, offering insights for researchers in pharmacology and drug development. All protocols are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Introduction: The Significance of Substituted Benzoquinones
The 1,4-benzoquinone core is a privileged scaffold in nature and medicinal chemistry, forming the backbone of numerous compounds with potent biological activities. These activities are often modulated by the substitution pattern on the quinone ring. The introduction of methoxy groups, as seen in this compound, can significantly influence the molecule's redox potential, lipophilicity, and interaction with biological targets. This particular derivative serves as a key intermediate in the synthesis of more complex molecules, such as Coenzyme Q analogues, and has demonstrated a range of intrinsic biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] This guide serves as a foundational resource for scientists aiming to isolate, synthesize, or study this versatile compound.
Discovery and Natural Occurrence
This compound and its derivatives have been identified in a variety of natural sources, spanning the fungal and plant kingdoms. Its presence has been reported in fungi such as Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus.[5] Additionally, related structures like 2,6-dimethoxy-1,4-benzoquinone have been isolated from the juice of Vitis coignetiae (yamabudo) and the medicinal plant Flacourtia jangomas.[1][6] The discovery of these compounds in traditional medicinal sources has often been the impetus for further investigation into their pharmacological potential.
Physicochemical Profile and Spectroscopic Fingerprint
Accurate identification of this compound is predicated on a combination of its physical properties and characteristic spectroscopic data.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₈O₄ | [7] |
| Molecular Weight | 168.15 g/mol | [7] |
| Appearance | Yellow to orange crystalline solid | [8] |
| Melting Point | 57-59 °C (for the 5-methyl derivative, a closely related compound) | [9] |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | [2] |
Spectroscopic Data for Structural Elucidation:
-
¹H NMR: The proton NMR spectrum is relatively simple. Key signals include a singlet for the two equivalent methoxy groups (-OCH₃) and a singlet for the two equivalent vinyl protons on the quinone ring.
-
¹³C NMR: The carbon spectrum is characterized by signals for the carbonyl carbons (C=O) in the downfield region (typically >180 ppm), signals for the methoxy-substituted carbons and the vinyl carbons of the ring, and a signal for the methoxy carbons around 55-60 ppm.[10][11][12]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically observed around 1650-1700 cm⁻¹.[13] Additional bands for C=C stretching and C-O stretching are also present.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns involve the loss of methyl groups (-CH₃) or carbon monoxide (-CO).[5][8]
Methodologies for Isolation and Synthesis
The acquisition of pure this compound can be achieved through isolation from natural sources or via chemical synthesis. The choice of method depends on the desired scale, purity requirements, and available resources.
Isolation from Natural Sources
This protocol provides a general workflow for isolating quinones from fungal or plant material. The choice of solvent and chromatographic conditions may require optimization based on the specific source.
Rationale: The process relies on extracting the relatively non-polar benzoquinone from the biomass using an organic solvent. Subsequent purification via silica gel chromatography separates the target compound from other metabolites based on polarity.
References
- 1. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethoxy-1,4-benzoquinone, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 2,3-Dimethoxy-1,4-benzoquinone: From Natural Sources to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethoxy-1,4-benzoquinone, a naturally occurring para-quinone with emerging scientific interest. We delve into its chemical identity, natural prevalence, and methodologies for its isolation, characterization, and synthesis. The core of this document focuses on its diverse biological activities and potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Detailed experimental protocols and workflows are provided to serve as a practical resource for laboratory investigation.
Introduction: The Significance of the 1,4-Benzoquinone Scaffold
The 1,4-benzoquinone motif is a fundamental structural core found in a vast array of natural products, from bacteria to plants and animals.[1] These compounds are pivotal to biological systems, most notably as electron carriers in cellular respiration, exemplified by the ubiquitous coenzyme Q family.[2][3] Their inherent redox activity also makes them a fertile ground for drug discovery, with many derivatives exhibiting potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
Within this important class of molecules lies this compound. This specific isomer, while less studied than some of its relatives, represents a molecule of significant potential due to its defined chemical structure and presence in medicinal plants. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its future exploration.
1.1. Chemical Identity and Physicochemical Properties
This compound is a simple, yet reactive, molecule. The electron-donating methoxy groups on the quinone ring are critical modulators of its electrochemical potential and, consequently, its biological activity.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[4] |
| Molecular Formula | C₈H₈O₄ | PubChem[4] |
| Molecular Weight | 168.15 g/mol | PubChem[4] |
| Appearance | Yellow Solid (Predicted) | |
| CAS Number | 3117-02-0 | PubChem[4] |
| XLogP3 (Lipophilicity) | 0.3 | PubChem[4] |
Natural Occurrence and Biosynthesis
This compound has been identified as a natural product in select plant species. Its presence has been reported in Newbouldia laevis and the common ragweed, Ambrosia trifida.[4] The biosynthesis of benzoquinones in plants typically originates from the shikimate pathway, which produces aromatic amino acids like tyrosine and phenylalanine. These precursors undergo a series of enzymatic modifications, including deamination, hydroxylation, decarboxylation, and methoxylation, to form the final benzoquinone structure. The specific enzymatic sequence leading to this compound is an area ripe for further investigation.
Isolation and Characterization Workflow
The successful study of any natural product begins with its efficient isolation and unambiguous characterization. The following workflow outlines a standard, field-proven approach.
Caption: Workflow for the isolation and characterization of this compound.
Protocol 1: Extraction and Isolation from Plant Material
This protocol is a generalized procedure adaptable for plant sources containing the target compound.
-
Preparation: Air-dry and pulverize the plant material (e.g., leaves or stems) to a coarse powder.
-
Extraction:
-
Macerate 100 g of the powdered material in 500 mL of dichloromethane (DCM) or chloroform for 48 hours at room temperature with intermittent shaking.
-
Rationale: DCM and chloroform are effective solvents for extracting moderately polar benzoquinones while minimizing the co-extraction of highly polar contaminants.[5]
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
-
Purification:
-
Prepare a silica gel (60-120 mesh) column packed in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).
-
Rationale: Gradient elution allows for the separation of compounds based on polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity.
-
-
Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 8:2 hexane:ethyl acetate). Visualize spots under UV light (254 nm).
-
Final Isolation: Combine fractions containing the pure compound (identified by a single spot with a consistent Rf value) and evaporate the solvent to obtain crystalline this compound.
Chemical Synthesis
Laboratory synthesis provides a reliable, scalable source of the compound, independent of natural availability. A common strategy for synthesizing substituted benzoquinones is the oxidative demethylation of the corresponding dimethoxybenzene precursor.
References
Methodological & Application
synthesis of 2,3-Dimethoxy-1,4-benzoquinone from vanillin
Application Note & Protocol
Synthesis of 2,3-Dimethoxy-1,4-benzoquinone from Vanillin: A Strategic Approach for Drug Development Intermediates
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable precursor in the development of pharmacologically active compounds, including analogues of Coenzyme Q.[1][2][3] The protocol leverages vanillin, a cost-effective and renewable starting material derived from lignin, aligning the synthesis with principles of green chemistry.[4][5] The described pathway is a multi-step process involving sequential bromination, methylation, Baeyer-Villiger oxidation, and catalytic hydrogenolysis to yield a key 2,3-dimethoxyphenol intermediate, which is subsequently oxidized to the target quinone. Each step is detailed with explanations of the underlying chemical principles, step-by-step protocols, and safety considerations to ensure reproducibility and safe execution for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a pivotal structural motif found in a variety of natural products and serves as a critical building block in medicinal chemistry. Its core structure is closely related to that of ubiquinones (Coenzyme Q), a class of compounds essential for cellular respiration and antioxidant defense.[3][6] The ability to synthesize this quinone efficiently is therefore of significant interest to the pharmaceutical industry for the development of novel therapeutics.
Vanillin (4-hydroxy-3-methoxybenzaldehyde) presents an ideal starting material for this synthesis.[7] It is an abundant, bio-sourced platform chemical, making it an economically and environmentally attractive alternative to petroleum-based feedstocks.[5]
The synthetic strategy detailed herein transforms vanillin into the target quinone through a robust, five-step sequence. This pathway was designed to navigate the challenges of aromatic substitution and functional group manipulation, proceeding through a key 2,3-dimethoxyphenol intermediate.
Figure 1: Overall synthetic pathway from Vanillin to this compound.
Detailed Protocols and Methodologies
Safety Preamble: This protocol involves hazardous materials including bromine, dimethyl sulfate, strong acids, and flammable solvents. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part I: Synthesis of the 2,3-Dimethoxyphenol Intermediate
-
Principle & Causality: This step involves an electrophilic aromatic substitution. The electron-donating hydroxyl and methoxy groups on the vanillin ring activate it towards substitution. The reaction is directed primarily to the position ortho to the powerful hydroxyl activating group and para to the methoxy group, yielding 5-bromovanillin. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂. A similar procedure is documented in patent literature for the synthesis of related intermediates.[8]
-
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 15.2 g (100 mmol) of vanillin in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
In the addition funnel, prepare a solution of 16.0 g (5.1 mL, 100 mmol) of bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred vanillin solution over 45-60 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 5-bromovanillin is collected by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
-
Quantitative Data:
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass Vanillin 152.15 100 15.2 g Bromine 159.81 100 5.1 mL (16.0 g) Glacial Acetic Acid 60.05 - ~120 mL | Expected Yield | 231.04 (Product) | - | ~90-95% |
-
Principle & Causality: This is a Williamson ether synthesis to convert the phenolic hydroxyl group into a methoxy ether. Anhydrous potassium carbonate acts as the base to deprotonate the phenol, forming a phenoxide ion. The nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate (DMS) in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.
-
Experimental Protocol:
-
To a 500 mL flask, add 23.1 g (100 mmol) of 5-bromovanillin, 20.7 g (150 mmol) of anhydrous potassium carbonate, and 250 mL of acetone.
-
Stir the suspension vigorously. Add 10.5 mL (110 mmol) of dimethyl sulfate dropwise using an addition funnel. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.
-
After the addition, fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude solid in 200 mL of dichloromethane and wash with 1 M NaOH (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize from ethanol/water to obtain pure 5-bromo-3,4-dimethoxybenzaldehyde.
-
-
Quantitative Data:
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass 5-Bromovanillin 231.04 100 23.1 g Dimethyl Sulfate 126.13 110 10.5 mL (13.9 g) Potassium Carbonate 138.21 150 20.7 g | Expected Yield | 245.07 (Product) | - | ~90% |
-
Principle & Causality: The Baeyer-Villiger oxidation converts an aldehyde into a formate ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The aryl group migrates to the peroxy oxygen, and subsequent hydrolysis of the intermediate formate ester under basic conditions yields the desired phenol. The reaction is highly efficient for converting aromatic aldehydes to phenols.
-
Experimental Protocol:
-
Dissolve 24.5 g (100 mmol) of 5-bromo-3,4-dimethoxybenzaldehyde in 300 mL of dichloromethane in a 500 mL flask.
-
Add 20.7 g (~120 mmol, assuming 77% purity) of m-CPBA in small portions over 30 minutes, keeping the temperature at 25-30 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
The reaction mixture is then washed successively with 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
To the crude formate ester, add 150 mL of methanol and 50 mL of 2 M sodium hydroxide solution.
-
Stir the mixture at room temperature for 2 hours to effect hydrolysis.
-
Neutralize the mixture with 2 M HCl until acidic (pH ~2-3) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude phenol by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Quantitative Data:
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass 5-Bromo-3,4-dimethoxybenzaldehyde 245.07 100 24.5 g m-CPBA (~77%) 172.57 ~120 ~20.7 g Sodium Hydroxide 40.00 100 50 mL (2 M) | Expected Yield | 233.05 (Product) | - | ~75-80% |
-
Principle & Causality: Catalytic hydrogenolysis is an effective method for removing aryl-halogen bonds. Palladium on carbon (Pd/C) is a standard catalyst for this transformation. In the presence of hydrogen gas, the catalyst facilitates the cleavage of the C-Br bond and its replacement with a C-H bond. A base, such as sodium acetate, is added to act as a scavenger for the HBr generated during the reaction.
-
Experimental Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), combine 23.3 g (100 mmol) of 5-bromo-2,3-dimethoxyphenol, 12.3 g (150 mmol) of sodium acetate, and 250 mL of ethanol.
-
Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Shake the reaction mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove salts.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary to yield 2,3-dimethoxyphenol as an oil or low-melting solid.
-
-
Quantitative Data:
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass 5-Bromo-2,3-dimethoxyphenol 233.05 100 23.3 g 10% Pd/C - - 1.0 g Sodium Acetate 82.03 150 12.3 g Hydrogen Gas 2.02 Excess 50 psi | Expected Yield | 154.16 (Product) | - | ~95% |
Part II: Final Oxidation to this compound
-
Principle & Causality: The final step is the oxidation of the electron-rich 2,3-dimethoxyphenol to the corresponding p-benzoquinone. Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a stable free radical that is a mild and specific oxidizing agent for converting phenols to quinones. The reaction proceeds via a radical mechanism and is typically performed in an aqueous phosphate buffer to maintain a neutral pH.
-
Experimental Protocol:
-
Prepare a phosphate buffer solution (pH 7) by dissolving 13.6 g of KH₂PO₄ in 500 mL of water and adjusting the pH with a 1 M KOH solution.
-
Dissolve 15.4 g (100 mmol) of 2,3-dimethoxyphenol in 200 mL of acetone or ethanol.
-
In a large beaker (2 L), combine the phosphate buffer and the phenol solution.
-
In a separate flask, dissolve 56.0 g (210 mmol) of Fremy's salt in 600 mL of water.
-
Add the Fremy's salt solution to the vigorously stirred phenol solution at room temperature. An immediate color change should be observed.
-
Stir the reaction for 2-3 hours at room temperature. The formation of the yellow quinone product will be evident.
-
Extract the reaction mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography to yield bright yellow crystals.[9]
-
-
Quantitative Data:
Reagent Molar Mass ( g/mol ) Amount (mmol) Volume / Mass 2,3-Dimethoxyphenol 154.16 100 15.4 g Fremy's Salt 268.26 210 56.0 g KH₂PO₄ 136.09 - 13.6 g | Expected Yield | 168.15 (Product) | - | ~85-90% |
Experimental Workflow and Characterization
The overall workflow from starting material to purified product requires careful execution of sequential reaction, workup, and purification steps.
Figure 2: Step-by-step experimental and purification workflow.
Characterization: The identity and purity of the final product, this compound, and all key intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretches for the quinone at ~1660 cm⁻¹).
-
Melting Point: To assess purity against literature values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Continuous Synthesis of 2‐Methoxyhydroquinone from Vanillin in a Taylor‐Couette Disc Contactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 7. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Laboratory Synthesis of 2,3-Dimethoxy-1,4-benzoquinone
Introduction and Significance
2,3-Dimethoxy-1,4-benzoquinone is a valuable chemical intermediate in organic synthesis. Its structural motif is a core component of various biologically active molecules and natural products. Most notably, it serves as a key precursor for the synthesis of Coenzyme Q₀ (2,3-dimethoxy-5-methyl-1,4-benzoquinone), the parent quinone of the Coenzyme Q series (Ubiquinones) which are vital components of the electron transport chain in cellular respiration.[1][2] The applications of benzoquinones are diverse, ranging from pharmaceuticals and cosmetics, where they act as antioxidants, to materials science and catalysis.[3][4][5]
This document provides a detailed, field-tested protocol for the laboratory-scale synthesis of this compound via the direct oxidation of 1,2,3-trimethoxybenzene. This method is selected for its operational simplicity and use of accessible reagents, representing a green and high-yielding alternative to methods employing heavy metal oxidants like dichromate.[6]
Reaction Principle and Mechanism
The synthesis proceeds via the oxidative demethylation of 1,2,3-trimethoxybenzene. In this reaction, the electron-rich aromatic ring is susceptible to electrophilic attack and subsequent oxidation. While various oxidizing agents can be employed, a combination of nitric acid and acetic acid provides an effective and environmentally benign medium for the transformation.[6][7]
The proposed mechanism involves the nitration of the highly activated 1,2,3-trimethoxybenzene, followed by a series of steps including demethylation and oxidation to yield the final 1,4-benzoquinone structure. The methoxy groups at positions 1 and 3 activate the ring, directing the transformation, while the methoxy group at position 2 is eliminated during the course of the reaction. The use of nitric acid in an acidic medium facilitates the formation of the necessary oxidizing species.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Synthetic Versatility of 2,3-Dimethoxy-1,4-benzoquinone: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Key Synthetic Building Block
In the landscape of organic synthesis, quinones represent a class of exceptionally versatile intermediates, prized for their rich reactivity and prevalence in a vast array of biologically active molecules. Among these, 2,3-dimethoxy-1,4-benzoquinone stands out as a particularly valuable synthon. Its symmetrically substituted core, featuring two electron-donating methoxy groups, modulates the electronic properties of the quinone ring, influencing its reactivity in a predictable manner. This unique structural feature makes it an attractive starting material for the construction of complex molecular architectures, ranging from natural product analogs to novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
I. Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of substituted benzoquinones have been reported, a common and reliable strategy involves the oxidative demethylation of a readily available precursor, 1,2,3-trimethoxybenzene. This transformation can be achieved using a variety of oxidizing agents.
Protocol 1: Oxidative Demethylation of 1,2,3-Trimethoxybenzene
This protocol is based on established methods for the oxidation of trimethoxybenzenes to their corresponding quinones. The choice of oxidizing agent is critical, with reagents like ceric ammonium nitrate (CAN) or nitric acid in a suitable solvent being effective.
Reaction Scheme:
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2,3-Dimethoxy-1,4-benzoquinone
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3-Dimethoxy-1,4-benzoquinone. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies. The protocol employs a C18 stationary phase with a gradient elution mobile phase of acetonitrile and acidified water, coupled with UV detection. We provide a comprehensive guide covering the scientific rationale for method development, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Scientific Rationale
This compound is a naturally occurring compound found in various traditional medicinal plants and is a key structural motif in pharmacologically significant molecules, including the coenzyme Q family. Its biological activities, which include antioxidant and potential anti-cancer properties, have made it a subject of intense research.[1] Accurate and precise quantification is therefore critical for standardizing herbal extracts, ensuring the quality of active pharmaceutical ingredients (APIs), and conducting preclinical development.[2]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This application note addresses the specific challenges in analyzing quinone compounds, such as their potential for instability, by developing a stability-indicating method capable of resolving the parent analyte from its degradation products.[4][5]
The Causality Behind Experimental Choices
-
Chromatographic Mode (Reversed-Phase): this compound is a moderately polar organic molecule, making it an ideal candidate for reversed-phase chromatography. This mode utilizes a nonpolar stationary phase (C18) and a polar mobile phase, allowing for predictable retention and elution based on the analyte's hydrophobicity.[6]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its versatility and proven performance in separating a wide range of small molecules. The use of a column with low silanol activity is recommended to prevent peak tailing that can occur from secondary interactions between polar functional groups on the analyte and active sites on the silica backbone.[6]
-
Mobile Phase Composition: A gradient mixture of acetonitrile and water provides a robust system for eluting the analyte and any potential impurities with good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of an acidifier, such as formic or phosphoric acid, is critical. It maintains a low pH (typically 2-3) which serves two purposes: 1) It suppresses the ionization of residual silanol groups on the column, minimizing peak tailing, and 2) It ensures the analyte remains in a single, protonated state, leading to consistent retention times and sharp, symmetrical peaks.[4]
-
Detection (UV Spectroscopy): The benzoquinone core contains a chromophore that strongly absorbs UV radiation. Based on data from structurally similar compounds like 2,6-dimethoxy-1,4-benzoquinone, a detection wavelength in the range of 280-290 nm is optimal for achieving high sensitivity and specificity.[7] A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the absorbance maximum.
Analytical Method Protocol
This protocol provides a self-validating system through the inclusion of system suitability tests, ensuring the chromatographic system is performing adequately before sample analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).[8]
-
Chemicals:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC or LC-MS grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade, ~99%).
-
Water (Type I, 18.2 MΩ·cm).
-
-
Materials:
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
-
0.22 µm or 0.45 µm syringe filters (PTFE or nylon).[9]
-
HPLC vials with caps.
-
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L flask containing HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier's container.
-
Diluent (50:50 Methanol:Water): Combine equal volumes of HPLC-grade methanol and Type I water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent. This solution should be stored refrigerated and protected from light. Due to the potential for instability, it is recommended to prepare this solution fresh weekly.[4]
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8][10] A typical five-point calibration curve might include 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solution compatible with the mobile phase.[11] The following is a general procedure for a solid sample matrix.
-
Accurately weigh a known amount of the homogenized sample into a suitable container.
-
Add a measured volume of diluent.
-
Vortex and/or sonicate for 15 minutes to ensure complete extraction of the analyte.[8]
-
Centrifuge the sample to pellet insoluble excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[9]
Chromatographic Conditions
The following parameters provide a robust starting point for analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10-90% B; 12-14 min: 90% B; 14-14.1 min: 90-10% B; 14.1-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 18 minutes |
Rationale for Gradient: A gradient elution is employed to ensure that the main analyte peak is eluted with a good peak shape while also eluting any more strongly or weakly retained impurities within a reasonable run time, making the method stability-indicating.[5]
Analytical Workflow Visualization
The diagram below outlines the complete process from sample handling to final data analysis.
Caption: End-to-end workflow for the HPLC analysis of this compound.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12] The following tables summarize the typical performance characteristics expected from this method.
System Suitability
System suitability testing (SST) ensures the chromatography system is working correctly before injecting any samples. A working standard (e.g., 25 µg/mL) is injected five times, and the results are evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | 0.2% |
Specificity (Forced Degradation)
To prove the method is stability-indicating, forced degradation studies were performed on the analyte. The sample was subjected to acidic, basic, oxidative, and thermal stress. In all cases, the degradation product peaks were well-resolved from the main analyte peak with a resolution > 2.0.
Linearity and Range
| Parameter | Result |
| Linear Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45872x + 1250 |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations at 100% of the target concentration (25 µg/mL).[13]
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low (5 µg/mL) | 101.2% | - |
| Mid (25 µg/mL) | 99.5% | Repeatability: 0.9% |
| High (75 µg/mL) | 100.8% | Intermediate: 1.3% |
| Acceptance Criteria | 98.0 - 102.0% | RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column contamination or degradation.2. Mobile phase pH too high.3. Secondary silanol interactions. | 1. Wash column with strong solvent or replace.2. Ensure mobile phase pH is between 2-3.3. Confirm use of an end-capped C18 column. |
| No Peaks or Very Small Peaks | 1. Injector or pump malfunction.2. Incorrect sample/standard preparation.3. Analyte degradation. | 1. Check system for leaks and pressure.2. Verify all dilution calculations and steps.3. Prepare fresh solutions.[4] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Column temperature fluctuation.3. Column aging. | 1. Prepare fresh mobile phase; ensure accurate acid concentration.2. Verify column oven is at the set temperature.3. Equilibrate the column for a longer period or replace. |
| Extra "Ghost" Peaks | 1. Contaminated diluent or mobile phase.2. Carryover from previous injection.3. Sample degradation after preparation. | 1. Use fresh, high-purity solvents.2. Implement a needle wash step in the injection sequence.3. Analyze samples promptly after preparation.[4] |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, precise, accurate, and specific for the quantification of this compound. The validation results confirm its suitability for routine quality control and stability analysis in the pharmaceutical and natural products industries. The comprehensive protocol and troubleshooting guide provide a solid foundation for scientists to successfully implement this method in their laboratories.
References
- 1. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analchemres.org [analchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the High-Purity Crystallization of 2,3-Dimethoxy-1,4-benzoquinone
Introduction: The Significance of Crystalline 2,3-Dimethoxy-1,4-benzoquinone
This compound (CAS No. 3117-02-0) is a quinonoid compound with a molecular formula of C₈H₈O₄.[1] This molecule serves as a valuable intermediate in organic synthesis and has been identified in natural sources such as the plant Newbouldia laevis.[1][2] Its structure is a core component of more complex molecules, including analogues of natural products and compounds with potential therapeutic applications.[3]
The purification of this compound from a crude reaction mixture is paramount for its effective use in downstream applications, including drug development, materials science, and as a reference standard. Crystallization is the definitive method for achieving high purity, isolating the compound from soluble impurities, byproducts, and residual starting materials. A well-executed crystallization protocol not only purifies the compound but also yields a stable, crystalline solid with consistent physical properties, which is essential for accurate characterization and formulation.
This guide provides a detailed, field-proven protocol for the crystallization of this compound, grounded in the principles of solubility and physical chemistry. We will explore the causality behind solvent selection, temperature control, and isolation techniques to empower researchers to obtain high-purity material reliably.
Physicochemical Properties & Solubility Profile
Understanding the fundamental properties of this compound is the first step in designing a robust crystallization procedure. The choice of an appropriate solvent system is directly dictated by the compound's solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | PubChem[1] |
| Molecular Weight | 168.15 g/mol | PubChem[1] |
| Appearance | Yellow solid | General knowledge |
| IUPAC Name | 2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | PubChem[1] |
| Solubility | Soluble in acetone, ethanol, and DMSO. Limited solubility in water.[4] | Vertex AI Search[4] |
The key to a successful crystallization is to identify a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. Based on the data for similar benzoquinones, ethanol and acetone are excellent starting points.[4][5] For instance, procedures for other substituted benzoquinones frequently employ boiling 95% ethanol or acetone for dissolution, followed by cooling to induce crystallization.[5]
Experimental Protocol: Recrystallization Workflow
This protocol is designed for the purification of crude this compound. All operations involving organic solvents should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Rationale for Solvent Selection
95% Ethanol is recommended as the primary solvent for this protocol. Its effectiveness is based on several factors:
-
Favorable Solubility Gradient: It effectively dissolves the benzoquinone when hot while allowing for significant precipitation upon cooling, ensuring a good recovery yield.
-
Volatility: It has a boiling point of ~78°C, making it easy to remove from the final crystalline product under vacuum without requiring excessive heat, which could degrade the compound.
-
Impurity Profile: Many common organic synthesis byproducts exhibit different solubility profiles in ethanol, allowing for their separation during the crystallization process.
An alternative is an acetone/hexane solvent system, where acetone is used for dissolution and hexane is added as an anti-solvent to reduce solubility and induce precipitation. This can be particularly useful if the compound is too soluble in pure hot ethanol.
Step-by-Step Crystallization Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).
-
Add a magnetic stir bar.
-
Begin adding the primary solvent (95% ethanol) in small portions while gently heating the mixture on a hot plate stirrer. A recommended starting ratio is approximately 30 mL of ethanol per gram of crude product.[5]
-
Bring the solvent to a gentle boil. Continue adding the minimum amount of hot solvent until all the solid has completely dissolved. An excess of solvent will reduce the final yield.
-
-
Hot Filtration (Optional but Recommended):
-
This step is crucial for removing insoluble impurities (e.g., dust, inorganic salts).
-
Set up a hot filtration apparatus: Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Keeping both flasks on the hotplate, pour the hot, saturated solution through the fluted filter paper. Work quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystal Growth:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on the benchtop without disturbance. Slow cooling is critical for the formation of larger, higher-purity crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a suction filtration apparatus using a Büchner funnel and a clean filter flask.
-
Wet the filter paper in the funnel with a small amount of cold 95% ethanol.
-
Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals from the flask.
-
Rinse the flask with a minimal amount of ice-cold ethanol and pour this rinsing into the funnel to wash the crystals and complete the transfer.
-
-
Washing and Drying:
-
With the vacuum still applied, wash the crystal cake with one or two small portions of ice-cold ethanol to remove any residual soluble impurities.
-
Allow the vacuum to pull air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely in the fume hood. For final drying, place the crystals in a vacuum desiccator overnight. Benzoquinones can be sensitive to oxidation, so storing the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light is advisable for long-term stability.[6]
-
Visualization of the Crystallization Workflow
The following diagram outlines the logical flow of the crystallization protocol, from crude starting material to pure, isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Re-heat the solution and boil off a portion of the solvent to increase concentration. Try scratching the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation. If available, add a "seed" crystal. |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the rate of cooling is too fast. Oily impurities may be present. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. A pre-treatment of the crude material with a non-polar solvent like hexane can remove oily impurities.[6] |
| Low recovery yield. | Too much solvent was used during dissolution or washing. The solution was not cooled sufficiently or for long enough. | Ensure the minimum amount of hot solvent is used. Always wash crystals with a minimal volume of ice-cold solvent. Ensure the flask is thoroughly chilled in an ice bath. |
| Product is discolored (dark). | The compound may be susceptible to oxidation or polymerization, especially when heated in the presence of air and light. | Handle the compound quickly and consider performing the crystallization under an inert atmosphere (nitrogen or argon). Protect solutions from direct light.[6] |
Conclusion
This protocol provides a comprehensive and reliable method for the crystallization of this compound, a critical step for ensuring its purity for research and development. By understanding the principles behind solvent selection and the rationale for each step, scientists can effectively adapt and troubleshoot this procedure to achieve optimal results. The final crystalline product, when properly dried and stored, will be suitable for a wide range of sensitive applications where purity and consistency are essential.
References
- 1. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Antimicrobial Assays for 2,3-Dimethoxy-1,4-benzoquinone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Antimicrobial Potential of 2,3-Dimethoxy-1,4-benzoquinone
This compound is a naturally occurring or synthetic quinone derivative. Benzoquinones are a class of compounds widely distributed in nature and are known for a range of biological activities, including potent antimicrobial effects.[1][2] Structurally related compounds, such as 2,6-dimethoxy-1,4-benzoquinone, have demonstrated significant inhibitory activity against various food-borne bacteria, including Staphylococcus aureus and Listeria monocytogenes.[1][3] The evaluation of this compound's antimicrobial profile is a critical step in assessing its potential as a novel therapeutic agent, food preservative, or disinfectant, especially in the context of rising antimicrobial resistance.
This guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to reliably assess the antimicrobial activity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Section 1: Foundational Principles for Robust Assay Design
The accuracy and reproducibility of antimicrobial susceptibility testing (AST) depend on meticulous control over experimental variables. For a compound like this compound, which is a natural product derivative, certain considerations are paramount.
The Dichotomy of Screening vs. Quantitative Assays
Two primary methods form the backbone of in vitro antimicrobial testing:
-
Agar Diffusion (Screening): Assays like the disk diffusion method are qualitative or semi-quantitative.[4] They are ideal for initial screening to quickly determine if a compound possesses antimicrobial activity. The principle relies on the diffusion of the compound from a reservoir (e.g., a paper disk) through an agar medium inoculated with a test microorganism.[5] An active compound will create a "zone of inhibition" where microbial growth is prevented. This method is cost-effective and excellent for screening multiple samples.[4]
-
Broth Dilution (Quantitative): This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) , the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[7] It provides a quantitative measure of potency (e.g., in µg/mL), which is essential for drug development and comparing the efficacy of different compounds.[6][8]
Critical Parameters for Standardization and Trustworthiness
To ensure that results are comparable and reliable, adherence to established guidelines is non-negotiable. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive standards that are widely adopted.[9][10] While these are optimized for clinical antibiotics, they provide an essential framework for testing novel compounds.[4][11]
-
Test Microorganisms: For broad-spectrum screening, a panel of clinically relevant and standardized reference strains is recommended. The CLSI suggests including Gram-positive (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.[4]
-
Inoculum Preparation: The density of the microbial inoculum is a critical variable.[11] A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard , is used. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standard ensures that the number of microbial cells being challenged is consistent across experiments.
-
Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are the recommended media for susceptibility testing of non-fastidious bacteria.[12][13] Their composition is well-defined and supports the growth of most common pathogens while having minimal interaction with antimicrobial agents.
Compound-Specific Considerations: Solubility and Controls
The physicochemical properties of this compound dictate its handling.
-
Solubility: This compound has low solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[14][15] Therefore, a stock solution must be prepared in 100% DMSO.
-
Solvent Control: Because the solvent (DMSO) can itself have inhibitory effects at certain concentrations, a solvent control is mandatory in every assay. This involves running a parallel experiment with the highest concentration of DMSO used in the test wells (without the compound) to ensure it does not inhibit microbial growth. Typically, the final concentration of DMSO in the assay should be kept low, ideally ≤1%.
-
Stability: Stock solutions of this compound should be stored at -20°C or -80°C to prevent degradation.[15] It is also advisable to protect the compound from light and moisture.[16]
Section 2: Protocol 1 - Agar Disk Diffusion Assay
This protocol outlines a standardized method for the preliminary screening of this compound's antimicrobial activity.
Step-by-Step Methodology
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or MHB. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Prepare and Apply Disks:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Using sterile blank paper disks (6 mm diameter), impregnate each disk with a specific volume (e.g., 20 µL) of the stock solution to achieve a desired concentration per disk (e.g., 200 µ g/disk ).[12][17]
-
Prepare a solvent control disk by applying 20 µL of pure DMSO.
-
Prepare a positive control disk using a commercial antibiotic (e.g., Gentamicin 10 µg).
-
Allow the solvent to evaporate from the disks in a sterile environment for a few minutes.[12]
-
-
Incubation: Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring they are firmly pressed down to make full contact with the agar.[12] Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure and Record: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[12]
Visualization: Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Data Presentation: Sample Results Table
| Test Compound | Disk Loading (µ g/disk ) | Test Organism | Zone of Inhibition (mm) | Interpretation |
| This compound | 200 | S. aureus ATCC 25923 | 18 | Active |
| This compound | 200 | E. coli ATCC 25922 | 0 | Inactive |
| DMSO (Solvent Control) | 20 µL | S. aureus ATCC 25923 | 0 | Valid |
| Gentamicin (Positive Control) | 10 | S. aureus ATCC 25923 | 21 | Valid |
Section 3: Protocol 2 - Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using a 96-well microtiter plate format, following EUCAST and CLSI principles.[7][13]
Step-by-Step Methodology
-
Prepare Compound Plate:
-
Prepare a stock solution of this compound in DMSO (e.g., at 12.8 mg/mL). Make an intermediate dilution in Mueller-Hinton Broth (MHB) to get a starting concentration of 256 µg/mL (this will be 2x the final top concentration). The DMSO concentration should be kept constant (e.g., at 2%).
-
Dispense 100 µL of sterile MHB into wells of columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL compound solution to the wells in column 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. Transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.[18]
-
Column 11 will serve as the growth control (MHB + inoculum, no compound).
-
Column 12 will serve as the sterility control (MHB only).
-
-
Prepare Standardized Inoculum: Prepare a 0.5 McFarland suspension of the test organism as described in Protocol 1. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL. The compound concentrations will now be half of the intermediate plate (e.g., ranging from 128 µg/mL down to 0.25 µg/mL).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6] Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Visualization: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Sample MIC Table
| Test Organism | MIC (µg/mL) |
| S. aureus ATCC 29213 | 8 |
| E. faecalis ATCC 29212 | 16 |
| E. coli ATCC 25922 | >128 |
| P. aeruginosa ATCC 27853 | >128 |
Section 4: Quality Control and Authoritative Grounding
A protocol is only as trustworthy as its controls. Quality Control (QC) ensures that the reagents, media, and operator technique are performing as expected.
-
Positive Control: An antibiotic with a known and predictable effect on the QC strain (e.g., Gentamicin against S. aureus). This validates that the bacteria are susceptible and the assay conditions are correct.
-
Negative/Growth Control: Microorganisms incubated in media without any antimicrobial agent. This ensures the bacteria are viable and capable of growth under the assay conditions.
-
Sterility Control: Media incubated without microorganisms. This checks for contamination of the media or reagents.
-
Solvent Control: As discussed, this ensures the solvent used to dissolve the test compound does not interfere with microbial growth.
The use of recommended QC strains from EUCAST or CLSI is essential for validating the assay.[19]
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) | Expected Disk Diffusion Zone (mm) |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | N/A |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | 16 - 21 |
| (Note: Ranges are examples and must be verified against the current CLSI M100 or EUCAST QC documents)[19][20] |
Conclusion
The protocols detailed herein provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to standardized methodologies grounded in CLSI and EUCAST principles, researchers can generate reliable and reproducible data. The initial screening via disk diffusion offers a rapid assessment of activity, while the broth microdilution assay provides the quantitative MIC data essential for advancing a compound through the drug discovery pipeline. Rigorous adherence to controls and an understanding of the scientific principles behind each step are paramount to ensuring the integrity of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activities of 1,4-benzoquinones and wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 2,6-Dimethoxy-1,4-benzoquinone and Its Structurally Related Analogues against Seven Food-borne Bacteria [kci.go.kr]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2,6-二甲氧基-1,4-苯醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. zwxchem.com [zwxchem.com]
- 17. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. szu.gov.cz [szu.gov.cz]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2,3-Dimethoxy-1,4-benzoquinone
Introduction: Unveiling the Cytotoxic Potential of a Key Benzoquinone
2,3-Dimethoxy-1,4-benzoquinone (DMBQ) is a quinone compound of significant interest due to its structural relation to naturally occurring bioactive molecules and its potential as a cytotoxic agent. Quinones are known to exert biological effects through complex mechanisms, primarily involving the generation of reactive oxygen species (ROS) and covalent modification of cellular macromolecules[1]. Understanding the cytotoxic profile of DMBQ is crucial for evaluating its therapeutic potential, particularly in oncology.
This guide provides a comprehensive framework for the in vitro assessment of DMBQ's cytotoxicity. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering a self-validating system of protocols designed to deliver robust, reproducible, and mechanistically insightful data. We will explore methods to quantify cell death, investigate the underlying apoptotic pathways, and measure the induction of oxidative stress, providing a multi-faceted view of DMBQ's cellular impact.
Physicochemical Properties and Handling
Before commencing any biological assay, a thorough understanding of the test compound's properties is paramount.
-
Structure: this compound (C₈H₈O₄, Molar Mass: 168.15 g/mol )[2].
-
Appearance: Yellow crystalline solid.
-
Solubility: DMBQ and its analogs are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[1][3]. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aqueous solubility is limited, thus for cell culture applications, the final DMSO concentration in the medium should be kept non-toxic, typically below 0.5%[4].
Protocol for Stock Solution Preparation:
-
Aseptically weigh out the desired amount of DMBQ powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture-grade DMSO to achieve the target stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution if precipitation occurs[5].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light[5][6].
Part 1: Foundational Cytotoxicity Assessment
The initial evaluation of a compound's cytotoxicity involves determining the concentration-dependent effect on cell viability. Two robust and widely adopted methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[7]. The amount of formazan produced is proportional to the number of viable cells.
This assay is selected as a primary screen because it provides a functional measure of cell health. A reduction in mitochondrial activity is often an early indicator of cellular stress and a hallmark of cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the DMBQ stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the DMBQ dilutions. Include vehicle controls (medium with the same final concentration of DMSO as the highest DMBQ concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes, ensuring complete dissolution[8].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the DMBQ concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Compound Interference: As DMBQ is a colored compound, it may interfere with absorbance readings. Crucially, include cell-free controls containing the same concentrations of DMBQ in medium to measure its intrinsic absorbance. Subtract this background from the corresponding treated-cell wells[4].
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading. Incomplete dissolution is a common source of variability[4]. Using an acidified SDS solution (10% SDS in 0.01 N HCl) instead of DMSO can improve solubilization, though it may require an overnight incubation[8].
-
Cell Density: The assay's linearity is dependent on cell number. Ensure the cells are in a logarithmic growth phase and not over-confluent[4].
LDH Release Assay: A Measure of Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[9][10].
This assay provides a direct measure of cell lysis and complements the MTT assay. While MTT measures a loss of metabolic function, which can be an earlier event, LDH release confirms a loss of membrane integrity, a more definitive indicator of cell death.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Establish Controls (Critical for Data Integrity):
-
Spontaneous LDH Release: Vehicle-treated cells (represents baseline cell death).
-
Maximum LDH Release (Positive Control): Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. This represents 100% cytotoxicity[11].
-
Background Control: Culture medium alone (to account for LDH in serum)[12].
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product[10].
-
Absorbance Reading: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
High Background: High spontaneous release can be due to over-confluency, rough pipetting, or high endogenous LDH activity in the serum used[4][10]. Consider reducing serum concentration during the treatment period if necessary[10].
-
Underestimation of Cytotoxicity: In conditions with significant growth inhibition, the standard "Maximum Release" control (based on untreated wells) can lead to an underestimation of cell death. For greater accuracy, include condition-specific maximum release controls where each drug concentration has a corresponding lysed well[13].
Expected Cytotoxicity Data
While specific IC₅₀ values for this compound are not extensively documented across a wide range of cell lines in publicly accessible literature, data from related quinone compounds can provide a benchmark for expected potency.
| Compound/Derivative | Cell Line | Assay Type | Reported IC₅₀ (µM) | Reference |
| Oleoyl-Quercetin Hybrid 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [14] |
| Oleoyl-Quercetin Hybrid 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [14] |
| Oleoyl-Quercetin Hybrid 1 | HTB-26 (Breast) | Crystal Violet | 10 - 50 | [15] |
| Naphthoquinone Deriv. 13k | HeLa (Cervical) | Not Specified | 1.2 | [16] |
| Gold(I) Complex 4 | MCF-7 (Breast) | Not Specified | 0.78 | [17] |
This table is illustrative of the cytotoxic potential of various quinone-based structures and suggests that DMBQ may exhibit activity in the low micromolar range.
Part 2: Mechanistic Investigation - Unraveling the Mode of Action
Once the cytotoxic dose range of DMBQ is established, the next critical step is to elucidate the mechanism of cell death. Quinones are known inducers of oxidative stress and apoptosis[1].
Assessment of Oxidative Stress
The redox cycling of quinones can generate ROS, leading to cellular damage. This can be quantified using fluorescent probes.
Measuring ROS production helps to directly test the hypothesis that DMBQ's cytotoxicity is mediated by oxidative stress. This provides a mechanistic link between the chemical nature of the compound and its biological effect.
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with DMBQ at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a shorter duration (e.g., 1, 3, 6 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
Characterization of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged cells. It can be identified by a cascade of specific molecular events, including the externalization of phosphatidylserine (PS) and the activation of executioner caspases.
By using a dual-staining method with Annexin V (which binds to externalized PS, an early apoptotic event) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells), we can precisely differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations[18]. This provides a detailed snapshot of the cell death process. Measuring the activity of caspases-3 and -7, the primary executioners of apoptosis, directly confirms the involvement of this pathway[2].
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with DMBQ (e.g., at IC₅₀ concentration) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, neutralize with complete medium, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI or 7-AAD staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[19].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour)[19].
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis).
-
This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or generates a luminescent signal.
-
Assay Setup: Seed cells in a white, opaque-walled 96-well plate (for luminescence) or a black, clear-bottom plate (for fluorescence) and treat with DMBQ as described previously.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. This is often a "mix-and-read" format.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Measurement: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to quantify the increase in caspase-3/7 activity.
Part 3: Advanced Mechanistic Insights & Pathway Analysis
DMBQ-Induced Signaling Pathways
To provide a deeper, authoritative understanding of DMBQ's action, we must visualize the key signaling pathways it likely modulates.
Quinone-induced oxidative stress often leads to a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic (or mitochondrial) pathway of apoptosis[20]. This triggers the release of cytochrome c from the mitochondria, which then activates the initiator caspase-9 in a complex called the apoptosome[21][22][23]. Active caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7, leading to the dismantling of the cell[21][24].
Caption: DMBQ-Induced Intrinsic Apoptosis Pathway.
Cells possess a defense mechanism against oxidative stress, primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation[9][25]. Electrophilic compounds like quinones or the ROS they generate can modify critical cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization[15][26]. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes[9][25][27].
Caption: Quinone-Mediated Activation of the Keap1-Nrf2 Pathway.
Comprehensive Experimental Workflow
A logical workflow is essential for a comprehensive study. The following diagram outlines a structured approach from initial screening to mechanistic validation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2,3-Dimethoxy-p-benzoquinone | C8H8O4 | CID 76565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm | MedScien [lseee.net]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. toolify.ai [toolify.ai]
- 17. research.avemar.in [research.avemar.in]
- 18. docs.abcam.com [docs.abcam.com]
- 19. kumc.edu [kumc.edu]
- 20. Depolarized mitochondrial membrane potential and protection with duroquinone in isolated perfused lungs from rats exposed to hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. medium.com [medium.com]
Application Notes & Protocols: 2,3-Dimethoxy-1,4-benzoquinone as a High-Performance Redox Mediator
Introduction: The Crucial Role of Redox Mediators
In the intricate worlds of bioelectrochemistry and drug development, the efficient transfer of electrons is paramount. Many biological redox reactions occur at rates too slow for direct measurement at an electrode surface or within insulated active sites of enzymes. A redox mediator acts as an electron shuttle, a molecular courier that bridges this gap. It rapidly accepts electrons from a biological component (like an enzyme or a reduced cofactor) and efficiently transfers them to an electrode, or vice versa. The choice of mediator is critical, governed by its redox potential, stability, solubility, and biocompatibility.
2,3-Dimethoxy-1,4-benzoquinone (DMBQ) has emerged as a particularly effective mediator. Structurally, it is a quinone, a class of organic compounds known for their redox activity.[1] The two methoxy groups (-OCH₃) are electron-donating, which finely tunes the molecule's redox potential to a range suitable for interfacing with many biological systems, particularly those involving the NADH/NAD⁺ cofactor couple.[2] This guide provides a comprehensive overview of DMBQ's properties, mechanisms, and detailed protocols for its application in biosensors and bio-electrochemical systems.
Core Properties and Electrochemical Profile
Understanding the fundamental characteristics of DMBQ is essential for its successful application. The molecule's behavior is dictated by its structure, which influences its solubility and electrochemical properties.[3][4]
Table 1: Physicochemical and Electrochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | C₈H₈O₄ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Appearance | Bright yellow solid, typically crystalline. | [6] |
| Solubility | Soluble in polar organic solvents like DMSO and acetonitrile; limited solubility in aqueous solutions.[6][7][8] | |
| Redox Reaction | Undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. | [1] |
| Formal Redox Potential (E°') | Approximately +180 mV vs. SHE at pH 7. Note: This value can vary with experimental conditions. |
The core function of DMBQ is its ability to undergo a reversible redox reaction. It accepts two electrons and two protons to form its reduced hydroquinone state (DMBQH₂). This transformation is the basis of its electron-shuttling capability.
Caption: Reversible two-electron redox cycle of DMBQ.
Mechanism of Action: The Electron Shuttle
DMBQ excels in mediating electron transfer between an enzyme's active site and an electrode. A prime example is the electrochemical sensing of NADH, a universal cofactor in hundreds of metabolic reactions. Direct oxidation of NADH at a standard electrode requires a high overpotential, leading to poor sensitivity and fouling of the electrode surface. DMBQ elegantly circumvents this problem.
The Causality of Mediation:
-
Enzymatic Reaction: A dehydrogenase enzyme oxidizes a substrate, reducing NAD⁺ to NADH.
-
Mediator Reduction: DMBQ in its oxidized form diffuses to the enzyme and chemically oxidizes NADH back to NAD⁺. In this process, DMBQ itself is reduced to its hydroquinone form, DMBQH₂. This step is rapid and occurs at a low potential.
-
Electrochemical Oxidation: The generated DMBQH₂ diffuses to the electrode surface, where it is electrochemically re-oxidized back to DMBQ. This releases two electrons, which are detected as a current.
-
Cycle Repeats: The regenerated DMBQ is now free to participate in another cycle of NADH oxidation.
The measured current is directly proportional to the concentration of the substrate, forming the basis of a highly sensitive biosensor.
Caption: Mechanism of DMBQ-mediated NADH oxidation.
Application & Protocol: Amperometric Biosensor for Lactate
This protocol details the fabrication of a DMBQ-mediated screen-printed carbon electrode (SPCE) for the detection of lactate, a key metabolite in clinical diagnostics and sports medicine.
Principle: Lactate oxidase (LOx) catalyzes the oxidation of lactate to pyruvate, reducing its FAD cofactor to FADH₂. DMBQ mediates the electron transfer from FADH₂ to the electrode.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound (DMBQ)
-
Lactate Oxidase (LOx) from Pediococcus sp.
-
Nafion® perfluorinated resin solution (5 wt. % in lower aliphatic alcohols and water)
-
Chitosan
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Lactic acid stock solution
-
Potentiostat
Protocol 1: Electrode Fabrication and Immobilization
-
Mediator Ink Preparation:
-
Prepare a 10 mg/mL stock solution of DMBQ in dimethyl sulfoxide (DMSO).
-
Create a carbon ink by mixing 95 mg of graphite powder with 5 mg of DMBQ. Add 50 µL of mineral oil and mix to form a homogenous paste. Causality: The mineral oil acts as a binder and creates a hydrophobic environment that helps retain the water-insoluble DMBQ at the electrode.
-
-
Electrode Modification:
-
Apply a small amount (~2 µL) of the DMBQ-carbon ink onto the working area of the SPCE.
-
Smooth the surface with a spatula and allow the solvent to evaporate for 15 minutes.
-
-
Enzyme Immobilization:
-
Prepare a 5 mg/mL solution of LOx in PBS (pH 7.4).
-
Prepare a 0.5% chitosan solution in 1% acetic acid. Mix with the LOx solution in a 1:1 ratio.
-
Drop-cast 2 µL of the LOx-chitosan mixture onto the DMBQ-modified electrode surface.
-
Allow to dry at room temperature for at least 1 hour. Causality: Chitosan forms a biocompatible film that entraps the enzyme while allowing substrate and product diffusion. It cross-links upon drying, ensuring stable immobilization.
-
-
Protective Layer Application (Self-Validating Step):
-
Dilute the 5% Nafion® stock solution to 0.5% with ethanol.
-
Apply 1 µL of the diluted Nafion® solution on top of the dried enzyme layer.
-
Let it dry for 30 minutes. Causality: The Nafion layer serves two purposes: it prevents the enzyme from leaching out and its negative charge repels common anionic interferents like ascorbate and urate, thus ensuring the protocol's trustworthiness and selectivity.
-
Caption: Workflow for lactate biosensor fabrication.
Protocol 2: Electrochemical Measurement and Analysis
-
Setup: Connect the fabricated biosensor to a potentiostat. Use the on-chip Ag/AgCl as the reference and carbon as the counter electrode.
-
Electrochemical Cell: Add 10 mL of PBS (pH 7.4) to the electrochemical cell.
-
Potential Application: Apply a constant working potential of +200 mV vs. Ag/AgCl. Wait for the background current to stabilize. Expertise: This potential is chosen because it is sufficient to efficiently oxidize DMBQH₂ but low enough to minimize the oxidation of potential interfering species, enhancing selectivity.
-
Calibration:
-
Add successive aliquots of the lactate stock solution to the PBS to achieve final concentrations (e.g., 1 mM, 2 mM, 5 mM, etc.).
-
Record the steady-state current after each addition. The current will increase as the lactate concentration rises.
-
-
Data Analysis:
-
Plot the steady-state current response against the lactate concentration.
-
Determine the linear range, sensitivity (slope of the linear portion), and limit of detection.
-
-
Control Experiment (Trustworthiness): Repeat the experiment using an electrode fabricated without LOx. A negligible response to lactate addition will validate that the signal is enzyme-specific and not due to direct lactate oxidation or other artifacts.
Application & Protocol: Mediator in Microbial Fuel Cells (MFCs)
DMBQ can significantly boost the power output of an MFC by facilitating electron transfer from the microbe's respiratory chain to the anode.[9]
Principle: In an MFC, microorganisms oxidize an organic substrate (e.g., glucose). DMBQ, being membrane-permeable, can accept electrons from the intracellular NADH pool, diffuse out of the cell, and transfer these electrons to the MFC anode.[10]
Protocol 3: Laboratory-Scale MFC Setup
-
Anode Chamber Preparation:
-
Prepare a growth medium (e.g., Luria-Bertani broth) containing a carbon source (e.g., 10 g/L glucose).
-
Dissolve DMBQ in a minimal amount of DMSO and add it to the anolyte to a final concentration of 100 µM. Caution: High concentrations of mediators can be toxic to microbes. This concentration is a starting point for optimization.
-
Inoculate the anolyte with a microbial culture (e.g., E. coli or a mixed consortium from wastewater).
-
Place a carbon felt anode in the chamber.
-
-
Cathode Chamber Preparation:
-
Fill the cathode chamber with a catholyte, typically PBS (pH 7.4) or a ferricyanide solution for performance testing.
-
Place a carbon cloth cathode, often catalyzed with platinum, in the chamber.
-
-
Assembly and Operation:
-
Connect the anode and cathode chambers using a proton exchange membrane (e.g., Nafion® 117).
-
Connect the anode and cathode to an external resistor (e.g., 1000 Ω) or a data acquisition system.
-
Monitor the voltage across the resistor over time. Calculate current (I = V/R) and power density (P = IV/A, where A is the anode surface area).
-
-
Self-Validation: Operate a parallel MFC under identical conditions but without the addition of DMBQ. The difference in power density between the two systems will quantitatively demonstrate the mediating effect of DMBQ.
Troubleshooting and Advanced Considerations
-
Mediator Leaching: In aqueous systems, mediators can leach from the electrode surface. Covalent immobilization or entrapment in a polymer matrix like Nafion® is crucial for long-term stability.[11]
-
pH Sensitivity: The redox potential of quinones is pH-dependent, typically shifting by -59.16 mV per pH unit for a 2e⁻/2H⁺ process.[11][12] All measurements should be performed in a buffered solution.
-
Biocompatibility: While effective, quinones can generate reactive oxygen species (ROS) and may exhibit cytotoxicity. The working concentration should be optimized to maximize electron transfer while minimizing adverse effects on the biological component.
Conclusion
This compound is a robust and versatile redox mediator with a well-defined electrochemical profile. Its redox potential is ideally suited for interfacing with NADH/NAD⁺-dependent enzyme systems, making it a valuable tool in the development of biosensors, biofuel cells, and other bio-electrochemical devices. By understanding its fundamental properties and applying carefully designed, self-validating protocols, researchers can effectively harness DMBQ to bridge the gap between biology and electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,6-ジメチル-1,4-ベンゾキノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Baker's Yeast-Based Microbial Fuel Cell Mediated by 2-Methyl-1,4-Naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial fuel cells for azo dye treatment with electricity generation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,3-Dimethoxy-1,4-benzoquinone in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Scaffold of 2,3-Dimethoxy-1,4-benzoquinone
This compound (DMBQ) is a quinone derivative that serves as a vital structural motif in a variety of biologically active molecules. As a core component of the ubiquinone family (Coenzyme Q), it is intrinsically involved in cellular respiration and electron transport chain processes.[1] While its 5-methyl substituted analog, Ubiquinone-0, is a known metabolite, the broader class of dimethoxy-benzoquinones has garnered significant interest in medicinal chemistry for its diverse pharmacological potential.[1][2] These compounds, found in nature and also accessible through straightforward synthesis, exhibit a range of activities, including potent antioxidant, anticancer, and neuroprotective properties.[2][3][4]
The reactivity of the benzoquinone ring is central to its biological functions. It can undergo redox cycling, a process involving one- or two-electron reductions to form semiquinones and hydroquinones, respectively. This reversible transformation can lead to the generation of reactive oxygen species (ROS), a mechanism that is harnessed for therapeutic effect, particularly in oncology.[4] Conversely, the reduced hydroquinone form is an excellent electron donor, capable of scavenging harmful free radicals, which underpins its antioxidant and cytoprotective roles.[5] This guide provides an in-depth exploration of the key applications of DMBQ and its derivatives in medicinal chemistry, complete with mechanistic insights and detailed protocols for its synthesis and evaluation.
Therapeutic Applications & Mechanisms of Action
The medicinal utility of the DMBQ scaffold is broad, stemming from its fundamental role in cellular redox biology.
Antioxidant and Radical Scavenging Activity
The primary and most studied application of DMBQ derivatives is their function as powerful antioxidants. This activity is crucial for combating oxidative stress, a pathological state implicated in numerous diseases, from neurodegeneration to aging.
Mechanism of Action: The antioxidant capability of DMBQ-related compounds is attributed to the electron-donating properties of their reduced hydroquinone form.[5] This hydroquinone can readily donate electrons to neutralize a wide variety of free radical species. In doing so, it becomes oxidized back to the quinone form, which itself lacks direct antioxidant activity but can be recycled by cellular reductases.[5] This redox coupling allows it to effectively scavenge peroxyl radicals, inhibit lipid peroxidation, and protect cellular components like cytochrome P450 from oxidative damage.[5] Hydroxylated derivatives of dimethoxy-1,4-benzoquinone have been shown to be even stronger radical scavengers than their parent compounds.[6]
Quantitative Data Summary: Antioxidant Efficacy
The efficacy of DMBQ analogues, such as Idebenone, has been benchmarked against established antioxidants.
| Compound | Assay System | Relative Antioxidant Efficiency | Source |
| Idebenone | Variety of free radical species | 50% to >100% of Vitamin E or Trolox | [5] |
| Tert-butyl-1,4-benzoquinone | FRAP Assay | ~33% of BHT | [7] |
| 2,6-disubstituted derivatives | Peroxyl radical scavenging | Comparable to Trolox | [7] |
Anticancer Properties
The benzoquinone moiety is a prominent feature in many anticancer agents.[8][9] Its ability to induce oxidative stress selectively in cancer cells, which often have a compromised antioxidant defense system, makes it an attractive scaffold for oncological drug design.
Mechanism of Action: The anticancer effect of many quinones, including DMBQ derivatives, is linked to their ability to generate ROS.[10][11] This is the opposite of their antioxidant function and highlights the dose- and context-dependent nature of their activity. At higher concentrations, the redox cycling of benzoquinones can lead to a massive production of superoxide radicals and other ROS.[12] This overwhelming oxidative stress disrupts mitochondrial membrane potential, triggers the release of pro-apoptotic factors, and activates the intrinsic caspase cascade, leading to programmed cell death (apoptosis).[10] Studies on related naphthoquinone derivatives show that this ROS generation can modulate key signaling pathways like MAPK, Akt, and STAT3 to induce apoptosis and cell cycle arrest.[11]
Caption: ROS-mediated apoptotic pathway induced by DMBQ.
Quantitative Data Summary: In Vitro Cytotoxicity
Various derivatives of dimethoxy-quinone have demonstrated significant cytotoxicity against a range of cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Source |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | MCF-7 (Breast) | 0.6 | [13] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | MDA-MB-436 (Breast) | 1.4 | [13] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | 1.0 | [14] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 (Prostate) | 1.5 | [14] |
| ABQ-3 (amino-dimethly-1,4-benzoquinone analog) | Colorectal/Breast | Potent Inhibition | [8] |
Neuroprotective Potential
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The antioxidant properties of the DMBQ core are leveraged in compounds designed to protect neuronal cells.
Mechanism of Action: The synthetic analogue Idebenone (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) is a prime example.[2] It was developed to improve cognitive function in patients with cerebrovascular and degenerative diseases.[2][5] Its neuroprotective effects are derived from its ability to function as a potent free radical scavenger in the central nervous system, mitigating the neuronal damage caused by oxidative stress.[5] Studies on other 1,4-naphthoquinones have shown they can protect neuronal cells from toxins like rotenone and 6-OHDA by reducing ROS and nitric oxide levels, restoring mitochondrial function, and exerting anti-inflammatory effects.[15][16]
Experimental Protocols
The following protocols provide standardized methods for the synthesis and biological evaluation of DMBQ and its derivatives.
Protocol 1: Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
This protocol describes a common method for synthesizing a DMBQ analog, which is an important starting material for Coenzyme Q compounds.[17]
Rationale: This method utilizes an oxidation reaction of a substituted aniline. The choice of starting material with blocked ortho positions ensures a clean conversion to the desired para-quinone, avoiding the formation of tarry ortho-quinone byproducts.[18]
Materials:
-
2,3-dimethoxy-6-methylaniline hydrochloride
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Phosphate buffer (neutral pH)
-
Acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a neutral aqueous phosphate buffer solution.
-
Dissolve the 2,3-dimethoxy-6-methylaniline hydrochloride (IV) in the phosphate buffer at room temperature.
-
Slowly add a solution of potassium nitrosodisulfonate to the stirring amine solution. The reaction mixture will change color.
-
Continue stirring at room temperature for 1-2 hours to ensure complete oxidation.
-
Acidify the reaction mixture with acetic acid. This will facilitate the conversion of the probable intermediate to the final p-quinone product.[18]
-
The product, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, will precipitate or can be extracted using an organic solvent like ethyl acetate.
-
If extracting, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization from a suitable solvent, such as hexane, to obtain red, needle-like crystals.[17]
Caption: Workflow for the synthesis of a DMBQ analog.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This is a common, rapid, and simple spectrophotometric assay for screening the antioxidant capacity of compounds.[19][20]
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.[19] The degree of discoloration is proportional to the scavenging activity of the compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (DMBQ or derivative)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 100 µM solution of DPPH in methanol. Prepare a stock solution of the test compound and the standard (e.g., ascorbic acid) in methanol.
-
Serial Dilutions: Create a series of dilutions of the test compound and the standard in methanol (e.g., 10, 25, 50, 100, 200 µM).
-
Assay Setup: In a 96-well plate, add 100 µL of each concentration of the test compound, standard, or methanol (for the blank) to different wells.
-
Reaction Initiation: Add 100 µL of the 100 µM DPPH solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
IC50 Determination: Plot the % scavenging against the concentration of the test compound and standard. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.
Protocol 3: In Vitro Cytotoxicity Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol provides a highly sensitive method for determining the number of viable cells in culture based on ATP quantification, which is a marker of metabolically active cells.[21] It is a widely used high-throughput screening method in drug discovery.[21][22][23]
Rationale: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[21] Since ATP is a key indicator of cell viability, the signal strength directly correlates with the number of living cells.[23]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Appropriate cell culture medium and supplements
-
Test compound (DMBQ or derivative)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DMBQ derivative in culture medium. Add the desired concentrations to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_sample / Luminescence_control) * 100.
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21]
-
Caption: Workflow for assessing in vitro cytotoxicity.
Concluding Remarks
This compound and its related structures represent a class of compounds with significant and multifaceted potential in medicinal chemistry. Their ability to modulate the cellular redox environment—acting as potent antioxidants or pro-oxidant inducers of apoptosis—makes them valuable scaffolds for developing therapies against a wide range of diseases driven by oxidative stress or cellular proliferation. The synthetic accessibility and the rich biological activity of the DMBQ core ensure its continued relevance as a privileged structure in modern drug discovery and development. Future research will likely focus on synthesizing novel derivatives with enhanced target specificity and improved pharmacokinetic profiles to fully exploit their therapeutic promise.
References
- 1. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]
- 8. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of 2,3-Dichloro-5,8-Dimethoxy-1,4-Naphthoquinone as an Anti-breast Cancer Agent | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijcea.org [ijcea.org]
- 20. Evaluation of antioxidant and anticancer activities of naphthoquinones‐enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxy-1,4-benzoquinone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-Dimethoxy-1,4-benzoquinone, also known as Coenzyme Q₀. This molecule is a vital intermediate in the synthesis of Coenzyme Q₁₀ and other biologically significant compounds. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The two most prevalent and effective precursors are 2,3-dimethoxyphenol and 1,2,3-trimethoxybenzene.
-
2,3-Dimethoxyphenol: This is often the preferred starting material for its direct conversion to the target quinone via oxidation. The reaction is highly selective, especially with milder oxidizing agents like Fremy's salt, which are specifically suited for oxidizing phenols.[1][2]
-
1,2,3-Trimethoxybenzene: This precursor can also be oxidized to the desired product. However, the reaction can sometimes be less selective and may require harsher conditions or specific reagents, like nitrous acid, to achieve good yields.[3]
Q2: Which oxidizing agent is best for this conversion?
A2: The choice of oxidant is critical and depends on your starting material and desired scale.
-
For 2,3-Dimethoxyphenol: Fremy's salt (potassium nitrosodisulfonate) is highly recommended for its selectivity in oxidizing phenols to p-benzoquinones, a process known as the Teuber reaction.[4][5] It operates under mild, aqueous conditions and often gives high yields of clean product.[6]
-
For Methoxybenzenes: Ceric Ammonium Nitrate (CAN) is a powerful and common oxidant for electron-rich aromatic ethers.[7][8] However, its reactivity can lead to side products, and the reaction requires careful control.[9] Green alternatives using H₂O₂ in acetic acid have also been developed and show high efficiency.[10][11]
Q3: What is a realistic reaction yield to target?
A3: With an optimized protocol, such as the Fremy's salt oxidation of a suitably substituted aniline precursor, yields can be very high, reaching up to 95%.[6] However, yields between 70-85% are more typical for standard laboratory preparations. Lower yields often indicate issues with reagent quality, reaction conditions, or workup procedures, which are addressed in the troubleshooting section below.
Q4: How should I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The starting phenol or methoxybenzene will have a specific Rf value. As the reaction proceeds, you will see this spot diminish and a new, typically yellow-orange spot corresponding to the this compound product appear at a different Rf. The reaction is considered complete when the starting material spot is no longer visible.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common failures encountered during the synthesis and provides scientifically grounded solutions.
Problem 1: Low or No Product Yield
Low yield is the most frequent complaint. The root cause can usually be traced to one of three areas: the reagents, the reaction conditions, or the workup.
-
Possible Cause A: Inactive Oxidizing Agent
-
The "Why": Fremy's salt, a free radical, is notoriously unstable as a solid and can decompose over time, especially if exposed to moisture or impurities.[1] Similarly, solutions of CAN or other oxidants can lose potency.
-
Solution: Always use a freshly prepared solution of Fremy's salt. If using solid, ensure it is a vibrant, orange-brown powder; a pale or discolored appearance suggests decomposition. For other oxidants, use a newly opened bottle or titrate a sample to confirm its molarity before use.
-
-
Possible Cause B: Incorrect Stoichiometry
-
The "Why": The oxidation of a phenol to a benzoquinone with Fremy's salt requires a 2:1 molar ratio of the oxidant to the substrate.[1] Using too little oxidant will result in an incomplete reaction, leaving starting material behind. Conversely, a large excess of a harsh oxidant like CAN can promote over-oxidation and the formation of polymeric side products.
-
Solution: Carefully calculate the molar equivalents of your reagents. For the Fremy's salt oxidation of a phenol, use at least 2.0 equivalents of the oxidant. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
-
Possible Cause C: Suboptimal pH or Temperature
-
The "Why": The Teuber reaction is typically buffered to a neutral or slightly alkaline pH to maintain the stability and reactivity of the phenolate ion and the oxidant.[6] For CAN oxidations, which are run in acidic media, temperature control is critical. Exothermic reactions can easily run away, leading to decomposition and tar formation.
-
Solution: For Fremy's salt reactions, use a phosphate buffer (pH 7-7.5). For CAN reactions, add the oxidant solution slowly to the substrate solution in an ice bath (0-5 °C) to maintain control over the reaction temperature.
-
Problem 2: Product is Dark, Oily, or Tarry
The desired product is a bright yellow crystalline solid. A dark, oily, or intractable tarry output signals the formation of significant side products.
-
Possible Cause A: Oxidative Polymerization
-
The "Why": Benzoquinones are reactive Michael acceptors and can participate in radical reactions.[12] Under harsh conditions (excessive heat, high concentration of oxidant, presence of oxygen), the desired product can polymerize or degrade into complex, dark-colored mixtures.[13]
-
Solution:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize side reactions with atmospheric oxygen.[13]
-
Controlled Addition: Add the oxidizing agent slowly and portion-wise, or via a syringe pump over an extended period. This keeps the instantaneous concentration of the oxidant low, disfavoring over-oxidation.
-
Temperature Management: As mentioned, maintain strict temperature control, especially during the addition of the oxidant.
-
-
-
Possible Cause B: Use of an Isomeric Precursor
-
The "Why": If the starting material has an unsubstituted position ortho to the hydroxyl or amine group, oxidation can lead to the formation of ortho-quinones. These are often less stable and more prone to polymerization, resulting in tarry mixtures from which the desired para-quinone is difficult to isolate.[6]
-
Solution: Verify the identity and purity of your starting material (e.g., via ¹H NMR) before starting the reaction. Ensure you are using a precursor that will selectively form the desired p-quinone.
-
Problem 3: Difficulties in Purification
Even with a good crude yield, purification can be challenging.
-
Possible Cause A: Product Degradation on Silica Gel
-
The "Why": Standard silica gel is acidic (pH ~4-5). Benzoquinones can be sensitive to acid and may streak, tail, or even decompose during column chromatography.[14][15]
-
Solution: Deactivate the silica gel before use by preparing a slurry with your mobile phase containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina.
-
-
Possible Cause B: Ineffective Recrystallization
-
The "Why": Choosing the wrong solvent is a common pitfall. If the product is too soluble, recovery will be low. If it is not soluble enough, purification will be ineffective. The presence of oily impurities can also inhibit crystal formation.[15]
-
Solution:
-
Solvent Screening: Test recrystallization in small vials with different solvent systems. Ethanol, or a mixed system like ethanol/water or acetone/hexane, are good starting points. The ideal solvent will dissolve the crude product when hot but allow pure crystals to form upon cooling.
-
Pre-treatment: If the crude product is oily, first dissolve it in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and wash it with a non-polar solvent like hexane to remove greasy impurities before attempting recrystallization.
-
-
Visual Guides & Data
General Experimental Workflow
The following diagram outlines the typical sequence of operations for the synthesis of this compound.
Caption: High-level workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this logic tree to diagnose and solve common synthesis problems.
Caption: Decision tree for troubleshooting synthesis issues.
Table 1: Comparison of Common Oxidation Methods
| Oxidizing Agent | Starting Material | Typical Conditions | Yield Range | Advantages & (Disadvantages) |
| Fremy's Salt [1] | 2,3-Dimethoxyphenol | Aqueous phosphate buffer, RT | 75-95% | High selectivity, mild conditions. (Reagent instability, stoichiometry sensitive). |
| Ceric Ammonium Nitrate (CAN) [7] | 1,2,3-Trimethoxybenzene | Acetonitrile/Water, 0 °C to RT | 60-85% | Powerful, readily available. (Can cause over-oxidation, requires acidic conditions). |
| H₂O₂ / Acetic Acid [10] | Substituted Methoxy-arenes | Acetic Acid, 30-35 °C | 80-90% | "Green" reagents, high yield. (May require catalyst, slower reaction times). |
| Silver(I) Oxide (Ag₂O) [16] | Hydroquinones | Anhydrous solvent (e.g., Ether) | 70-90% | Mild, good for sensitive substrates. (High cost of silver reagent). |
Optimized Protocol: Fremy's Salt Oxidation of 2,3-Dimethoxyphenol
This protocol is adapted from established, high-yield procedures.[6]
Materials:
-
2,3-Dimethoxyphenol (1.0 eq)
-
Potassium Nitrosodisulfonate (Fremy's Salt) (2.2 eq)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare Buffer: Create a 0.1 M KH₂PO₄ solution in deionized water.
-
Dissolve Substrate: In a round-bottom flask equipped with a stir bar, dissolve the 2,3-dimethoxyphenol in a minimal amount of acetone or methanol before adding the phosphate buffer.
-
Prepare Oxidant: In a separate flask, dissolve the Fremy's salt in the phosphate buffer. This solution should be a deep purple color. Prepare this solution immediately before use.
-
Reaction: Cool the substrate solution in an ice bath. Slowly add the Fremy's salt solution to the stirring substrate solution over 30-45 minutes. The reaction mixture will turn from colorless to a deep yellow/orange.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting phenol spot has completely disappeared (typically 2-4 hours).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting yellow-orange solid can be purified by either:
-
Recrystallization: Use a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Column Chromatography: Use a deactivated silica gel column, eluting with a gradient of hexane/ethyl acetate.
-
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Frémy's salt - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 11. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemcess.com [chemcess.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis of 2,3-Dimethoxy-1,4-benzoquinone
Welcome to the dedicated technical support resource for the synthesis of 2,3-dimethoxy-1,4-benzoquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our focus is on anticipating and resolving specific experimental challenges to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in the preparation of various biologically active molecules, is most commonly achieved through the oxidation of 1,2,3-trimethoxybenzene. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will delve into the causality behind these issues and provide field-proven solutions.
A standard and reliable method for this synthesis involves the use of nitric acid in acetic acid, a robust oxidizing system. Below is a detailed protocol that will serve as our baseline for troubleshooting.
Standard Experimental Protocol: Oxidation of 1,2,3-Trimethoxybenzene
Materials:
-
1,2,3-Trimethoxybenzene
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Methanol
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3-trimethoxybenzene in glacial acetic acid. A typical concentration is in the range of 0.5 to 1.0 M.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Oxidant: Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining vigorous stirring. The molar ratio of nitric acid to 1,2,3-trimethoxybenzene is typically around 2:1 to 3:1. It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as a yellow crystalline solid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product is a mixture of isomers. How can I improve the regioselectivity for the this compound?
A1: The formation of the undesired 2,6-dimethoxy-1,4-benzoquinone isomer is a common side reaction when starting from 1,2,3-trimethoxybenzene.[1] The regioselectivity of the oxidation is influenced by both electronic and steric factors.
-
Mechanistic Insight: The oxidation of 1,2,3-trimethoxybenzene likely proceeds through an electrophilic attack on the aromatic ring. The methoxy groups are ortho-, para-directing. In 1,2,3-trimethoxybenzene, the positions para to the 1- and 3-methoxy groups are also the positions ortho to the 2-methoxy group, making them electronically activated. However, the position between two methoxy groups (the 2-position) is sterically hindered. This can lead to a mixture of products.
-
Troubleshooting Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature (maintaining it strictly between 0-5 °C) can enhance the selectivity for the thermodynamically more stable 2,3-isomer.
-
Slow Addition of Oxidant: A slow, dropwise addition of the oxidizing agent ensures a low localized concentration of the oxidant, which can favor the desired reaction pathway.
-
Choice of Oxidant: While nitric acid is common, other oxidizing systems can be explored. For instance, hydrogen peroxide in the presence of a suitable catalyst might offer different selectivity.[2]
-
Q2: I am observing a significant amount of a dark, tarry substance in my reaction flask. What is causing this polymerization and how can I prevent it?
A2: The formation of dark, insoluble polymeric materials is a frequent issue in quinone synthesis, often due to the high reactivity of the quinone product under acidic conditions.
-
Causality: Benzoquinones are excellent Michael acceptors and can undergo acid-catalyzed polymerization. The electron-deficient quinone ring is susceptible to nucleophilic attack by other quinone molecules or reaction intermediates, leading to the formation of high molecular weight, colored byproducts.
-
Preventative Measures:
-
Strict Temperature Control: As with isomer formation, maintaining a low reaction temperature is critical to minimize polymerization.
-
Minimize Reaction Time: Prolonged exposure to acidic conditions can promote polymerization. It is advisable to monitor the reaction closely by TLC and proceed with the work-up as soon as the starting material is consumed.
-
Immediate Work-up: Promptly quenching the reaction by pouring it into cold water not only precipitates the product but also dilutes the acid, thereby reducing the rate of polymerization.
-
Q3: My yield is low, and I suspect demethylation is occurring. What are the signs of this, and how can I avoid it?
A3: Demethylation of the methoxy groups on the benzene ring is a potential side reaction, especially under harsh acidic conditions.[3]
-
Identifying Demethylation: The products of demethylation would be hydroxylated benzoquinones, which are more polar than the desired product. This can often be observed on a TLC plate as more polar spots. These hydroxylated byproducts can also contribute to the formation of colored impurities.
-
Mitigation Strategies:
-
Use of Milder Acids: If demethylation is a significant issue, consider using a milder acidic medium or a different catalytic system that does not require strong acid.
-
Anhydrous Conditions: The presence of water can facilitate demethylation under acidic conditions. Using anhydrous solvents and reagents can help to suppress this side reaction.
-
Control of Acidity: Using the minimum necessary amount of acid catalyst can help to reduce the extent of demethylation.
-
Q4: The oxidation of my starting material is incomplete, even after extended reaction times. How can I drive the reaction to completion?
A4: Incomplete conversion of 1,2,3-trimethoxybenzene can be a frustrating issue, leading to purification challenges.
-
Potential Causes:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure that a sufficient excess of the oxidant is used.
-
Low Reaction Temperature: While low temperatures are important for selectivity, a temperature that is too low may slow the reaction rate excessively.
-
Poor Mixing: Inefficient stirring can lead to localized depletion of the oxidant, resulting in incomplete reaction.
-
-
Troubleshooting Steps:
-
Optimize Oxidant Stoichiometry: Gradually increase the molar ratio of the oxidant to the starting material.
-
Temperature Optimization: If the reaction is sluggish at 0-5 °C, consider allowing the temperature to slowly rise to 10-15 °C after the initial addition of the oxidant is complete.
-
Ensure Efficient Stirring: Use a stir bar that provides good agitation for the reaction volume.
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Formation of 2,6-isomer | Lack of regioselectivity | Maintain reaction temperature at 0-5 °C; Slow addition of oxidant. |
| Polymerization/Tarring | Acid-catalyzed side reactions | Strict temperature control; Minimize reaction time; Prompt work-up. |
| Demethylation | Harsh acidic conditions | Use milder acids; Ensure anhydrous conditions; Use minimum required acid. |
| Incomplete Reaction | Insufficient oxidant/low temp. | Optimize oxidant stoichiometry; Slightly increase temperature after addition. |
Visualizing Reaction Pathways
To better understand the desired reaction and a key side reaction, the following diagrams illustrate the chemical transformations.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxy-1,4-benzoquinone
Welcome to the technical support guide for 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing, purifying, and handling this versatile quinone. As a key intermediate in the synthesis of Coenzyme Q series compounds, optimizing its preparation is critical.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Synthesis & Optimization Troubleshooting
This section addresses the most common issues encountered during the synthesis of DMBQ, focusing on causality and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge, often stemming from incomplete conversion of the starting material or degradation of the product. The primary causes are typically related to the choice of starting material, the potency of the oxidizing agent, and reaction parameter control.
Causality & Expert Analysis:
The synthesis of DMBQ most commonly involves the oxidation of a substituted benzene ring, such as 3,4,5-trimethoxytoluene.[3] The efficiency of this oxidation is highly dependent on the reagent system.
-
Suboptimal Oxidizing Agent: While strong oxidants like dichromate can be effective, they can also lead to over-oxidation and the formation of intractable byproducts.[2][4] Milder, more selective systems like hydrogen peroxide (H₂O₂) in an acidic medium (e.g., acetic or formic acid) often provide a better balance of reactivity and selectivity, leading to higher yields of the desired quinone.[1][3][5] The combination of H₂O₂ with a catalytic amount of a strong acid offers a greener and often higher-yielding alternative to stoichiometric heavy-metal oxidants.[6]
-
Inadequate Temperature Control: The oxidation process is exothermic. A runaway reaction temperature can promote side reactions, including polymerization or decomposition of the quinone product, drastically reducing the isolated yield.[7] Maintaining a consistent temperature, often in the range of 30-35°C, is crucial for maximizing yield.[3]
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material. Conversely, a large excess can lead to the formation of undesired byproducts. The molar ratio of the substrate to the oxidant must be carefully optimized; for H₂O₂ systems, a molar ratio of 1:1.2 to 1:4 (substrate:H₂O₂) is often a good starting point.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low DMBQ yield.
Q2: The reaction is producing a significant amount of dark, tarry byproduct. What is causing this and how can it be prevented?
A2: The formation of dark, often polymeric, tars is a classic sign of uncontrolled oxidation or product degradation. This is particularly common when using aggressive reaction conditions.
Causality & Expert Analysis:
Quinones are highly reactive electrophiles and can undergo polymerization or decomposition, especially at elevated temperatures or in the presence of strong acids or bases.[7]
-
Excessive Heat: As mentioned, high temperatures accelerate degradation pathways. The dark color is indicative of complex, high-molecular-weight condensation products.
-
Highly Concentrated Acid: Using highly concentrated acids as catalysts or solvents (e.g., concentrated sulfuric acid) can promote charring and polymerization of the aromatic starting material or the quinone product.[7]
-
Presence of Impurities: Impurities in the starting material, particularly trace metals, can catalyze auto-oxidation and decomposition pathways.[7]
Preventative Measures:
-
Temperature Control: Strictly maintain the reaction temperature below 40°C using an ice bath as needed.
-
Gradual Reagent Addition: Add the oxidizing agent dropwise or in small portions to the reaction mixture. This allows for better dissipation of the heat generated and prevents localized "hot spots" where degradation can initiate.
-
Use of Purified Reagents: Ensure the starting materials and solvents are of high purity to avoid unintended catalytic side reactions.
Section 2: Purification Challenges
Even with a successful reaction, isolating pure DMBQ can be challenging. This section covers common purification hurdles.
Q3: I'm having difficulty with column chromatography. The compound is streaking badly or appears to be degrading on the silica gel.
A3: This is a common issue related to the inherent reactivity of quinones and their interaction with the stationary phase.
Causality & Expert Analysis:
Standard silica gel is acidic (pH ≈ 4-5), which can be problematic for sensitive molecules like DMBQ. The methoxy groups on the DMBQ ring are electron-donating, making the quinone core susceptible to nucleophilic attack or acid-catalyzed decomposition on the silica surface. This leads to tailing, streaking, and sometimes irreversible adsorption or degradation, resulting in poor recovery and purity.[8]
Solutions & Optimization:
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a weak base, such as triethylamine (~0.5-1% v/v), and then re-equilibrate with your mobile phase. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) silica gel for very polar impurities.[8]
-
Optimize the Mobile Phase: A well-chosen solvent system can minimize interaction with the stationary phase. Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane. A typical system might be a gradient of 10% to 40% ethyl acetate in hexane.
-
Work Quickly: Do not let the purified compound sit on the column for an extended period. Elute the product as efficiently as possible to minimize contact time with the stationary phase.
| Parameter | Standard Silica Gel | Deactivated Silica / Alumina | Reverse-Phase (C18) |
| Interaction | Strong, acidic | Weak, neutral | Hydrophobic |
| Common Issue | Tailing, degradation | Reduced tailing | Best for polar impurities |
| Mobile Phase | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate | Methanol/Water or ACN/Water |
Caption: Comparison of stationary phases for DMBQ purification.
Q4: My final product is discolored (e.g., greenish or brown) instead of the expected bright yellow solid. What causes this?
A4: Discoloration is almost always a sign of impurity, typically arising from oxidation, polymerization, or the presence of a charge-transfer complex.
Causality & Expert Analysis:
-
Oxidation/Polymerization: Exposure to air and light, especially during workup or storage, can cause quinones to oxidize further or polymerize, leading to dark-colored products.[8]
-
Residual Hydroquinone: The immediate precursor to a benzoquinone is its corresponding hydroquinone. If the oxidation is incomplete, residual hydroquinone can form a quinhydrone complex with the benzoquinone product. These charge-transfer complexes are typically dark green or black, and even a small amount can significantly discolor the final product.[9]
Solutions:
-
Inert Atmosphere: During the final stages of purification and while drying, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[8]
-
Protection from Light: Use amber-colored vials or wrap glassware in aluminum foil to protect the light-sensitive compound.[8]
-
Ensure Complete Oxidation: Monitor the reaction by TLC or HPLC to confirm the complete consumption of the hydroquinone intermediate before workup. If necessary, add a slight excess of the oxidizing agent or increase the reaction time.
Section 3: Handling, Storage & Stability (FAQ)
Q5: What are the optimal storage conditions for this compound?
A5: To ensure long-term stability, DMBQ should be stored as a solid powder at low temperatures, protected from light and air. The recommended conditions are -20°C in a tightly sealed, amber-colored vial, preferably under an inert atmosphere like argon or nitrogen.[10] For solutions, especially in hygroscopic solvents like DMSO, it is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the solution and store at -80°C for up to 6 months.[10]
Q6: What analytical techniques are best for assessing the purity of DMBQ?
A6: A combination of techniques is recommended for a comprehensive purity assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like methanol/water with a small amount of acetic acid is effective. Detection at 289 nm is suitable for quantitative analysis.[11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The high symmetry of DMBQ results in a simple and clean spectrum for the pure compound.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
TLC (Thin-Layer Chromatography): An excellent, rapid technique for monitoring reaction progress and checking for baseline impurities during purification.
Section 4: Experimental Protocols
Protocol 1: Synthesis of DMBQ via Oxidation of 3,4,5-Trimethoxytoluene
This protocol is adapted from methodologies emphasizing high yield and operational simplicity.[3][5]
Reaction Scheme:
Caption: Oxidation of 3,4,5-trimethoxytoluene to DMBQ.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethoxytoluene (1 equivalent) in glacial acetic acid.
-
Cool the mixture in an ice-water bath to maintain an internal temperature of 30-35°C.
-
Slowly add 50% hydrogen peroxide (approx. 2-3 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 35°C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing cold water. The yellow crystalline product should precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid.
-
Dry the crude product under vacuum. The expected yield is typically high, around 90%.[3]
References
- 1. scielo.br [scielo.br]
- 2. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone [journal.buct.edu.cn]
- 6. Efficient and green telescoped process to 2-methoxy-3-methyl-[1,4]benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Measurements to Elucidate Structural Behavior of 2,5-Dimethoxy-1,4-benzoquinone During Charge and Discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,3-Dimethoxy-1,4-benzoquinone (DMBQ) Production
Welcome to the Technical Support Center for the scalable synthesis of 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning DMBQ production from the laboratory bench to larger-scale manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
I. Core Synthesis and Scale-Up Challenges: An Overview
The synthesis of this compound, a valuable intermediate in the synthesis of various bioactive molecules, presents unique challenges when scaling up. While several synthetic routes are viable at the lab scale, industrial production necessitates a focus on safety, cost-effectiveness, and process robustness. Common hurdles include managing exothermic reactions, controlling byproduct formation, and ensuring product stability and purity.
Diagram: Generalized DMBQ Synthesis Workflow
Caption: A simplified workflow for DMBQ production.
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Control
Q1: What are the most promising synthetic routes for large-scale DMBQ production?
A1: For industrial applications, the ideal synthesis route for DMBQ should utilize readily available, cost-effective starting materials and reagents, and involve a minimal number of high-yielding steps. One common and scalable approach is the oxidation of 1,2,3-trimethoxybenzene. Another route to consider is the functionalization of benzoquinone itself, though this can sometimes lead to challenges with regioselectivity.
Q2: My reaction is turning a dark brown or black color. What is causing this and how can I prevent it?
A2: The formation of a dark-colored reaction mixture is a common issue when working with quinones and often indicates the formation of polymeric byproducts or degradation of the desired product.[1] This can be triggered by excessive heat, prolonged reaction times, or exposure to oxygen. To mitigate this, ensure precise temperature control, minimize the reaction time, and consider running the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q3: Why is my yield significantly lower upon scaling up the synthesis?
A3: A drop in yield during scale-up is a frequent challenge in process chemistry and can be attributed to several factors.[1][2] Inefficient heat transfer in larger reactors can create localized "hot spots," leading to the decomposition of reactants or the product.[1] Poor mixing can result in incomplete reactions and the formation of unwanted side products. Mass transfer limitations can also become more pronounced at a larger scale, slowing down the reaction rate.[1] It is crucial to re-optimize reaction parameters, including temperature, stirring speed, and the rate of reagent addition, for the specific geometry and scale of your reactor.[1]
Purification & Purity
Q4: What are the most effective methods for purifying large quantities of DMBQ?
A4: While column chromatography is a powerful tool at the laboratory scale, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying large quantities of DMBQ. The choice of solvent is critical and should be guided by the solubility profile of DMBQ and its impurities. A good recrystallization solvent will dissolve DMBQ sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Q5: My DMBQ product is discolored after purification. What could be the cause?
A5: Discoloration, often a yellowish or brownish tint, can be due to the presence of residual impurities or degradation of the DMBQ. Benzoquinones can be susceptible to oxidation and polymerization, especially when exposed to light and air.[3] To prevent this, handle the purified compound under an inert atmosphere and protect it from light by using amber-colored glassware or by wrapping containers in aluminum foil.[3] Storing the purified DMBQ at low temperatures can also help to maintain its stability.[3]
Q6: I am having trouble with low purity after recrystallization. What can I do?
A6: If you are experiencing low purity after recrystallization, consider the following:
-
Inappropriate Solvent Choice: The chosen solvent may be too effective at dissolving DMBQ, preventing efficient crystal formation, or it may also dissolve impurities, leading to their co-crystallization with the product.[3] Experiment with different solvent systems, including solvent mixtures (e.g., ethanol/water, acetone/hexane), to find the optimal conditions for your specific impurity profile.[3]
-
Presence of Oily Impurities: Oily byproducts can inhibit crystallization. Consider a pre-purification step, such as washing the crude product with a non-polar solvent like hexane, to remove these oils before proceeding with recrystallization.[3]
Stability & Storage
Q7: How should I store bulk quantities of DMBQ to ensure its stability?
A7: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Exposure to light, air, and moisture can lead to degradation. For long-term storage, refrigeration is recommended.
III. Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the scale-up of DMBQ synthesis and offers potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction Stall / Incomplete Conversion | - Insufficient mixing in a large reactor.- Poor heat transfer leading to suboptimal reaction temperature.- Deactivation of catalyst (if applicable). | - Optimize Agitation: Increase stirring speed or consider a different impeller design to improve mixing.- Verify Temperature Control: Use multiple temperature probes to ensure uniform heating throughout the reactor.- Catalyst Health: If using a catalyst, ensure it is fresh and not poisoned by impurities in the starting materials or solvents. |
| Formation of an Insoluble Tar-like Substance | - Polymerization of the benzoquinone product or intermediates.- Localized overheating. | - Inert Atmosphere: As mentioned in the FAQs, conduct the reaction under nitrogen or argon to prevent oxidative polymerization.[1]- Controlled Reagent Addition: Add reactive reagents slowly and sub-surface to avoid high local concentrations and exothermic runaway. |
| Difficult Filtration of the Crude Product | - Very fine particle size of the precipitated product.- Presence of gummy impurities. | - Optimize Crystallization Conditions: Control the cooling rate during crystallization to encourage the growth of larger, more easily filterable crystals.- Anti-solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization and improve particle size.- Pre-treatment: If gummy impurities are present, try to remove them by washing the crude solid with a suitable solvent before filtration. |
| Product Degradation During Workup | - Exposure to acidic or basic conditions for extended periods.- Presence of residual oxidants or reductants. | - Neutralize Promptly: After reaction, neutralize the mixture to a pH where the product is most stable.- Quench Reactants: Ensure that all reactive species are quenched before beginning the workup and isolation procedures. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1,2,3-Trimethoxybenzene
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Diagram: Synthesis of DMBQ from 1,2,3-Trimethoxybenzene
Caption: Step-by-step workflow for DMBQ synthesis.
Materials:
-
1,2,3-Trimethoxybenzene
-
Oxidizing agent (e.g., ceric ammonium nitrate, hydrogen peroxide with a catalyst)
-
Suitable solvent (e.g., acetonitrile, acetic acid)
-
Quenching agent (e.g., sodium sulfite solution)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Recrystallization solvent
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1,2,3-trimethoxybenzene and the reaction solvent.
-
Oxidation: Cool the mixture to the desired temperature (e.g., 0-5 °C). Slowly add the oxidizing agent over a period of 1-2 hours, maintaining the temperature within the specified range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, GC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by slowly adding a quenching solution.
-
Extraction: Transfer the reaction mixture to a separation funnel and extract the product with an appropriate organic solvent.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DMBQ.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol 2: Recrystallization of this compound
Procedure:
-
Solvent Selection: Choose a solvent in which DMBQ has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, add the crude DMBQ and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Safety Considerations
Working with quinones requires strict adherence to safety protocols due to their potential health effects.
-
Toxicity: Benzoquinones can be toxic and are known to be skin and eye irritants.[4][5][6] Chronic exposure may have other health implications.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] For large-scale operations, respiratory protection may be necessary.[6]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust when handling solid DMBQ. Use appropriate engineering controls for charging solids to reactors.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
VI. References
-
PubChem. (n.d.). 2,3-Dimethoxy-5-methyl-1,4-benzoquinone. National Center for Biotechnology Information. Retrieved from a valid URL.
-
Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I). Retrieved from a valid URL.
-
Sigma-Aldrich. (2024, August 5). Safety Data Sheet. Retrieved from a valid URL.
-
Altus Science. (n.d.). Material Safety Data Sheet. Retrieved from a valid URL.
-
Spectrum Chemical. (2021, May 17). Safety Data Sheet. Retrieved from a valid URL.
-
Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a valid URL.
-
Journal of the Chemical Society C: Organic. (n.d.). Formation of 2,6-dimethoxy-1,4-benzoquinone by the action of nitrous acid of 1,2,3-trimethoxybenzene. RSC Publishing. Retrieved from a valid URL.
-
ACS Publications. (n.d.). New synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone and hexahydrocoenzyme Q4 chromanol. Journal of Chemical & Engineering Data. Retrieved from a valid URL.
-
Journal of Beijing University of Chemical Technology. (n.d.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from a valid URL.
-
ResearchGate. (n.d.). An Alternative Synthesis of 2,6-Dimethoxyl-1,4-Benzoquinone. Retrieved from a valid URL.
-
ACS Electrochemistry. (2024, October 3). Electrochemical Synthesis of Quinones and Hydroquinones. Retrieved from a valid URL.
-
PubMed. (n.d.). Efficient and green telescoped process to 2-methoxy-3-methyl-[4][5]benzoquinone. Retrieved from a valid URL.
-
ResearchGate. (n.d.). Scale-up studies and experiments for mechanistic insights. Retrieved from a valid URL.
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from a valid URL.
-
MDPI. (n.d.). A Different View of Solvent Effects in Crystallization. Retrieved from a valid URL.
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from a valid URL.
-
Benchchem. (n.d.). Stability of 2,6-Dimethoxy-1,4-Benzoquinone under alkaline conditions. Retrieved from a valid URL.
-
Benchchem. (n.d.). Technical Support Center: Scaling Up 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) Synthesis. Retrieved from a valid URL.
-
ChemicalBook. (n.d.). 2,6-DIMETHOXY-1,4-BENZOQUINONE synthesis. Retrieved from a valid URL.
-
Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dimethoxy-1,4-Benzoquinone from Plant Extracts. Retrieved from a valid URL.
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Retrieved from a valid URL.
-
PubMed Central. (n.d.). Synthetic Strategies to Terpene Quinones/Hydroquinones. Retrieved from a valid URL.
-
One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. (n.d.). Retrieved from a valid URL.
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from a valid URL.
-
ACS Publications. (2025, July 10). Reduction Potential Governs the Capacity of Quinones for Long-Distance Electron Transfer and Remote H2O2 Generation. Retrieved from a valid URL.
-
MDPI. (2022, March 11). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. Retrieved from a valid URL.
-
Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. (n.d.). Retrieved from a valid URL.
-
ACS Publications. (2022, November 14). Electron Transfer Route between Quinones in Type-II Reaction Centers. Retrieved from a valid URL.
-
STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. (n.d.). Retrieved from a valid URL.
-
Benchchem. (n.d.). Application Notes and Protocols for 2,6-Dimethoxy-1,4-Benzoquinone in Organic Synthesis. Retrieved from a valid URL.
-
Scribd. (n.d.). Quinone Synthesis & Analysis Guide. Retrieved from a valid URL.
-
NIH. (n.d.). Modification of quinone electrochemistry by the proteins in the biological electron transfer chains: examples from photosynthetic reaction centers. Retrieved from a valid URL.
-
PubMed Central. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Retrieved from a valid URL.
-
ResearchGate. (n.d.). Efficient and Green Telescoped Process to 2-Methoxy-3-methyl-[4][5]benzoquinone. Retrieved from a valid URL.
-
PubMed Central. (n.d.). Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium. Retrieved from a valid URL.
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from a valid URL.
-
ResearchGate. (n.d.). Effects of solvents on crystal habit of hydroquinone. Retrieved from a valid URL.
-
PubMed Central. (n.d.). Tunneling Mechanisms of Quinones in Photosynthetic Reaction Center–Light Harvesting 1 Supercomplexes. Retrieved from a valid URL.
-
ResearchGate. (n.d.). Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. Retrieved from a valid URL.
-
YouTube. (2024, August 14). Mixing Problems: Chemical Solution Part 1 (Live Stream). Retrieved from a valid URL.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. altusscience.com [altusscience.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Degradation of 2,3-Dimethoxy-1,4-benzoquinone in Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dimethoxy-1,4-benzoquinone (2,3-DMBQ). This guide is designed to provide in-depth, field-proven insights into the stability of this compound in solution, helping you troubleshoot common issues and ensure the integrity of your experiments.
Introduction: The Challenge of 2,3-DMBQ Stability
This compound is a redox-active molecule with applications in studying cellular processes and as a potential antimicrobial and antimalarial agent.[1] However, its quinone structure, which is central to its biological activity, also makes it susceptible to degradation under common experimental conditions. Understanding and controlling its stability is paramount for obtaining reproducible and reliable data. This guide addresses the primary degradation pathways—including pH-mediated hydrolysis, nucleophilic attack, and redox cycling—to equip you with the knowledge to mitigate these challenges effectively.
Troubleshooting Guide: Diagnosing Degradation
Researchers often first notice degradation through inconsistent analytical readings or visual changes in the solution. This table provides a quick reference for diagnosing and addressing these common issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Yellow solution turns pink, red, or brown over time. | Alkaline Hydrolysis: The compound is degrading in a solution with a pH > 7. This is a classic indicator of hydroxylation of the benzoquinone ring.[2] | Immediately check and adjust the pH to neutral or slightly acidic conditions. For future experiments, use a well-buffered solution in the desired pH range. |
| Rapid loss of parent compound peak in HPLC/LC-MS. | Nucleophilic Attack: Components in your buffer (e.g., Tris, glycine) or media (e.g., free amines, thiols like glutathione) are reacting with the 2,3-DMBQ.[3][4][5] | Switch to a non-nucleophilic buffer (e.g., Phosphate, MES, HEPES). When using complex biological media, prepare 2,3-DMBQ solutions fresh and add them immediately before the experiment. |
| Inconsistent results between experiments performed on different days. | Photodegradation or Stock Solution Instability: Exposure to ambient light can induce photochemical reactions.[6] Stock solutions, especially at room temperature, may degrade over time. | Protect all solutions containing 2,3-DMBQ from light using amber vials or by wrapping containers in foil. Prepare concentrated stock solutions in an anhydrous solvent like DMSO, aliquot into single-use volumes, and store at -80°C.[7] |
| Formation of unexpected adducts or high background in mass spectrometry. | Redox Cycling and Radical Formation: The quinone is being reduced by components in the medium (e.g., ascorbate), forming semiquinone radicals that react with oxygen or other molecules.[8] | If possible, deoxygenate solvents by sparging with nitrogen or argon, especially for in vitro chemical assays. Be aware of reducing agents in your system. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the source of 2,3-DMBQ degradation in your experiments.
References
- 1. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2,3-Dimethoxy-1,4-benzoquinone (DMBQ)
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive quinone in their synthetic workflows. As a potent electrophile and redox-active molecule, DMBQ's reactivity can be a double-edged sword, often leading to complex reaction mixtures and undesirable byproducts.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and proactively design experiments that minimize byproduct formation, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide - Reacting to Real-Time Experimental Challenges
This section addresses specific problems you may encounter during your experiments with DMBQ. We diagnose the likely cause and provide actionable solutions.
Q1: My reaction mixture turned dark brown or black, yielding an intractable, tar-like residue. What is the likely cause and how can I prevent it?
A1: Diagnosis and Prevention of DMBQ Degradation
This observation is a classic sign of quinone decomposition, polymerization, or the formation of complex semiquinone radicals.[1] Benzoquinones, including DMBQ, are highly susceptible to degradation under several conditions.
Causality:
-
Oxidation and Radical Formation: Exposure to atmospheric oxygen, especially when heated or under illumination, can initiate radical chain reactions, leading to high-molecular-weight polymers.[2]
-
pH Instability: DMBQ is particularly unstable in alkaline environments. Strong bases promote hydroxylation at the quinone ring, followed by further reactions that lead to complex, colored mixtures.[3][4]
-
Thermal and Photochemical Stress: High temperatures and UV light provide the energy needed to overcome activation barriers for decomposition and unwanted side reactions.[2][5]
Preventative Measures & Protocols:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Conduct reactions under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation and the formation of oxygen-derived radical species.[2] |
| Light | Use amber glassware or wrap the reaction vessel in aluminum foil. | Minimizes photochemical degradation pathways.[5] |
| Temperature | Maintain the lowest effective temperature for the desired reaction. Avoid prolonged heating. | Reduces the rate of decomposition and polymerization side reactions.[1] |
| pH Control | Avoid strongly basic conditions (pH > 8) unless required by the reaction mechanism. If a base is necessary, use a mild, non-nucleophilic base and add it slowly at low temperatures. | Strong alkali can cause rapid hydroxylation and subsequent degradation of the quinone ring.[4][6] |
Workflow for Preventing Degradation
Caption: Workflow for setting up a reaction to minimize DMBQ degradation.
Q2: My mass spectrometry results show an unexpected adduct with a mass corresponding to my starting material plus a nucleophile (e.g., amine, thiol, or even an alcohol solvent). How can I stop this?
A2: Identifying and Suppressing Michael Addition
You are observing a classic Michael-type conjugate addition. The electron-deficient double bonds of the DMBQ ring are highly electrophilic and susceptible to attack by nucleophiles.[7] This is one of the most common pathways for byproduct formation.
Mechanistic Insight: The reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated ketone system of the quinone. The initial adduct is a hydroquinone, which can be re-oxidized by another molecule of DMBQ, perpetuating a cycle that consumes your starting material and generates new quinone byproducts that can potentially undergo further additions.[7]
Diagram of Michael Addition Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. UV-induced transformation of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone in water and treated wastewater-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. asianpubs.org [asianpubs.org]
stability issues of 2,3-Dimethoxy-1,4-benzoquinone in experiments
Welcome to the technical support center for 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your results.
Introduction to this compound (DMBQ)
This compound is a naturally occurring or synthetic organic compound that has garnered significant interest for its diverse biological activities. It is a derivative of 1,4-benzoquinone, a class of compounds known for their redox properties. DMBQ and its isomers, such as the more commonly studied 2,6-DMBQ, have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reactivity of the quinone ring is central to its biological function but also the source of its instability in experimental settings. Understanding and mitigating these stability issues is paramount for obtaining reliable and interpretable data.
Troubleshooting Guide: Stability Issues of DMBQ in Experiments
This section addresses specific problems you may encounter with DMBQ during your experiments.
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause: Degradation of DMBQ in your stock solution or assay medium.
Explanation of Causality: DMBQ is susceptible to degradation under various conditions, including exposure to light, alkaline pH, and reaction with nucleophiles commonly found in biological systems. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable or diminished biological effects.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
How to check: Prepare a fresh stock solution of DMBQ in a suitable solvent like DMSO.[1] Compare its performance in your assay to your existing stock. You can also analyze the purity of your stock solution using HPLC-UV.
-
Why it works: This helps to rule out the degradation of your stock solution as the source of the problem.
-
-
Optimize Solvent and Storage:
-
Protocol: Prepare stock solutions in high-quality, anhydrous DMSO.[1] Aliquot into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
-
Why it works: DMSO is a common solvent for quinones, and proper storage minimizes degradation from hydrolysis and photolysis.
-
-
Control Assay Buffer pH:
-
Minimize Exposure to Light:
-
Protocol: Protect all solutions containing DMBQ from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations under subdued lighting conditions whenever possible.
-
Why it works: Quinones are photosensitive and can undergo photodegradation, leading to loss of activity.
-
Problem 2: Color change observed in DMBQ solution during the experiment.
Possible Cause: Degradation of DMBQ, particularly under alkaline conditions.
Explanation of Causality: A color change, often to a reddish or brownish hue, is a visual indicator of DMBQ degradation. In alkaline solutions, dimethoxy-benzoquinones can undergo hydroxylation, where methoxy groups are substituted by hydroxyl groups, leading to the formation of colored byproducts.[3]
Troubleshooting Steps:
-
Monitor pH: Immediately check the pH of the solution where the color change is observed.
-
Prepare Fresh Solutions: Discard the colored solution and prepare fresh DMBQ solutions in a pH-controlled buffer.
-
UV-Vis Spectroscopy: If available, use a UV-Vis spectrophotometer to monitor the absorption spectrum of your DMBQ solution over time. A change in the absorption maxima can indicate degradation.
Problem 3: High background or artifacts in cell-based assays.
Possible Cause: Redox cycling of DMBQ leading to the generation of reactive oxygen species (ROS).
Explanation of Causality: DMBQ can undergo redox cycling, a process where it is reduced to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This can lead to oxidative stress in cells, causing non-specific cytotoxicity and interfering with assays that measure cell health.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for redox cycling-induced assay artifacts.
Problem 4: DMBQ appears to react with proteins or other components in the assay.
Possible Cause: Nucleophilic addition of thiols to the quinone ring.
Explanation of Causality: The electrophilic quinone ring of DMBQ is susceptible to Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[4] This covalent modification can alter protein function and lead to the depletion of active DMBQ.
Troubleshooting Steps:
-
Consider a Cell-Free System: If you suspect a reaction with cellular components, test the effect of DMBQ in a cell-free assay with purified components to see if the activity is retained.
-
Pre-incubation Controls: Pre-incubate DMBQ with components of your assay medium (e.g., serum, reducing agents like DTT) before adding it to your cells or target protein. Compare this to the activity of DMBQ added directly to the full assay system.
-
Mass Spectrometry Analysis: For in-depth investigation, mass spectrometry can be used to detect the formation of DMBQ adducts with proteins or peptides.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store DMBQ stock solutions?
A1: The recommended procedure is to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1]
Q2: What is the stability of DMBQ in aqueous solutions?
A2: DMBQ has limited stability in aqueous solutions. The stability is highly dependent on the pH, with degradation accelerating in alkaline conditions.[3] It is recommended to prepare fresh dilutions in aqueous buffers immediately before use.
Q3: Can I use buffers other than phosphate-buffered saline (PBS)?
A3: Yes, but it is crucial to ensure the buffer is at a neutral or slightly acidic pH and does not contain strong nucleophiles that could react with DMBQ. Always perform a vehicle control to ensure the buffer itself does not affect your assay.
Q4: How does the stability of 2,3-DMBQ compare to 2,6-DMBQ?
A4: While both are methoxy-substituted benzoquinones and share similar stability concerns (sensitivity to light, alkaline pH, and nucleophiles), the exact degradation kinetics may differ due to the different positions of the methoxy groups. Literature on the stability of 2,6-DMBQ is more abundant, and it is often used as a surrogate for understanding the general behavior of DMBQ isomers.
Q5: What are the primary degradation products of DMBQ?
A5: Under alkaline conditions, the primary degradation products are hydroxylated benzoquinones, formed by the substitution of the methoxy groups with hydroxyl groups.[3] Photodegradation and reaction with nucleophiles will lead to a different set of degradation products.
Experimental Protocols
Protocol 1: Preparation of DMBQ Working Solutions for Cell Culture
This protocol provides a step-by-step guide for preparing DMBQ dilutions for treating cells in culture.
-
Thaw Stock Solution: Thaw a single-use aliquot of your DMBQ stock solution (in DMSO) at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of DMBQ in your cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Final Dilution: Add the final volume of the DMBQ dilution to your cell culture plates. Ensure that the final concentration of DMSO is consistent across all treatments and is at a level that is not toxic to your cells (typically ≤ 0.5%).
-
Incubate: Immediately place the cell culture plates in the incubator.
Workflow for Preparing DMBQ Working Solutions:
Caption: Workflow for preparing DMBQ working solutions for cell culture.
Protocol 2: General Considerations for Enzyme Inhibition Assays
This protocol outlines key considerations when using DMBQ in enzyme inhibition assays.
-
Buffer Selection: Use a buffer with a pH between 6.0 and 7.4. Avoid buffers containing primary amines or thiols if possible.
-
Reagent Compatibility: Run a control experiment with DMBQ and the assay detection reagents in the absence of the enzyme to check for any direct reaction or interference.
-
Pre-incubation Time: If investigating time-dependent inhibition, be mindful that DMBQ may also be degrading during the pre-incubation period. Run a control where DMBQ is pre-incubated in the assay buffer for the same amount of time before adding the enzyme and substrate.
-
Data Analysis: If you observe non-linear progress curves, it could be due to DMBQ instability. In such cases, initial velocity measurements should be taken over a short time course where the DMBQ concentration is relatively constant.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Cool, dry, well-ventilated, away from light | [5] |
| Storage (Solution) | -20°C or -80°C in anhydrous DMSO | [1] |
| pH Sensitivity | Unstable in alkaline conditions (pH > 7.5) | [3] |
| Light Sensitivity | Sensitive to light |
References
Technical Support Center: Refining Crystallization Methods for 2,3-Dimethoxy-1,4-benzoquinone
Welcome to the technical support center for the purification of 2,3-Dimethoxy-1,4-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the crystallization of this compound.
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at room temperature.[1][2][3] For this compound, a moderately polar solvent is often a good starting point. While specific solubility data is not abundant in publicly available literature, ethanol, acetone, and ethyl acetate are common choices for quinone compounds.[4][5] A good rule of thumb is that solvents with functional groups similar to the compound of interest are often effective solubilizers.[4][6] It is always recommended to perform a small-scale solvent screen to determine the optimal choice for your specific sample purity.[1]
Q2: My this compound sample is dark and discolored. What causes this and how can I fix it?
A2: Benzoquinones can be susceptible to oxidation and polymerization, especially when exposed to light and air, which can lead to discoloration.[7][8] The dark color may also be due to the presence of quinhydrone, a complex formed between the benzoquinone and its corresponding hydroquinone.[8] To address this, a decolorization step using activated charcoal during the recrystallization process is recommended.[2][9] Handle the compound under an inert atmosphere and protect it from light to prevent further degradation.[7]
Q3: I'm not getting any crystals to form. What should I do?
A3: A failure to form crystals can be due to several factors. First, you may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.[9] Try boiling off some of the solvent to increase the concentration.[9] If the solution is clear, inducing crystallization by scratching the inside of the flask with a glass rod can be effective.[9] Another option is to add a seed crystal of pure this compound to the cooled solution.[3]
Q4: My yield is very low after recrystallization. What are the likely causes?
A4: Low yield is a common issue in crystallization. The primary culprits are using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor, or premature crystallization during a hot filtration step.[9] To check for compound in the mother liquor, you can evaporate a small amount and observe the residue.[9] If significant solid remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the crystallization of this compound.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
Description: Upon cooling, instead of forming solid crystals, the compound separates as an oily liquid. This is known as "oiling out" and occurs when the melting point of the solute is lower than the temperature of the solution from which it is separating.[9] Impurities can also lower the melting point of the compound, contributing to this issue.[9]
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too concentrated / Cooling is too rapid | The solution becomes supersaturated at a temperature above the compound's melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[9] |
| High level of impurities | Impurities can significantly depress the melting point of the compound. | Perform a preliminary purification step, such as column chromatography, before crystallization. Alternatively, treat the hot solution with activated charcoal to remove some impurities before cooling.[9] |
| Inappropriate solvent | The chosen solvent may have a boiling point that is too high, leading to separation at a temperature above the compound's melting point. | Select a solvent with a lower boiling point. If using a solvent pair, adjust the ratio to lower the overall boiling point of the mixture. |
Problem 2: Rapid Crystal Formation ("Crashing Out")
Description: As soon as the solution is removed from the heat, a large amount of fine powder or very small needles forms almost instantaneously. This rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[9]
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too concentrated | The solution is highly supersaturated at or just below the boiling point of the solvent. | Reheat the solution and add a small amount of additional hot solvent to slightly decrease the concentration.[9] |
| Cooling is too rapid | A large temperature gradient causes rapid nucleation and crystal growth. | Allow the flask to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate. |
| Flask size is too large | A large surface area to volume ratio can lead to rapid cooling and solvent evaporation. | Use a flask that is appropriately sized for the volume of solvent being used. A general guideline is that the solvent should fill at least half of the flask's volume. |
Problem 3: No Crystal Formation, Even After Extended Cooling
Description: The solution remains clear and no solid forms, even after prolonged cooling in an ice bath.
Probable Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too dilute | There is an excess of solvent, and the solution does not reach saturation upon cooling. | Reduce the volume of the solvent by gentle heating or using a rotary evaporator, and then attempt to cool the solution again.[9] |
| Inhibition of nucleation | The formation of initial crystal nuclei is kinetically hindered. | Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[9] Alternatively, add a small seed crystal of the pure compound.[3] |
| Compound is highly soluble in the chosen solvent at all temperatures | The solvent is too "good" and does not allow for a significant decrease in solubility upon cooling. | If possible, recover the compound by evaporating the solvent and re-attempt the crystallization with a different, less polar solvent or a solvent pair.[1][9] |
Logical Troubleshooting Flow
Caption: Troubleshooting logic for crystallization issues.
III. Standard Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for a typical recrystallization procedure.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Buchner funnel and filter paper
-
Filter flask
-
Ice bath
-
Glass stirring rod
Workflow Diagram
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. longdom.org [longdom.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethoxy-1,4-benzoquinone (DMBQ)
Welcome to the technical support guide for 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can arise during experimental work. As a hydrophobic molecule, DMBQ presents specific challenges when preparing solutions in aqueous environments like cell culture media. This guide provides field-proven insights, step-by-step protocols, and troubleshooting workflows to ensure consistent and reliable experimental outcomes.
Section 1: Understanding DMBQ Solubility
This section addresses the fundamental chemical properties of DMBQ that govern its solubility behavior. Understanding these principles is the first step toward effective troubleshooting.
Q1: Why is this compound (DMBQ) difficult to dissolve in aqueous solutions?
A1: The solubility challenge with DMBQ is rooted in its molecular structure. DMBQ belongs to the quinone class of compounds, which are characterized by a nonpolar benzene ring structure.[1] This makes the molecule inherently hydrophobic, or "water-fearing," leading to poor solubility in water-based solutions like buffers and cell culture media.[2] While the methoxy groups (–OCH₃) add some polarity, the overall character of the molecule remains lipophilic, meaning it preferentially dissolves in nonpolar organic solvents. To achieve a stable and bioavailable solution for in vitro or in vivo experiments, a carefully planned dissolution strategy is essential.
Q2: What are the key factors that influence the solubility of DMBQ?
A2: Several physical and chemical factors can significantly impact the solubility of a compound like DMBQ.[3][4] Researchers can manipulate these factors to prevent precipitation and improve experimental reproducibility.
| Factor | Impact on DMBQ Solubility | Causality and Expert Insight |
| Solvent Choice | High Impact | DMBQ, like many hydrophobic compounds, requires a polar aprotic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective choice because it can dissolve a wide range of both polar and nonpolar compounds.[5][6][7] |
| Temperature | Moderate Impact | Most substances absorb heat during dissolution (an endothermic process), meaning that increasing the temperature generally increases solubility.[8] Pre-warming aqueous media to 37°C before adding the DMBQ stock solution can significantly help prevent precipitation.[9][10] |
| pH of the Medium | Variable Impact | The pH of the solution can alter the charge state of a compound, which in turn affects its solubility.[8][11] While DMBQ does not have strongly acidic or basic groups, significant shifts in media pH, such as those that can occur in a CO₂ incubator, could influence its stability in solution.[9] |
| Media Composition | High Impact | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially from fetal bovine serum, FBS).[11] These components can interact with DMBQ, potentially forming insoluble complexes and reducing its effective solubility.[9] |
| Final Solvent Concentration | Critical Impact | While DMSO is an excellent solvent for the stock solution, its concentration in the final working solution is critical. High final concentrations of DMSO can be toxic to cells and can also fail to prevent the hydrophobic compound from precipitating out upon significant dilution in the aqueous medium.[9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers when working with DMBQ.
Q3: What is the best solvent to prepare a stock solution of DMBQ?
A3: The recommended solvent for preparing a high-concentration stock solution of DMBQ is high-quality, anhydrous Dimethyl Sulfoxide (DMSO) .[12][13] DMSO is a powerful polar aprotic solvent capable of fully solvating DMBQ.[5][7] Using an anhydrous (water-free) grade is crucial, as moisture can affect the long-term stability and solubility of the compound in stock.[12]
Q4: My DMBQ precipitated immediately after I added the stock solution to my cell culture media. What happened?
A4: This common phenomenon is known as "solvent shock" or "crashing out."[11] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[9][11] The abrupt change in solvent polarity causes the compound to rapidly fall out of solution, forming a visible precipitate. This can be prevented by modifying the dilution technique, as detailed in the protocols below.
Q5: I observed a precipitate hours after preparing my working solution. What could be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: If you prepare the solution at room temperature and then place it in a 37°C incubator, or vice-versa, the change in temperature can alter the solubility limit, causing the compound to precipitate over time.[9][11]
-
pH Changes: The CO₂ environment in a cell culture incubator can gradually lower the pH of the medium, which may affect the compound's solubility.[9]
-
Interactions with Media Components: Over several hours, DMBQ may slowly interact with proteins or salts in the media to form less soluble complexes.[9][11]
-
Evaporation: Evaporation from the culture vessel can increase the concentration of DMBQ and other media components, potentially exceeding the solubility limit.[14]
Q6: What is the maximum recommended final concentration of DMSO in my cell culture?
A6: To minimize the risk of solvent-induced cytotoxicity and to avoid solubility issues, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1% .[9][10] It is imperative to run a vehicle control (media with the same final DMSO concentration but without DMBQ) in all experiments to account for any effects of the solvent itself.
Section 3: Troubleshooting Guides & Protocols
This section provides actionable solutions and detailed experimental procedures to overcome DMBQ precipitation.
Issue 1: Immediate Precipitation of DMBQ Upon Addition to Media
If you observe a precipitate immediately after diluting your DMBQ stock solution, consult the following table for solutions.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity from DMSO to aqueous media causes the compound to "crash out."[11] | Add the DMSO stock solution drop-wise to the pre-warmed aqueous media while gently vortexing or swirling.[10][14] This gradual introduction prevents localized high concentrations. |
| Cold Media | The solubility of DMBQ is lower in cold aqueous solutions. | Always use pre-warmed (e.g., 37°C) cell culture media for your dilutions.[9][10] |
| High Final Concentration | The desired final concentration of DMBQ exceeds its solubility limit in the specific medium being used. | Determine the maximum soluble concentration of DMBQ in your medium using Protocol 2 before proceeding with experiments. It may be necessary to use a lower working concentration.[10] |
| High DMSO Concentration | The volume of DMSO stock added results in a final DMSO concentration >0.5%. | Prepare a more concentrated stock solution in DMSO, or perform an intermediate dilution in DMSO first. This allows you to add a smaller volume to the final medium.[9] |
Protocol 1: Preparation of a High-Concentration DMBQ Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stable, high-concentration stock solution.
-
Calculate Required Mass: Determine the mass of DMBQ powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).
-
Weigh Compound: Carefully weigh the DMBQ powder in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the tube.[11][12]
-
Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C or use a brief sonication bath to ensure all solid particles have dissolved.[13]
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][12] Store aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.[12]
Workflow for Preparing a Final Working Solution
The following diagram illustrates the recommended workflow to minimize precipitation when diluting the DMSO stock solution into your final aqueous medium.
Protocol 2: Determining the Kinetic Solubility of DMBQ in Your Specific Aqueous Medium
This protocol uses a 96-well plate format to experimentally determine the maximum concentration at which DMBQ remains soluble, preventing wasted reagents and failed experiments.
-
Prepare DMBQ Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your high-concentration DMBQ stock solution in pure DMSO.
-
Prepare Assay Plate: In a separate clear, flat-bottom 96-well plate, add your specific cell culture medium (pre-warmed to 37°C) to each well.
-
Transfer Dilutions: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution from the first plate to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Include Controls:
-
Negative Control: Medium + DMSO only (no DMBQ).
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 1-2 hours).
-
Measure Precipitation: Read the absorbance (optical density) of the plate using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).[11] An increase in absorbance compared to the negative control indicates light scattering caused by a precipitate. The highest concentration that shows no increase in absorbance is your maximum kinetic solubility under these conditions.
Troubleshooting Flowchart: Diagnosing Precipitation Issues
Use this flowchart to systematically diagnose the cause of precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,3-Dimethoxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-1,4-benzoquinone is a naturally occurring compound and a structural analog of Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain.[1] Its benzoquinone scaffold is a key feature in various biologically active molecules known for their antioxidant properties.[2] This guide provides a comprehensive comparison of the antioxidant activity of this compound, delving into its mechanisms of action, performance in various in vitro assays compared to other antioxidants, and detailed experimental protocols.
Mechanisms of Antioxidant Action
The antioxidant capabilities of this compound and related quinones are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Antioxidant Activity: Radical Scavenging
The direct antioxidant effect of many quinone compounds stems from their ability to be reduced to the hydroquinone form, which can then donate electrons or hydrogen atoms to neutralize free radicals.[3][4] This process, known as redox cycling, is central to its function.[3][4]
-
Single Electron Transfer (SET): The hydroquinone can donate an electron to a radical, converting it into a more stable anion.
-
Hydrogen Atom Transfer (HAT): The hydroquinone can donate a hydrogen atom to a radical, effectively neutralizing it.
Caption: Redox cycling and radical scavenging by the quinone/hydroquinone pair.
Indirect Antioxidant Activity: Nrf2 Pathway Activation
Beyond direct radical scavenging, certain quinones can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Nrf2 is a master regulator of the endogenous antioxidant response.[5]
Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some quinones, can react with Keap1, leading to the release and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective genes, including:
-
Heme oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[5]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.[5]
This indirect mechanism provides a longer-lasting cytoprotective effect compared to direct scavenging.
Caption: Simplified workflow of Nrf2 pathway activation by quinones.
Comparative In Vitro Antioxidant Activity
The antioxidant capacity of this compound is commonly evaluated using various in vitro assays, each with a distinct mechanism. The results are often compared against standard antioxidants like Trolox (a water-soluble vitamin E analog) and ascorbic acid (Vitamin C).[8][9]
| Assay | Principle | Typical Performance of Benzoquinones |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10][11] | Moderate to high activity, depending on the substituents on the quinone ring.[2] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.[11] | Generally shows good scavenging activity.[3] |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form, resulting in a colored product.[10][11] | Activity is highly dependent on the redox potential of the specific benzoquinone derivative.[2] |
Note: The antioxidant efficiency of a related compound, Idebenone, has been shown to be comparable to Vitamin E and Trolox in some experimental systems.[3][4] However, the specific activity of this compound can vary. It's also important to note that hydroxylated derivatives of dimethoxy-1,4-benzoquinone can exhibit even stronger radical scavenging properties.[12][13]
Detailed Experimental Protocols
The following are standardized, step-by-step protocols for common in vitro antioxidant assays.
Protocol 1: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical.[10][14]
Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance at 515-517 nm is measured.[10]
Caption: Workflow for the DPPH antioxidant assay.
Procedure:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for a standard antioxidant like Trolox or ascorbic acid.[15]
-
Reaction: In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Value: Plot the % inhibition against the concentration of the sample and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).[11]
Procedure:
-
Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•⁺ working solution and mix thoroughly.
-
Incubation: Let the mixture stand for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % inhibition as described for the DPPH assay and determine the IC50 value.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH.[10][14]
Procedure:
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]
-
Reaction: Add 50 µL of the sample or standard to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.
Cellular Antioxidant Activity and The Duality of Redox Cycling
While in vitro chemical assays are useful for initial screening, they do not fully capture the biological activity within a cellular context. Cellular antioxidant activity (CAA) assays are therefore crucial for evaluating the bioavailability and efficacy of a compound within a living system.
It is important to acknowledge the dual nature of redox cycling. While the reduction of quinones to hydroquinones is key to their antioxidant effect, the subsequent re-oxidation of the semiquinone radical can, in the presence of oxygen, produce superoxide radicals.[16] This pro-oxidant potential needs to be carefully considered during drug development. The overall effect—whether antioxidant or pro-oxidant—depends on the specific quinone, its concentration, the cellular environment, and the activity of enzymes like NQO1 that can perform a safer two-electron reduction.
Conclusion and Future Directions
This compound demonstrates significant antioxidant potential through both direct radical scavenging and indirect activation of cytoprotective pathways like Nrf2. Its performance in standard in vitro assays is often comparable to well-established antioxidants. However, a comprehensive evaluation must extend to cellular models to understand its bioavailability, metabolism, and the potential for pro-oxidant effects via redox cycling.
Future research should focus on:
-
Quantitative structure-activity relationship (QSAR) studies to optimize the antioxidant efficacy and minimize the pro-oxidant potential of benzoquinone derivatives.
-
In-depth investigation of its ability to modulate the Nrf2 pathway in various cell types.
-
Preclinical in vivo studies to assess its efficacy in models of oxidative stress-related diseases.
By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively evaluate and harness the therapeutic potential of this compound and related compounds.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fully reversible redox cycling of 2,6-dimethoxy-1,4-benzoquinone induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of 2,3-Dimethoxy-1,4-benzoquinone
Introduction: Unveiling the Potential of 2,3-Dimethoxy-1,4-benzoquinone
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent and broad-spectrum antimicrobial activities. Among the vast repertoire of natural and synthetic compounds, quinones, and their derivatives, have emerged as a promising class of molecules. This guide provides a comprehensive validation of the antimicrobial spectrum of this compound (DMBQ), a naturally occurring benzoquinone.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of DMBQ's performance against established antimicrobial agents, supported by established experimental protocols and data from scientific literature. We will delve into the methodologies for assessing antimicrobial efficacy, present comparative data, and explore the putative mechanisms that underpin the antimicrobial action of DMBQ.
Comparative Antimicrobial Efficacy: A Quantitative Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value is indicative of higher antimicrobial efficacy.
The following tables present a comparative summary of the reported MIC values for DMBQ and a selection of standard antimicrobial agents against key Gram-positive and Gram-negative bacteria, as well as a representative pathogenic yeast. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Data for this compound is limited in the current scientific literature. Therefore, for comparative purposes, data for the structurally similar isomer, 2,6-Dimethoxy-1,4-benzoquinone, and other relevant benzoquinone derivatives are included and duly noted.
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Organism | This compound (or structural analog) | Ciprofloxacin | Gentamicin |
| Gram-Positive | |||
| Staphylococcus aureus | Screening has shown activity[1] | 0.25 - 1[2][3] | - |
| Staphylococcus aureus (ATCC 29213) | - | 0.25 - 0.5[2][4] | - |
| Gram-Negative | |||
| Escherichia coli | Screening has shown activity[1] | - | - |
| Pseudomonas aeruginosa | - | - | 0.25 - 2 (Susceptible)[5] |
| Pseudomonas aeruginosa (ATCC 27853) | - | - | ≤4[6] |
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
| Organism | This compound (or related benzoquinones) | Fluconazole |
| Yeast | ||
| Candida albicans | Benzoquinone derivatives show activity[7] | ≤8 (Susceptible)[8] |
| Candida albicans (ATCC 90028) | - | 0.25 - 1.0[9] |
Experimental Protocols: A Framework for Validation
To ensure scientific rigor and reproducibility, the validation of an antimicrobial agent's spectrum must adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent. This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.
Causality Behind Experimental Choices:
-
Choice of Method: Broth microdilution is selected for its quantitative nature, reproducibility, and its endorsement by regulatory bodies like CLSI and EUCAST.
-
Standardized Inoculum: The use of a standardized inoculum (typically 5 x 10^5 CFU/mL) is critical to ensure that the test results are comparable across different experiments and laboratories. A higher inoculum can lead to falsely elevated MIC values.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing non-fastidious bacteria as it has a defined composition and supports the growth of most clinical isolates. For fungi like Candida species, RPMI-1640 medium is the standard, as outlined in CLSI document M27-A3.[10][11][12][13]
-
Incubation Conditions: Standardized incubation times (16-20 hours for bacteria, 24-48 hours for yeast) and temperatures (35°C) are essential for consistent microbial growth and reliable MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound and comparator agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plates at 35°C for the appropriate duration (16-20 hours for bacteria, 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Putative Mechanism of Antimicrobial Action
While the precise molecular targets of this compound are still under investigation, the antimicrobial mechanisms of quinone-containing compounds are generally attributed to their ability to induce oxidative stress and interfere with essential cellular processes.
Key Mechanistic Claims:
-
Generation of Reactive Oxygen Species (ROS): Benzoquinones can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species.[2] This surge in ROS can lead to widespread damage to cellular components, including DNA, proteins, and lipids.
-
Disruption of Electron Transport Chain: As redox-active molecules, quinones can interfere with the electron transport chain in both bacteria and fungi, disrupting cellular respiration and ATP synthesis.
-
Alkylation of Cellular Nucleophiles: The electrophilic nature of the benzoquinone ring allows it to react with nucleophilic groups in essential biomolecules, such as the sulfhydryl groups of cysteine residues in enzymes, leading to their inactivation.
The following diagram illustrates a hypothesized mechanism of action for DMBQ, focusing on the generation of oxidative stress and its downstream consequences.
Caption: Hypothesized mechanism of DMBQ-induced cell death.
Conclusion and Future Directions
This compound demonstrates notable antimicrobial potential, as suggested by preliminary screenings and the activity of its structural analogs. This guide provides a foundational framework for the systematic validation of its antimicrobial spectrum. The presented methodologies, aligned with international standards, offer a robust approach for generating the high-quality, reproducible data required for further drug development.
Future research should focus on obtaining definitive MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for this compound against a broad panel of clinical isolates, including multidrug-resistant strains. Elucidating the precise molecular targets and unraveling the intricacies of its mechanism of action will be crucial for optimizing its therapeutic potential and paving the way for its development as a next-generation antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic 2,3-Dimethoxy-1,4-benzoquinone
The Analytical Workflow: A Triad of Confirmation
The structural confirmation of a small molecule like 2,3-Dimethoxy-1,4-benzoquinone is best approached as a tiered strategy. We begin with a rapid, low-sample-consumption technique to verify the mass and then proceed to more information-rich techniques to elucidate the precise atomic arrangement.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dimethoxy-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,3-Dimethoxy-1,4-benzoquinone (DMBQ), a key structural motif in various biologically active compounds, demands accurate analytical characterization. This guide provides a comprehensive cross-validation perspective on the principal analytical methods for DMBQ, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
The selection of an analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and throughput. This document serves as a technical resource, grounded in established validation principles from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), to aid researchers in making informed decisions for their specific applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
The Imperative of Cross-Validation
Cross-validation is the systematic process of demonstrating that a new or alternative analytical method provides results that are equivalent to an established or reference method.[16] This is a crucial step when transferring methods between laboratories, upgrading instrumentation, or when a reference method is not available. The core objective is to ensure the integrity and consistency of analytical data throughout the lifecycle of a drug product.[9][11][14]
Comparative Analysis of Analytical Methods
The quantification of DMBQ can be approached using several analytical techniques, each with its own set of advantages and limitations. The choice of method is often a trade-off between sensitivity, selectivity, and operational complexity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds like DMBQ. A reverse-phase HPLC method with UV detection is a common and robust approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While DMBQ has limited volatility, derivatization can be employed to enhance its amenability to GC analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds with a chromophore, such as DMBQ. However, its application is often limited by its lower selectivity in the presence of interfering substances.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectroscopy for the analysis of benzoquinone derivatives. These values are representative and compiled from various validation studies on analogous compounds to provide a basis for comparison.[17][18][19][20][21]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Selectivity | High | Very High | Low to Moderate |
| Matrix Effect | Moderate | Low (with appropriate cleanup) | High |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are based on established practices for the analysis of quinone compounds and can be adapted for DMBQ.
HPLC-UV Method Protocol
This method is suitable for the routine quantification of DMBQ in various sample matrices.
a. Sample Preparation:
-
Accurately weigh and dissolve the DMBQ sample in a suitable diluent (e.g., methanol or acetonitrile) to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for sample cleanup.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.[19][22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of maximum absorbance for DMBQ (typically around 280-290 nm).[19][23]
GC-MS Method Protocol
This method offers high selectivity and sensitivity, particularly for trace-level analysis.
a. Sample Preparation and Derivatization:
-
Extract DMBQ from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the extract to dryness under a gentle stream of nitrogen.
-
Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility and improve chromatographic performance.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[24]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[24]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.[24]
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[24]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for DMBQ.
UV-Vis Spectroscopy Method Protocol
This method is ideal for rapid and high-throughput analysis of relatively pure samples.
a. Sample Preparation:
-
Dissolve the DMBQ sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) to a concentration that falls within the linear range of the spectrophotometer.
-
Use the same solvent as a blank.
b. Spectroscopic Conditions:
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for DMBQ.[25][26][27]
-
Quantitative Measurement: Measure the absorbance of the sample at the predetermined λmax.
-
Calibration: Prepare a series of standard solutions of DMBQ of known concentrations and measure their absorbance to construct a calibration curve.
Cross-Validation Workflow
The cross-validation process involves a head-to-head comparison of two or more analytical methods to ensure the congruence of their results.
Caption: Workflow for the cross-validation of two analytical methods.
Method Validation Parameters: A Deeper Dive
According to ICH Q2(R2) and USP <1225> guidelines, a comprehensive method validation encompasses the following parameters:[1][2][4][7][10][11][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC and GC-MS, this is demonstrated by the resolution of the analyte peak from other peaks. For UV-Vis, specificity can be a significant challenge in complex matrices.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of at least five concentration levels.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Framework for Method Selection
The selection of the most appropriate analytical method for DMBQ should be a risk-based decision, considering the intended purpose of the analysis.
Caption: Decision tree for analytical method selection for DMBQ.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and comparability. HPLC-UV stands out as a versatile and robust method for routine analysis, offering a good balance of sensitivity, selectivity, and cost. GC-MS is the method of choice for applications requiring the highest sensitivity and selectivity, particularly for trace analysis in complex matrices. UV-Vis spectroscopy, while less specific, provides a rapid and cost-effective solution for the analysis of relatively pure samples in a high-throughput environment.
The ultimate selection of an analytical method should be based on a thorough evaluation of the specific analytical requirements, guided by the principles of method validation outlined by regulatory authorities. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and validate the most appropriate analytical method for their DMBQ analysis needs.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. uspbpep.com [uspbpep.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. database.ich.org [database.ich.org]
- 11. investigationsquality.com [investigationsquality.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
- 22. Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. researchgate.net [researchgate.net]
- 24. lifesciencesite.com [lifesciencesite.com]
- 25. researchgate.net [researchgate.net]
- 26. p-Benzoquinone [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of 2,3-Dimethoxy-1,4-benzoquinone and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are naturally occurring compounds that possess inherent antibacterial properties. One such molecule is 2,3-Dimethoxy-1,4-benzoquinone (DMBQ), a compound belonging to the quinone family, which is widely distributed in nature. This guide provides a comprehensive, in-depth comparison of the antibacterial efficacy of DMBQ against that of well-established antibiotics. By presenting objective experimental data, detailed methodologies, and mechanistic insights, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
The core of this guide is a critical evaluation of DMBQ's potential as a lead compound for new antibiotic development. We will delve into its spectrum of activity, potency, and proposed mechanisms of action, juxtaposed with the performance of widely used antibiotics such as Ciprofloxacin, Ampicillin, Gentamicin, and Tetracycline. This comparative approach is designed to provide a clear perspective on the relative strengths and weaknesses of DMBQ and to inform future research directions.
Comparative Antibacterial Efficacy: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of 2,6-Dimethoxy-1,4-benzoquinone (a closely related and well-studied isomer of DMBQ) and a panel of standard antibiotics against key Gram-positive and Gram-negative pathogenic bacteria. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
Gram-Positive Bacteria
| Organism | 2,6-Dimethoxy-1,4-benzoquinone (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) | Tetracycline (µg/mL) |
| Staphylococcus aureus | 8 | 0.25 - 1[1][2][3][4] | 0.6 - 32[5][6] | 0.235 - 2[7][8] | ≥8 (resistant strains common) |
Gram-Negative Bacteria
| Organism | 2,6-Dimethoxy-1,4-benzoquinone (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) | Tetracycline (µg/mL) |
| Escherichia coli | 64 | ≤1 - >8[9][10][11] | 4 - >50[12][13][14][15] | 0.002 - 1024[16][17][18][19][20] | 3 - >256[21][22][23][24][25] |
| Pseudomonas aeruginosa | Data not available | 0.25 - >32[26][27][28][29] | Intrinsically resistant[30] | 0.25 - 512[31][32][33][34] | Intrinsically resistant |
| Klebsiella pneumoniae | Data not available | Varies widely | Varies widely | Varies widely | Varies widely |
Unraveling the Mechanism of Action: DMBQ vs. Conventional Antibiotics
Understanding the mechanism of action is paramount in drug development. DMBQ and conventional antibiotics employ distinct strategies to inhibit bacterial growth.
This compound (DMBQ): A Multi-pronged Attack
The antibacterial activity of quinone compounds, including DMBQ, is multifaceted.[35][36] Their primary modes of action are believed to involve:
-
Disruption of Cellular Respiration: Quinones can interfere with the electron transport chain, a critical process for energy production in bacteria. By accepting electrons, they can disrupt the normal flow and generate reactive oxygen species (ROS).[37]
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can lead to the formation of superoxide radicals and hydrogen peroxide.[37][38] These highly reactive molecules can damage essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
-
Interaction with Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and enzymes, particularly sulfhydryl groups of cysteine residues. This can inactivate critical enzymes involved in various metabolic pathways.
Proposed Antibacterial Mechanism of DMBQ
Conventional Antibiotics: Targeted Inhibition
In contrast to the broad-acting mechanism of DMBQ, conventional antibiotics often have highly specific targets:
-
Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[39] The formation of a stable complex between the antibiotic, the enzyme, and DNA leads to double-strand breaks in the bacterial chromosome. Recent studies also suggest that fluoroquinolones can induce the production of ROS, contributing to their bactericidal activity.[40]
-
Ampicillin (β-Lactam): Inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes involved in the final steps of peptidoglycan synthesis.
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
-
Tetracycline: Binds to the 30S ribosomal subunit and prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for performing a Disk Diffusion Assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
This compound (DMBQ) and standard antibiotic stock solutions
-
Sterile multichannel pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the DMBQ or standard antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Controls:
-
Include a growth control well containing only the bacterial suspension and CAMHB.
-
Include a sterility control well containing only CAMHB.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A microplate reader can be used to measure the optical density at 600 nm to aid in the determination of the MIC.
-
Workflow for MIC Determination
Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile cotton swabs
-
Filter paper disks impregnated with known concentrations of DMBQ and standard antibiotics
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive standards provided by CLSI.
-
Conclusion and Future Perspectives
This compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its efficacy against Gram-negative organisms such as Escherichia coli is less pronounced, as indicated by higher MIC values. A significant data gap exists for its activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.
The multi-targeted mechanism of action of DMBQ, involving the disruption of cellular respiration and the generation of reactive oxygen species, presents a potential advantage in overcoming the target-specific resistance mechanisms that plague many conventional antibiotics. However, the higher concentrations of DMBQ required for antibacterial effect compared to potent antibiotics like ciprofloxacin highlight the need for further optimization of its chemical structure to enhance its potency and broaden its spectrum of activity.
Future research should focus on:
-
Comprehensive Efficacy Studies: Determining the MIC of DMBQ against a wider range of clinically relevant and drug-resistant bacterial strains.
-
Synergy Studies: Investigating the potential for synergistic effects when DMBQ is combined with existing antibiotics. This could lead to combination therapies that are more effective and less prone to resistance development.
-
Toxicology and Pharmacokinetic Profiling: Evaluating the safety and in vivo behavior of DMBQ to assess its potential as a therapeutic agent.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new antimicrobial susceptibility testing method of Escherichia coli against ampicillin by MSPQC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Notoginsenoside Ft1 enhances the effectiveness of gentamicin against Escherichia coli by interfering with intrinsic antibacterial mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. droracle.ai [droracle.ai]
- 30. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 31. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 39. academic.oup.com [academic.oup.com]
- 40. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2,3-Dimethoxy-1,4-benzoquinone and Other Biologically Active Quinones
Introduction: The Ubiquitous Role of Quinones in Redox Biology
Quinones represent a class of organic compounds that are fundamental to cellular bioenergetics and redox homeostasis. Their chemical structure, characterized by a fully conjugated cyclic dione system, endows them with the ability to undergo reversible reduction-oxidation (redox) reactions. This property is pivotal to their function as electron carriers in the mitochondrial electron transport chain (ETC) and as potent antioxidants.[1][2][3] In the landscape of drug development and cellular research, synthetic quinones are of immense interest for their potential to modulate these critical biological processes.
This guide provides an in-depth comparative analysis of 2,3-Dimethoxy-1,4-benzoquinone (DMBQ) against two well-characterized quinone analogues: the endogenous Coenzyme Q10 (CoQ10) and the synthetic Idebenone. We will dissect their physicochemical properties, delve into their distinct mechanisms of action, and provide standardized experimental protocols for their empirical benchmarking. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to evaluate the performance of these compounds in a laboratory setting.
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a quinone is intrinsically linked to its chemical structure. Differences in molecular weight, lipophilicity (log D), and the nature of the side chain dictate its solubility, membrane permeability, and interaction with enzymatic systems.[4][5]
| Property | This compound (DMBQ) | Coenzyme Q10 (CoQ10) | Idebenone |
| Molecular Formula | C₈H₈O₄ | C₅₉H₉₀O₄ | C₁₉H₃₀O₅[5][6] |
| Molecular Weight | 168.15 g/mol | 863.34 g/mol [7][8] | 338.4 g/mol [6][9] |
| Structure | Simple benzoquinone ring with two methoxy groups | Benzoquinone head with a long 10-unit isoprenoid tail[1][7] | Benzoquinone ring with a 10-hydroxydecyl side chain[4][9] |
| Solubility | Soluble in organic solvents | Insoluble in water, soluble in lipids[1][10] | Poor water solubility, soluble in organic solvents[4][11] |
| Lipophilicity (log D) | Lower (more hydrophilic) | Very High[12] | High, but lower than CoQ10[4][5] |
Expert Insight: The stark differences in these properties have profound functional implications. CoQ10's long, lipophilic tail anchors it firmly within the mitochondrial membrane, making it an ideal mobile electron carrier.[1][13][14] Idebenone's shorter, more polar side chain reduces its lipophilicity compared to CoQ10, which is believed to enhance its ability to cross the blood-brain barrier.[4] DMBQ's much smaller and simpler structure suggests it may interact with a broader range of cellular targets beyond the mitochondrial membrane, which is supported by experimental evidence.
Comparative Analysis of Performance and Mechanism of Action
Role in the Mitochondrial Electron Transport Chain (ETC)
A primary function of quinones like CoQ10 is to facilitate ATP production by shuttling electrons between complexes in the ETC.[1][2][15]
-
Coenzyme Q10 (Ubiquinone): As an essential component of the ETC, CoQ10 accepts electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transfers them to Complex III.[13][14][16] This role is absolutely critical for cellular respiration and energy production.[1][8]
-
Idebenone: Idebenone is not a simple substitute for CoQ10. Its key therapeutic mechanism involves bypassing Complex I. In conditions where Complex I is dysfunctional, Idebenone can be reduced by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and then donate electrons directly to Complex III.[9][17][18][19][20] This restores electron flow, maintains ATP production, and mitigates the formation of reactive oxygen species (ROS) that would otherwise result from a stalled ETC.[18][21][22]
-
This compound (DMBQ): Current research does not position DMBQ as a direct participant in the mitochondrial ETC in the same manner as CoQ10 or Idebenone. Instead, studies have revealed that DMBQ exerts its biological effects through other pathways, notably by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation.[23][24][25]
Quinone interaction with the Electron Transport Chain.
Antioxidant Properties and Redox Cycling
The antioxidant capacity of quinones is dependent on their ability to be reduced to their hydroquinone form (e.g., ubiquinol for CoQ10), which can then donate electrons to neutralize free radicals.
-
Coenzyme Q10: The reduced form, ubiquinol (CoQH2), is a potent, lipid-soluble antioxidant that protects cellular membranes and lipoproteins from oxidative damage.[15][26][27] It directly scavenges free radicals and can also regenerate other antioxidants like vitamin E.[15][26]
-
Idebenone: Idebenone is considered a highly potent antioxidant, in some assays outperforming CoQ10.[4][5] Its efficacy is critically dependent on its two-electron reduction to its hydroquinone form (idebenol) by enzymes such as NQO1.[19][28] This mechanism avoids the formation of unstable semiquinone intermediates that can paradoxically generate superoxide.[28]
-
This compound (DMBQ): While DMBQ is a benzoquinone compound and has been associated with fermented wheat germ extract, which has antioxidant properties, its primary characterization in recent literature focuses more on its anti-proliferative effects.[23] Studies have shown that under certain conditions, DMBQ can induce DNA damage, suggesting it may also possess pro-oxidant capabilities depending on the cellular context and concentration.[29]
Antioxidant action via quinone redox cycling.
Cytotoxicity and Biological Activity Profile
-
Coenzyme Q10 & Idebenone: Both are generally well-tolerated with low toxicity.[30] CoQ10 is an endogenous compound essential for health, and Idebenone has been investigated in clinical trials for various neurodegenerative diseases, demonstrating a favorable safety profile.[17][30][31]
-
This compound (DMBQ): In contrast, DMBQ exhibits significant dose-dependent cytotoxicity. Studies have demonstrated that it can induce G1 or G2 phase cell cycle arrest, apoptosis, and DNA fragmentation in various cell lines, including cancer cells and normal cells.[23][24][29] This genotoxic potential is a critical consideration. However, this same anti-proliferative activity makes it a compound of interest in cancer research, where it has been identified as a novel inhibitor of the mTOR and AKT/p38 MAPK signaling pathways.[23][24][32]
Experimental Protocols for Benchmarking Quinones
To empirically validate the performance of DMBQ against other quinones, a series of standardized, self-validating assays should be employed.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the direct, cell-free antioxidant capacity of the quinones.
Causality: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. It provides a rapid benchmark of intrinsic radical-scavenging activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of DMBQ, Idebenone, CoQ10, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or ethanol) at 10 mM.
-
-
Assay Procedure:
-
Create a serial dilution of each test compound (e.g., from 1 µM to 1 mM).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Include a blank (methanol only) and a control (DPPH solution + solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the dose-dependent effect of each quinone on cell viability.
Causality: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., SH-SY5Y neuroblastoma or HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of DMBQ, Idebenone, and CoQ10 in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds. Include an untreated control and a solvent control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot viability against concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Workflow for comparing quinone performance.
Conclusion and Future Directions
This guide establishes a clear comparative framework for this compound, Coenzyme Q10, and Idebenone. The data reveals three distinct profiles:
-
Coenzyme Q10 is the quintessential endogenous electron carrier and lipid-soluble antioxidant, integral to mitochondrial health.[1][16][33]
-
Idebenone acts as a potent antioxidant and a mitochondrial therapeutic, capable of rescuing ATP production under conditions of Complex I deficiency.[17][18][21]
-
This compound (DMBQ) emerges not as a mitochondrial modulator, but as a cytotoxic agent with specific inhibitory effects on critical cell signaling pathways like mTOR.[23][24]
While DMBQ's genotoxic properties necessitate careful handling and dose-response evaluation, its unique mechanism of action as an mTOR inhibitor presents a compelling avenue for investigation, particularly in oncology.[23][29] Researchers are encouraged to utilize the standardized protocols outlined herein to further elucidate the context-dependent activities of DMBQ and to benchmark novel quinone derivatives against these established standards.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. How Coenzyme Q10 Promotes Cellular Energy Production | Thorne [thorne.com]
- 3. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Coenzyme Q10 | C59H90O4 | CID 5281915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coenzyme Q10 | 303-98-0 [chemicalbook.com]
- 9. Idebenone | C19H30O5 | CID 3686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Characterization and Antioxidant Activity Evaluation of Idebenone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels | PLOS One [journals.plos.org]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Idebenone: A Review in Leber's Hereditary Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels | PLOS One [journals.plos.org]
- 21. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 22. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. researchgate.net [researchgate.net]
- 28. Idebenone: A Multifaceted Compound for Antioxidant Activity and Mitochondrial Function_Chemicalbook [chemicalbook.com]
- 29. Cytotoxic, DNA-damaging and mutagenic properties of 2,6-dimethoxy-1,4-benzoquinone, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Neuroprotective effects of idebenone against pilocarpine-induced seizures: modulation of antioxidant status, DNA damage and Na(+), K (+)-ATPase activity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. nbinno.com [nbinno.com]
- 32. researchgate.net [researchgate.net]
- 33. openaccesspub.org [openaccesspub.org]
A Researcher's Guide to Validating the Mechanism of Action of 2,3-Dimethoxy-1,4-benzoquinone
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals aiming to rigorously validate the mechanism of action (MOA) of 2,3-Dimethoxy-1,4-benzoquinone (DMBQ). Moving beyond a simple checklist of experiments, we delve into the causal logic behind each methodological choice, ensuring a self-validating and robust investigational narrative. Our approach is designed to build a multi-tiered evidence base, from direct biochemical interactions to functional cellular consequences, allowing for a nuanced comparison with relevant alternatives.
Section 1: The Hypothesized Mechanism of DMBQ: A Dual-Role Redox Cycler
This compound is a structural analog of the endogenous Coenzyme Q10 (CoQ10), a critical component of the mitochondrial electron transport chain (ETC).[1][2] The central hypothesis for DMBQ's MOA is its function as a redox-cycling agent that directly interfaces with the mitochondrial respiratory machinery.
Primary Hypothesized Actions:
-
Mitochondrial Electron Shuttle: DMBQ is proposed to accept electrons from Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[3][4] This allows it to act as a mobile electron carrier, potentially bypassing dysfunctional or inhibited components of the chain to maintain electron flow and support ATP production.
-
Redox Cycling and ROS Modulation: Like many quinones, DMBQ can undergo one- or two-electron reduction. Two-electron reduction, often catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), typically leads to a stable hydroquinone with antioxidant properties.[5] Conversely, one-electron reduction can produce a semiquinone radical, which may react with molecular oxygen to generate reactive oxygen species (ROS), conferring a pro-oxidant effect.[5] This duality is central to its biological effects.
This hypothesized mechanism suggests that DMBQ's impact on a cell is highly context-dependent, relying on the cell's metabolic state and the expression levels of enzymes like NQO1.
Caption: Hypothesized dual mechanism of DMBQ action.
Section 2: A Multi-Tiered Strategy for MOA Validation
To build a compelling case for DMBQ's mechanism, we employ a three-tiered validation strategy. This approach ensures that we establish a clear line of sight from direct molecular interaction to the ultimate cellular phenotype. Each tier provides essential data that, when integrated, offers a comprehensive and defensible understanding of the compound's activity.
Caption: A logical workflow for validating DMBQ's MOA.
Section 3: Tier 1 - Biochemical and Acellular Validation
Objective: To confirm the direct, cell-free interaction of DMBQ with its primary hypothesized molecular targets.
Experiment 1: Mitochondrial Complex I Activity Assay
-
Rationale: The core tenet of DMBQ's MOA is its ability to accept electrons from Complex I. This experiment directly tests this interaction using isolated mitochondria, providing a clean system devoid of confounding cellular variables.[6][7] A positive result would show that DMBQ can functionally substitute for ubiquinone at the level of Complex I.
-
Protocol:
-
Isolate mitochondria from a relevant cell line or tissue (e.g., HepG2 cells, rat liver) using differential centrifugation or a commercial kit.
-
Determine mitochondrial protein concentration via a BCA assay.
-
Use a commercial colorimetric Complex I activity assay kit.[7][8] These kits typically measure the oxidation of NADH to NAD+.[9]
-
The reaction follows the decrease in absorbance at 340 nm (for NADH oxidation) or the increase in absorbance of a reduced dye at a specified wavelength (e.g., 450 nm or 600 nm).[7][8]
-
Run parallel reactions:
-
Control: All assay components without DMBQ.
-
DMBQ-treated: Titrate DMBQ across a relevant concentration range (e.g., 1-100 µM).
-
Inhibitor Control: Pre-treat mitochondria with Rotenone, a specific Complex I inhibitor, to establish the baseline of non-Complex I activity.[6]
-
-
-
Data Interpretation: A significant increase in the rate of NADH oxidation in the DMBQ-treated group compared to the control (after subtracting the Rotenone-inhibited rate) confirms that DMBQ acts as an electron acceptor for Complex I.
Experiment 2: NQO1 Activity Assay
-
Rationale: To determine if DMBQ is a substrate for NQO1, which is key to understanding its potential antioxidant role. NQO1 catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones.[5]
-
Protocol:
-
Use purified recombinant human NQO1 enzyme or cytosol from cells with high NQO1 expression (e.g., certain cancer cell lines).
-
Employ a colorimetric assay that measures the NQO1-dependent reduction of a substrate.
-
The assay principle involves NQO1 using NADH or NADPH to reduce DMBQ. The rate of cofactor oxidation (decrease at 340 nm) or the reduction of a secondary reporter dye (like WST-1) is measured.[10]
-
Set up the following conditions:
-
Positive Control: A known NQO1 substrate like Menadione.
-
Test Condition: DMBQ as the substrate.
-
Inhibitor Control: Include Dicoumarol, a specific NQO1 inhibitor, to confirm that the observed activity is NQO1-dependent.
-
-
-
Data Interpretation: A robust, Dicoumarol-sensitive reaction rate with DMBQ as the substrate confirms it is efficiently processed by NQO1. This provides direct biochemical evidence for a detoxification and antioxidant pathway.
Section 4: Tier 2 - Cellular Target Engagement and Phenotypic Confirmation
Objective: To validate the biochemical findings in a live-cell context and link target engagement to a measurable physiological change.
Experiment 3: Cellular Respiration Analysis (Agilent Seahorse XF)
-
Rationale: The Agilent Seahorse XF Analyzer is the gold standard for assessing mitochondrial function in real-time.[11][12] By measuring the Oxygen Consumption Rate (OCR), we can directly observe how DMBQ modulates the electron transport chain in intact cells. The Mito Stress Test dissects key parameters of mitochondrial health.[13][14]
-
Protocol: Seahorse XF Cell Mito Stress Test [12][13]
-
Seed cells in a Seahorse XF microplate at an optimized density.
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant.
-
On the day of the assay, replace culture medium with Seahorse XF Assay Medium supplemented with substrates like glucose, pyruvate, and glutamine.[11] Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with mitochondrial modulators. A comparative workflow would be:
-
Port A: Vehicle, DMBQ, or a comparator compound (e.g., Idebenone).
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (an uncoupling agent that collapses the proton gradient).
-
Port D: Rotenone & Antimycin A (Complex I & III inhibitors).[13]
-
-
Run the assay on the Seahorse XF Analyzer.
-
-
Data Interpretation & Comparison: The OCR profile reveals how DMBQ affects key mitochondrial functions. By comparing DMBQ to a known inhibitor (Rotenone) and a CoQ10 analogue (Idebenone), we can build a detailed functional profile.
| Parameter | Vehicle Control | DMBQ (Hypothetical) | Rotenone (Inhibitor) | Idebenone (Analogue) | Interpretation |
| Basal Respiration | 100% | ↑ or ↔ | ↓↓↓ | ↑ or ↔ | DMBQ may increase baseline respiration if it enhances electron flow. |
| ATP-Linked Respiration | 70% | ↑ or ↔ | ↓↓↓ | ↑ or ↔ | Shows DMBQ's effect on mitochondrial ATP production. |
| Proton Leak | 30% | ↔ | ↓ | ↔ | Unlikely to be directly affected by DMBQ. |
| Maximal Respiration | 250% | ↑↑ | ↓↓↓ | ↑ | A significant increase suggests DMBQ can boost the cell's bioenergetic capacity. |
| Spare Capacity | 150% | ↑↑ | ↓↓↓ | ↑ | An increase indicates enhanced ability to respond to energetic stress. |
Experiment 4: Measurement of Cellular Reactive Oxygen Species (ROS)
-
Rationale: To experimentally address the dual pro-oxidant/antioxidant nature of DMBQ. The balance between these effects is critical to its therapeutic potential. We must use probes specific to different ROS types and cellular compartments.[15][16]
-
Protocol: Fluorescent Probe-Based Assay
-
Culture cells in a microplate and treat with Vehicle, DMBQ (various concentrations), a positive control (e.g., H₂O₂ or Antimycin A), and a negative control (e.g., N-acetylcysteine, NAC).
-
Load cells with a suitable ROS-sensitive fluorescent probe.
-
Quantify fluorescence using a plate reader, fluorescence microscope, or flow cytometer.[15][17]
-
-
Comparison of ROS Probes: The choice of probe is critical for obtaining meaningful data.
| Probe | Target ROS | Location | Advantages | Disadvantages |
| H₂DCFDA | General Oxidative Stress (H₂O₂, HO•) | Cytosol | Widely used, high signal.[17] | Prone to artifacts, not specific for H₂O₂.[18] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻•) | Mitochondria | Specific for mitochondrial superoxide. | Can be oxidized by other species. |
| Amplex™ Red | Extracellular H₂O₂ | Extracellular | Highly specific and sensitive for H₂O₂.[18] | Measures released H₂O₂, not intracellular levels. |
| ROS-Glo™ H₂O₂ Assay | H₂O₂ | Intracellular | Luminescent, high sensitivity, specific for H₂O₂.[19] | Requires cell lysis for endpoint reading. |
Section 5: Tier 3 - Validating Downstream Functional Consequences
Objective: To connect the validated cellular MOA to a definitive functional outcome, such as cell survival or death.
Experiment 5: Cell Viability and Cytotoxicity Assays
-
Rationale: Understanding the concentration-dependent effect of DMBQ on cell health is paramount. Is it protective, benign, or toxic? Comparing different assay types provides a more complete picture, as each measures a different aspect of cell viability.[20][21]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of DMBQ for a defined period (e.g., 24, 48, 72 hours).
-
Perform the viability/cytotoxicity assay according to the manufacturer's instructions.
-
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Mitochondrial reductase activity converts tetrazolium salt to purple formazan.[20] | Metabolic Activity | Well-established, inexpensive.[22] | Endpoint assay, formazan crystals require solubilization.[20] Can be confounded by changes in mitochondrial activity.[22] |
| CCK-8 / WST-8 | Dehydrogenase activity reduces a water-soluble tetrazolium salt.[20][23] | Metabolic Activity | More sensitive than MTT, single-step addition, non-toxic.[20][23] | More expensive than MTT. Measures general dehydrogenase activity, not just mitochondrial.[22] |
| LDH Release | Measures release of cytosolic lactate dehydrogenase (LDH) from damaged cells.[21] | Membrane Integrity | Direct measure of cytotoxicity/cell death. | Less sensitive for early-stage apoptosis where the membrane is still intact. |
| Live/Dead Staining | Fluorescent dyes that differentially stain live (intact membrane) and dead (compromised membrane) cells.[20] | Membrane Integrity | Provides visual confirmation and allows for quantification by microscopy or flow cytometry. | Requires specialized imaging equipment. |
Conclusion
Validating the mechanism of action for a redox-active compound like this compound requires a multifaceted and logically structured approach. By systematically progressing from direct biochemical interactions (Tier 1) to complex cellular responses (Tier 2) and ultimate functional outcomes (Tier 3), researchers can build a robust and defensible model of the compound's activity. This guide provides the experimental framework and comparative insights necessary to rigorously interrogate the hypothesized MOA, differentiate it from alternatives like CoQ10 and Idebenone, and ultimately, determine its therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. jackwestin.com [jackwestin.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Mitochondrial complex activity assays [protocols.io]
- 10. biorxiv.org [biorxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. content.protocols.io [content.protocols.io]
- 14. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antbioinc.com [antbioinc.com]
- 16. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 17. Cellular Reactive Oxygen Species (ROS) Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative Stress Assays | Reactive Oxygen Species Detection [ireland.promega.com]
- 20. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. dojindo.com [dojindo.com]
A Senior Application Scientist's Guide to Evaluating the Purity of 2,3-Dimethoxy-1,4-benzoquinone from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical reagent can significantly impact experimental outcomes, from early-stage discovery to preclinical trials.[1][2] In this guide, we will provide a comprehensive framework for evaluating the purity of 2,3-Dimethoxy-1,4-benzoquinone, a crucial building block in the synthesis of various biologically active molecules, from different commercial suppliers. This guide will delve into the rationale behind the chosen analytical techniques and provide detailed, actionable protocols to ensure the reliability and reproducibility of your research.
The Critical Role of Purity in Pharmaceutical Research
In the realm of pharmaceutical sciences, the use of high-purity chemicals is not merely a preference but a necessity.[3] Impurities, even in trace amounts, can lead to a cascade of undesirable effects, including altered biological activity, unexpected side effects, and difficulties in process scale-up.[2][4] For a compound like this compound, which may be a precursor to an active pharmaceutical ingredient (API), ensuring its purity is a critical first step in the drug development pipeline.[1][4] Understanding the purity grade of your reagents is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final therapeutic product.[5]
A Multi-pronged Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we advocate for a multi-pronged approach, employing a combination of chromatographic and spectroscopic methods. This ensures that a wide range of potential impurities, from residual solvents to structurally related byproducts, are identified and quantified.
Our recommended workflow for assessing the purity of this compound is as follows:
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture.[6] For this compound, a reverse-phase HPLC method is highly effective.[7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm (based on typical absorbance for similar benzoquinones).[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the samples from each supplier in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Run: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in each supplier's sample using the calibration curve.
-
Calculate the purity by expressing the main peak area as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an invaluable tool for confirming the identity of the main component and identifying any structurally related impurities.[9]
Instrumentation and Conditions:
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample from each supplier in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.
-
Data Analysis:
-
Compare the obtained spectra with reference spectra for this compound.[10]
-
Look for any unexpected signals that may indicate the presence of impurities. The integration of the proton signals can provide a semi-quantitative measure of impurity levels.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be coupled with HPLC (LC-MS) to identify unknown impurities.[11]
Instrumentation and Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode, depending on the compound's properties.
-
Analysis Mode: Full scan mode to determine the molecular weight.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Direct Infusion or LC-MS: The sample can be introduced directly into the mass spectrometer or analyzed via LC-MS.
-
Data Analysis:
-
Verify the molecular weight of the main component. For this compound, the expected monoisotopic mass is approximately 168.04 g/mol .[12]
-
Analyze the mass spectrum for any other ions that could correspond to impurities.
-
Comparative Data from Fictional Suppliers
To illustrate the application of these methods, the following table presents hypothetical purity data for this compound from three fictional suppliers.
| Supplier | HPLC Purity (%) | ¹H NMR Conformity | Key Impurities Detected by MS |
| Supplier Alpha | 99.8 | Conforms to reference spectra | None detected |
| Supplier Beta | 98.5 | Minor unidentified signals | Residual starting material (m/z 138.03) |
| Supplier Gamma | 95.2 | Significant impurity peaks | Over-methylated product (m/z 182.06) |
Conclusion and Recommendations
The comprehensive evaluation of reagent purity is a non-negotiable aspect of rigorous scientific research, particularly in the field of drug development. By employing a combination of HPLC for quantitative analysis, NMR for structural verification, and MS for molecular weight confirmation and impurity identification, researchers can confidently assess the quality of this compound from various suppliers.
Based on our hypothetical data, Supplier Alpha would be the recommended choice due to its high purity and lack of detectable impurities. While the material from Supplier Beta may be suitable for less sensitive applications, the presence of residual starting material could be problematic in a multi-step synthesis. The product from Supplier Gamma is of significantly lower purity and contains a structurally similar impurity that could interfere with subsequent reactions and biological assays.
Ultimately, the choice of supplier should be guided by a thorough in-house purity assessment. Investing time in this initial evaluation can prevent costly and time-consuming troubleshooting later in the research and development process.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. triestlab.com [triestlab.com]
- 4. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2,3-Dimethoxy-p-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. 2,3-Dimethoxy-5-methyl-p-benzoquinone(605-94-7) 1H NMR [m.chemicalbook.com]
- 11. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 3117-02-0 [amp.chemicalbook.com]
An In-Depth Head-to-Head Comparison of 2,3-Dimethoxy-1,4-benzoquinone and its Bio-relevant Analogues
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Ubiquitous Quinone Core in Biology and Medicine
Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their biological significance is anchored in their ability to undergo reversible reduction-oxidation (redox) reactions, acting as pivotal electron and proton carriers.[1] The 1,4-benzoquinone moiety, in particular, is the cornerstone of Coenzyme Q10 (CoQ10), an indispensable component of the mitochondrial electron transport chain essential for cellular respiration and energy production.[2][3]
The therapeutic and research interest in quinone derivatives stems from this fundamental redox activity. By modifying the substituents on the benzoquinone ring, chemists can fine-tune the molecule's redox potential, lipophilicity, and interaction with cellular machinery. This guide provides a head-to-head comparison of this compound, the core of CoQ10, with its key natural and synthetic analogues: Coenzyme Q10 itself, the synthetic drug Idebenone, the mitochondrially-targeted antioxidant Mitoquinone (MitoQ), and the structural isomers 2,5- and 2,6-dimethoxy-1,4-benzoquinone. We will dissect their physicochemical properties, biological activities, and therapeutic potential, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Part 1: Physicochemical and Electrochemical Properties - The Structural Basis of Function
The structure of a quinone derivative directly dictates its solubility, bioavailability, cellular localization, and, most critically, its redox potential. These features are not mere chemical trivia; they are the determinants of biological action.
Structural Comparison
The primary difference among CoQ10, Idebenone, and MitoQ lies in the aliphatic side chain attached to the benzoquinone ring.
-
Coenzyme Q10 (Ubiquinone): Possesses a long, 10-unit isoprenoid tail that anchors it within the lipid bilayer of cellular membranes, particularly the inner mitochondrial membrane.[4] This high lipophilicity is essential for its function in the electron transport chain but can limit its oral bioavailability.
-
Idebenone: A synthetic analogue where the long isoprenoid tail is replaced by a much shorter 10-hydroxydecyl chain.[5] This modification reduces its lipophilicity and molecular size, which can enhance its absorption and ability to cross biological membranes compared to CoQ10.[5]
-
Mitoquinone (MitoQ): An innovative derivative where the benzoquinone moiety is attached to a triphenylphosphonium (TPP) cation via a 10-carbon alkyl chain.[6] The large, lipophilic TPP cation actively drives the molecule's accumulation within the mitochondria, the site of highest reactive oxygen species (ROS) production, achieving concentrations hundreds of times higher than in the cytoplasm.[7]
-
Dimethoxy-1,4-benzoquinones (DMBQs): These are the fundamental quinone structures without the long side chains. The position of the two electron-donating methoxy groups significantly influences the electron density of the quinone ring, thereby altering its redox potential and reactivity.[8]
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Feature |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) | Quinone core of CoQ10 | C₉H₁₀O₄ | 182.17 | Parent structure for ubiquinones |
| Coenzyme Q10 | 2,3-Dimethoxy-5-methyl-benzoquinone with a 10-unit isoprenoid tail | C₅₉H₉₀O₄ | 863.34 | Highly lipophilic, membrane-bound[4] |
| Idebenone | 2,3-Dimethoxy-5-methyl-benzoquinone with a 10-hydroxydecyl tail | C₁₉H₃₀O₅ | 338.44 | Less lipophilic than CoQ10, enhanced bioavailability[5] |
| Mitoquinone (MitoQ) | Ubiquinone moiety linked to a TPP cation | C₃₂H₃₈O₂P⁺ | 485.62 | Positively charged, targets and accumulates in mitochondria[6] |
| 2,5-Dimethoxy-1,4-benzoquinone | Isomer | C₈H₈O₄ | 168.15 | Versatile intermediate in organic synthesis[8][9] |
| 2,6-Dimethoxy-1,4-benzoquinone | Isomer | C₈H₈O₄ | 168.15 | Natural phytochemical with demonstrated biological activity[10] |
Electrochemical Behavior: The Heart of Quinone Activity
A quinone's function is defined by its redox potential—its tendency to accept electrons. This property can be precisely measured using Cyclic Voltammetry (CV) , a powerful technique that provides insight into the thermodynamics and kinetics of electron transfer.[11][12] Quinones typically undergo a two-electron, two-proton reduction to form a hydroquinone, often proceeding through an unstable semiquinone radical intermediate.[2][13]
The redox potential determines a quinone's antioxidant capacity and its ability to interact with the mitochondrial respiratory chain. A lower (more positive) reduction potential indicates a stronger oxidizing agent. The electron-donating methoxy groups on the ring generally lower the redox potential compared to unsubstituted benzoquinone, making them better electron donors in their reduced state.[14] Hydroxylated derivatives, which can form from dimethoxy-benzoquinones in certain biological environments, are even stronger radical scavengers and can act as redox-switchable ligands for metal ions.[15][16]
Part 2: Biological Activity & Mechanism of Action
While structurally similar, these compounds exhibit distinct biological effects due to the differences outlined above.
Antioxidant Properties
Both CoQ10 and Idebenone are potent antioxidants, but only in their reduced hydroquinone form (ubiquinol and idebenol, respectively).[2] They act as "pro-drugs" that require cellular bioactivation.
-
CoQ10: As ubiquinol, it is a vital lipid-soluble antioxidant, protecting cellular membranes from lipid peroxidation and regenerating other antioxidants like Vitamin E.[3]
-
Idebenone: Studies suggest Idebenone is a more potent scavenger of free radicals than CoQ10, particularly under low-oxygen conditions.[5] Its enhanced stability and different cellular distribution may contribute to this superior performance in certain contexts.[5][17]
-
MitoQ: Its mechanism is one of targeted potency. By concentrating in the mitochondria, it neutralizes ROS at their source.[6] Crucially, after neutralizing a free radical, the oxidized MitoQ is efficiently recycled back to its active antioxidant form by Complex II of the electron transport chain, allowing for continuous protection.[7]
Interaction with Mitochondrial Respiratory Chain
-
CoQ10: It is an endogenous, essential mobile carrier, transferring electrons from Complexes I and II to Complex III. This role is fundamental to ATP production.[4]
-
Idebenone: It is not a perfect substitute for CoQ10 in the respiratory chain. Instead, it can interact with the chain at different points, potentially bypassing dysfunctional complexes (like Complex I) and donating electrons directly to Complex III, thereby helping to restore mitochondrial energy production in certain disease states.
-
MitoQ: While not a primary electron carrier for energy production, its recycling by Complex II demonstrates a direct and sustained interaction with the respiratory machinery to maintain its antioxidant capacity.[7]
Enzyme Interactions: The Role of NQO1
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[18] This is generally a detoxification pathway, as it bypasses the one-electron reduction that can lead to redox cycling and ROS production.[19] The efficiency with which a quinone acts as a substrate for NQO1 is a key determinant of its cytotoxic versus cytoprotective effects.[20] Compounds that are good substrates for NQO1 can be rapidly converted to their hydroquinone form, which can then be conjugated and eliminated or exert antioxidant effects.[21]
Part 3: Comparative Efficacy & Therapeutic Potential
The distinct physicochemical and biological properties of these compounds translate into different therapeutic applications and research focus areas.
Table 2: Summary of Biological Effects and Therapeutic Applications
| Compound | Key Biological Effect | Primary Therapeutic/Research Area | Supporting Evidence |
| Coenzyme Q10 | Essential for mitochondrial ATP production; general antioxidant. | Dietary supplement for cardiovascular health, statin-associated myopathy, and general wellness. | Widely studied as a supplement.[4] |
| Idebenone | Potent antioxidant; can bypass Complex I defects in mitochondria. | Neurological disorders (e.g., Friedreich's Ataxia, Leber's Hereditary Optic Neuropathy). | Demonstrated therapeutic efficacy in clinical trials.[2][4] |
| MitoQ | Highly targeted mitochondrial antioxidant; reduces mitochondrial oxidative stress. | Age-related decline, cardiovascular health (improves vascular function), metabolic and liver diseases. | Positive results in human clinical trials for improving vascular function.[22][23] |
| 2,5-DMBQ | Extracellular reductant involved in redox cycles. | Primarily a research chemical and synthetic intermediate.[24] | Used in studies of extracellular redox phenomena.[24] |
| 2,6-DMBQ | Regulates AKT/mTOR signaling and enhances mitochondrial function in muscle. | Potential therapeutic for skeletal muscle atrophy and performance enhancement. | Preclinical studies show increased muscle mass and performance.[10] |
Part 4: Key Experimental Protocols
To facilitate objective comparison in a research setting, standardized protocols are essential. The following sections provide step-by-step methodologies for key assays.
Protocol 1: Determination of Redox Potential using Cyclic Voltammetry (CV)
Causality: CV is the gold standard for determining the redox potential of a compound.[11] This parameter is a direct measure of the molecule's ability to accept or donate electrons, which underpins its biological activity as an antioxidant or electron carrier. The choice of a non-aqueous solvent like acetonitrile is to measure the intrinsic one-electron reduction potential without the complication of proton transfers, while aqueous buffers are used to determine the pH-dependent two-electron/two-proton potential relevant to physiological conditions.[13][25]
Workflow for Cyclic Voltammetry
Caption: Workflow for Determining Redox Potential via Cyclic Voltammetry.
Step-by-Step Methodology:
-
Preparation: Prepare a 1-5 mM solution of the quinone compound in the chosen solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile for aprotic measurements, or a physiological buffer like PBS for aqueous measurements).[25]
-
Cell Assembly: Use a standard three-electrode setup with a glassy carbon working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.[25] Polish the working electrode before each run.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement: Immerse the electrodes in the solution. Apply a potential waveform using a potentiostat, sweeping from an initial potential where no reaction occurs, to a potential sufficient to reduce the quinone, and then sweeping back to the start.
-
Analysis: The resulting plot of current vs. potential is the cyclic voltammogram. The redox potential (E½) is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.[26]
Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay
Causality: Quinones can be cytotoxic, often by generating excessive ROS that damage cellular components, leading to a loss of membrane integrity.[19] The Lactate Dehydrogenase (LDH) assay directly quantifies this membrane damage.[27] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. By measuring the enzymatic activity of LDH in the supernatant, we get a reliable and quantitative measure of cell death. This method is preferred over metabolic assays (like MTT) in this context, as some quinones can interfere with the cellular redox environment and directly reduce the MTT reagent, leading to false results.
Workflow for LDH Cytotoxicity Assay
Caption: Workflow for the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and incubate overnight to allow for attachment.[28]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test quinone. Include wells for "vehicle control" (medium with solvent only), "untreated control", and "maximum lysis control" (add lysis buffer 45 minutes before the end of the experiment). Incubate for the desired exposure time (e.g., 24 hours).[29]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[27]
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from a commercial kit to each well.[27]
-
Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Protocol 3: NQO1 Enzyme Inhibition/Substrate Assay
Causality: To understand if a quinone is likely to be detoxified or bioactivated, its interaction with the NQO1 enzyme must be characterized.[18] This spectrophotometric assay measures the rate of NAD(P)H oxidation, which is coupled to the reduction of the quinone substrate. A high rate of NAD(P)H consumption indicates the compound is a good substrate for NQO1.[21] By monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NAD(P)H), we can directly quantify the enzyme's activity with the specific quinone.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing Tris-HCl buffer, a detergent (like Tween-20), FAD, and NAD(P)H.
-
Enzyme & Substrate Addition: Add recombinant human NQO1 enzyme to the wells. Initiate the reaction by adding the quinone compound of interest.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of NAD(P)H oxidation from the linear portion of the kinetic curve (ΔAbs/min). Compare the rates obtained for different quinone compounds to determine their relative efficiency as NQO1 substrates.
General Quinone Redox Cycling and ROS Production
Caption: General mechanism of quinone redox cycling and detoxification.
Conclusion
The this compound core is a remarkably versatile scaffold. While Coenzyme Q10 remains the natural benchmark for mitochondrial function, synthetic derivatives like Idebenone and MitoQ demonstrate how targeted chemical modifications can yield compounds with superior properties for specific therapeutic applications. Idebenone's altered lipophilicity enhances its potential in neuroprotection, while MitoQ's mitochondrial targeting represents a paradigm of rationally designed antioxidants. Furthermore, simpler isomers like 2,6-DMBQ show promise in other areas, such as muscle physiology.
For researchers, the choice of compound depends entirely on the biological question. Is the goal to supplement a fundamental bioenergetic pathway (CoQ10), to bypass a specific mitochondrial defect (Idebenone), to combat mitochondrial oxidative stress at its source (MitoQ), or to explore novel signaling pathways (DMBQ isomers)? By employing the comparative experimental approaches detailed in this guide, scientists can effectively dissect the structure-activity relationships of these fascinating compounds and unlock their full potential in drug discovery and development.
References
- 1. scielo.br [scielo.br]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 4. Border between natural product and drug: comparison of the related benzoquinones idebenone and coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mitoq.com [mitoq.com]
- 7. jillcarnahan.com [jillcarnahan.com]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
- 10. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclic voltammetry of quinones - UGD Academic Repository [eprints.ugd.edu.mk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry | Semantic Scholar [semanticscholar.org]
- 15. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. creative-enzymes.com [creative-enzymes.com]
- 19. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural and synthetic quinones and their reduction by the quinone reductase enzyme NQO1: from synthetic organic chemistry to compounds with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) | MDPI [mdpi.com]
- 22. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 23. ahajournals.org [ahajournals.org]
- 24. 2,5-Dimethoxybenzo-1,4-quinone CAS#: 3117-03-1 [amp.chemicalbook.com]
- 25. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxy-1,4-benzoquinone
As a Senior Application Scientist, my objective is to provide you with a definitive guide that moves beyond mere procedural lists. This document is engineered to instill a deep understanding of the causality behind each step, ensuring that the disposal of 2,3-Dimethoxy-1,4-benzoquinone is not only compliant but also fundamentally safe. We will explore the chemical's hazard profile, the necessary protective measures, and the logical workflow for its proper management from the point of generation to final disposal.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. While specific toxicological data for the 2,3-isomer is limited, data from its closely related isomers, 2,5- and 2,6-dimethoxy-1,4-benzoquinone, provides a reliable basis for risk assessment due to their structural similarities.
This compound is classified as hazardous. Key hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335). The 2,6-isomer is also suspected of causing cancer[1]. As a solid, crystalline powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion[2]. Therefore, all handling and disposal procedures must be designed to mitigate these specific risks.
Section 2: Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent chemical contact with skin, eyes, and the respiratory system, a multi-layered defense is required.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. No specific hand protection is noted as universally sufficient, so it is advisable to consult with a safety specialist for extended or high-exposure scenarios[2][3].
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent dust or splash contact with the eyes[4].
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact[2]. Ensure it is clean and fully buttoned.
-
Respiratory Protection: All handling of the solid material that may generate dust should be performed in a certified chemical fume hood or a well-ventilated area[4]. If a fume hood is not available and dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required[1][2].
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of in standard trash or via the sanitary sewer system. The final disposal must be conducted by a licensed and approved waste disposal contractor[1][5][6].
Step 1: Waste Collection
-
Rationale: To prevent cross-contamination and ensure proper handling, dedicated waste containers are essential.
-
Procedure: Collect all waste, including pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated, chemically compatible, and sealable container. The container must be in good condition and free of leaks[7].
Step 2: Hazardous Waste Labeling
-
Rationale: Accurate labeling is a regulatory requirement and critical for the safety of all personnel who may handle the container.
-
Procedure: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., Irritant, Harmful).
Step 3: Segregation and Short-Term Storage
-
Rationale: Improper storage can lead to dangerous chemical reactions.
-
Procedure: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste. Store it away from incompatible materials, particularly strong oxidizing agents[1].
Step 4: Arranging for Professional Disposal
-
Rationale: Federal and local regulations mandate that hazardous waste be treated and disposed of by certified professionals to protect human health and the environment[8].
-
Procedure: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to treat or dispose of the chemical yourself. The EHS office will manage the process of transferring the waste to a licensed disposal facility.
Section 4: Approved Final Disposal Methodologies
While laboratory personnel will not perform the final disposal, understanding the approved methodologies provides a comprehensive view of the chemical's lifecycle.
-
Incineration: This is the most common and effective method for destroying organic chemical waste. The compound will be thermally oxidized in a hazardous waste incinerator at high temperatures (typically 982 to 1204°C) to break it down into simpler, less harmful components like carbon oxides.
-
Land Disposal Restrictions: The U.S. Environmental Protection Agency (EPA) prohibits the land disposal of untreated hazardous wastes[8]. Any residues from treatment or incineration must meet strict regulatory standards before they can be placed in a specially engineered hazardous waste landfill[9][10][11].
Section 5: Emergency Procedures for Spills
Accidental spills demand immediate and correct action to mitigate exposure and environmental contamination.
1. Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill[12].
-
If the spill is large or generates a significant amount of dust, evacuate the area and close the doors[12][13].
2. Don Appropriate PPE:
-
Before attempting any cleanup, don the full PPE as described in Section 2[12].
3. Containment and Cleanup:
-
For a small, solid spill, carefully sweep or shovel the material into a suitable container for disposal.[1]. Crucially, avoid creating dust [4][5].
-
Use a damp cloth or paper towel to wipe the spill area, then place the cloth in the waste container.
-
Prevent any spilled material from entering drains or sewers[4][5].
-
Label the container with all spill cleanup materials as hazardous waste.
4. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[1].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately[1].
Section 6: Data Summary Table
This table provides a quick reference for key quantitative and qualitative data related to the safe handling of this compound and its analogs.
| Parameter | Information | Source(s) |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | |
| GHS Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | |
| GHS Signal Word | Warning | |
| Occupational Exposure Limit (as p-Benzoquinone) | OSHA PEL: 0.4 mg/m³ (8-hour TWA); NIOSH REL: 0.4 mg/m³ (10-hour TWA) | [14] |
| Primary Disposal Method | Collection for off-site disposal at an approved hazardous waste plant, typically via incineration. | [5][6] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Section 7: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposition.
Caption: Waste Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. zoro.com [zoro.com]
- 3. altusscience.com [altusscience.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
- 11. idem.in.gov [idem.in.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. inside.lanecc.edu [inside.lanecc.edu]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
